molecular formula C19H20O3 B591293 1,7-Bis(4-hydroxyphenyl)hept-6-en-3-one

1,7-Bis(4-hydroxyphenyl)hept-6-en-3-one

Cat. No.: B591293
M. Wt: 296.4 g/mol
InChI Key: PDFRZPRYDQDKCQ-HNQUOIGGSA-N
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Description

1,7-Bis(4-hydroxyphenyl)hept-6-en-3-one (CAS 132898-07-8) is a synthetic resveratrol analogue recognized for its potent bioactivity in biomedical research. Its primary research value lies in its function as a sirtuin activator, particularly targeting SIRT1 , a key enzyme implicated in cellular stress response, metabolic regulation, and aging processes. Studies focus on its potential to mimic caloric restriction effects, a known pathway for lifespan extension in model organisms. A significant body of research investigates its potent anti-proliferative and pro-apoptotic effects against various cancer cell lines, with mechanisms that may involve cell cycle arrest and the induction of mitochondrial dysfunction . Compared to resveratrol, this compound often demonstrates superior metabolic stability and efficacy in experimental models, making it a valuable chemical tool for probing the therapeutic potential of sirtuin pathways in oncology , neurodegeneration , and age-related diseases. This product is supplied for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(E)-1,7-bis(4-hydroxyphenyl)hept-6-en-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O3/c20-17(10-7-16-8-13-19(22)14-9-16)4-2-1-3-15-5-11-18(21)12-6-15/h1,3,5-6,8-9,11-14,21-22H,2,4,7,10H2/b3-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDFRZPRYDQDKCQ-HNQUOIGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(=O)CCC=CC2=CC=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CCC(=O)CC/C=C/C2=CC=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 1,7-Bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one: A Natural Curcuminoid

Author: BenchChem Technical Support Team. Date: November 2025

An important note on nomenclature: The compound requested, "1,7-Bis(4-hydroxyphenyl)hept-6-en-3-one," is not extensively documented in scientific literature. However, a closely related and well-studied curcuminoid, 1,7-Bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one , is widely reported. This guide will focus on the latter, a prominent natural product with significant biological activities.

Introduction

1,7-Bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one is a naturally occurring curcuminoid, a class of phenolic compounds responsible for the vibrant yellow color of turmeric.[1][2] Structurally, it is a diarylheptanoid, characterized by two hydroxyphenyl rings linked by a seven-carbon chain with a ketone group. This compound has garnered considerable interest within the scientific community for its diverse pharmacological properties, including antioxidant, anti-inflammatory, and antiviral activities. This technical guide provides a comprehensive overview of its natural sources, quantitative data, key experimental protocols, and associated signaling pathways, tailored for researchers, scientists, and professionals in drug development.

Natural Sources and Quantitative Analysis

1,7-Bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one is predominantly found in the rhizomes of various plants belonging to the Zingiberaceae (ginger) family. The most notable sources include:

  • Turmeric (Curcuma longa) : A primary and widely studied source of this curcuminoid.[1][2]

  • Torch Ginger (Etlingera elatior) : Another significant natural source.[1]

  • Alpinia galanga : The rhizomes of this plant have been shown to contain the compound.

  • Curcuma kwangsiensis : This species has also been identified as a source.[3]

The concentration of curcuminoids in these natural sources can vary based on geographical location, cultivation practices, and processing methods.

Table 1: Quantitative Analysis of 1,7-Bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one and Related Curcuminoids in Curcuma longa
Plant SourceCompound AnalyzedMethodConcentration/YieldReference
Curcuma longa rhizomes from Costa Rica1,7-Bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-oneUPLC-DAD-ESI-MS/MSTentatively identified and quantified[4]
Curcuma longa rhizomes from Costa RicaTotal CurcuminoidsUPLC-DAD49.9 to 125.0 mg/g of dry material (4.9% to 12.5%)[4]
Curcuma longa rhizomesCurcuminHPTLC9.844% by dry weight[5]
Curcuma longa (general)CurcuminoidsNot specified3-5% of dry weight[6]

Biological Activities and Signaling Pathways

1,7-Bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one exhibits a range of biological activities, with its anti-inflammatory, antioxidant, and antiviral properties being the most extensively studied.

Anti-inflammatory Activity

As a curcuminoid, this compound is believed to exert its anti-inflammatory effects by modulating key signaling pathways. One of the primary mechanisms is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway .[1][7][8] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines. By inhibiting the translocation of the p65 subunit of NF-κB into the nucleus, 1,7-bis(4-hydroxy-3-methoxyphenyl)-1,4,6-heptatrien-3-one (a closely related compound) can suppress the inflammatory cascade.[9][10][11]

NF_kB_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds MD2 MD2 MyD88 MyD88 TLR4->MyD88 activates IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nucleus NF-κB (in nucleus) NFkB->NFkB_nucleus translocates Inflammation Pro-inflammatory Gene Expression NFkB_nucleus->Inflammation induces Compound 1,7-Bis(4-hydroxyphenyl)- 1,4,6-heptatrien-3-one Compound->NFkB_nucleus inhibits translocation

Antioxidant Activity

The antioxidant properties of curcuminoids are attributed to their ability to scavenge reactive oxygen species (ROS) and modulate endogenous antioxidant defense systems. A key pathway involved is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway .[12][13][14][15] Under conditions of oxidative stress, this compound can promote the dissociation of Nrf2 from its inhibitor, Keap1, allowing Nrf2 to translocate to the nucleus. There, it binds to the ARE and initiates the transcription of various antioxidant and cytoprotective genes.

Nrf2_Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus OxidativeStress Oxidative Stress (ROS) Keap1 Keap1 OxidativeStress->Keap1 induces conformational change in Nrf2 Nrf2 Keap1->Nrf2 releases Nrf2_nucleus Nrf2 (in nucleus) Nrf2->Nrf2_nucleus translocates ARE ARE Nrf2_nucleus->ARE binds to AntioxidantGenes Antioxidant Gene Expression (e.g., HO-1) ARE->AntioxidantGenes activates Compound 1,7-Bis(4-hydroxyphenyl)- 1,4,6-heptatrien-3-one Compound->Keap1 promotes dissociation

Antiviral Activity

Recent studies have highlighted the antiviral potential of 1,7-Bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one, particularly against coronaviruses. It has been shown to inhibit the replication of HCoV-OC43 and SARS-CoV-2 with EC50 values of 0.16 µM and 0.17 µM, respectively.[3] The proposed mechanism of action involves the targeting of the viral nucleocapsid (N) protein .[3] By binding to the N-terminal domain (NTD) of the N protein, the compound is thought to interfere with its function in viral RNA packaging, thereby inhibiting viral replication.[3]

Antiviral_Mechanism Compound 1,7-Bis(4-hydroxyphenyl)- 1,4,6-heptatrien-3-one N_protein SARS-CoV-2 Nucleocapsid (N) Protein Compound->N_protein binds to N-terminal domain RNA_packaging Viral RNA Packaging Compound->RNA_packaging inhibits Viral_RNA Viral RNA N_protein->RNA_packaging is essential for Replication Viral Replication RNA_packaging->Replication leads to

Experimental Protocols

This section outlines the methodologies for the isolation, characterization, and biological evaluation of 1,7-Bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one.

Isolation and Purification from Curcuma longa

The following is a general protocol for the extraction and isolation of curcuminoids from turmeric rhizomes.

Isolation_Workflow Start Dried & Powdered Curcuma longa Rhizomes Extraction Soxhlet Extraction (e.g., with Dichloromethane) Start->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration of Filtrate (Rotary Evaporation) Filtration->Concentration Trituration Trituration with Hexane Concentration->Trituration Crude_Extract Crude Curcuminoid Extract Trituration->Crude_Extract Chromatography Column Chromatography (Silica Gel) Crude_Extract->Chromatography Fractionation Fraction Collection & TLC Analysis Chromatography->Fractionation Purification Further Purification (e.g., Preparative TLC or HPLC) Fractionation->Purification Final_Product Pure 1,7-Bis(4-hydroxyphenyl)- 1,4,6-heptatrien-3-one Purification->Final_Product

Protocol:

  • Extraction: Dried and powdered rhizomes of Curcuma longa are subjected to Soxhlet extraction with a suitable solvent such as dichloromethane or ethanol.

  • Concentration: The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude oleoresin.

  • Trituration: The crude extract is triturated with a non-polar solvent like hexane to precipitate the curcuminoids.

  • Chromatography: The precipitated solid is then subjected to column chromatography on silica gel, eluting with a gradient of a non-polar and a slightly polar solvent (e.g., hexane-ethyl acetate or dichloromethane-methanol).

  • Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the target compound.

  • Final Purification: Fractions containing 1,7-Bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one are combined, and the solvent is evaporated. Further purification can be achieved by preparative TLC or high-performance liquid chromatography (HPLC).

Drug Affinity Responsive Target Stability (DARTS) Assay

The DARTS assay is a powerful technique to identify the protein targets of small molecules. It is based on the principle that the binding of a small molecule can stabilize its target protein, making it less susceptible to proteolytic degradation.[16][17][18][19]

Protocol:

  • Lysate Preparation: Prepare a cell or tissue lysate containing the potential protein targets.

  • Compound Incubation: Incubate the lysate with the test compound (1,7-Bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one) and a vehicle control (e.g., DMSO).

  • Protease Digestion: Add a protease (e.g., pronase or thermolysin) to both the compound-treated and control samples and incubate for a specific time to allow for partial digestion.

  • Quenching: Stop the digestion by adding a protease inhibitor or by heat inactivation.

  • Analysis: Analyze the protein samples by SDS-PAGE followed by Coomassie staining or Western blotting using an antibody against the putative target protein. A stabilized target protein will show a more prominent band in the compound-treated sample compared to the control.

Microscale Thermophoresis (MST)

MST is a biophysical technique used to quantify the binding affinity between a small molecule and its target protein in solution.[20][21][22][23][24]

Protocol:

  • Protein Labeling: The target protein (e.g., the SARS-CoV-2 N protein) is fluorescently labeled.

  • Sample Preparation: A series of dilutions of the unlabeled ligand (1,7-Bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one) is prepared. A constant concentration of the fluorescently labeled protein is added to each ligand dilution.

  • Capillary Loading: The samples are loaded into glass capillaries.

  • MST Measurement: The capillaries are placed in the MST instrument. An infrared laser creates a microscopic temperature gradient within the capillary, and the movement of the fluorescently labeled protein along this gradient is monitored.

  • Data Analysis: The change in the thermophoretic movement upon ligand binding is measured. By plotting the change in the normalized fluorescence against the logarithm of the ligand concentration, a binding curve is generated, from which the dissociation constant (Kd) can be calculated.

Conclusion

1,7-Bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one is a promising natural product with a spectrum of biological activities that warrant further investigation for its therapeutic potential. Its presence in common dietary sources like turmeric, coupled with its ability to modulate key signaling pathways involved in inflammation, oxidative stress, and viral infections, makes it a compelling candidate for drug discovery and development. The experimental protocols outlined in this guide provide a framework for researchers to isolate, characterize, and evaluate the biological effects of this and other related curcuminoids. Further studies are needed to fully elucidate its mechanisms of action and to optimize its bioavailability and efficacy for clinical applications.

References

An In-Depth Technical Guide to Diarylheptanoids from Zingiber officinale with a Focus on 1,7-Bis(4-hydroxyphenyl)heptane Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction:

Zingiber officinale, commonly known as ginger, is a rhizomatous perennial plant widely valued for its culinary and medicinal properties. Its bioactivity is attributed to a rich chemical composition, including volatile oils, gingerols, and a significant class of phenolic compounds known as diarylheptanoids. This technical guide provides a comprehensive overview of diarylheptanoids from Zingiber officinale, with a particular focus on the structural and functional analogues of 1,7-bis(4-hydroxyphenyl)heptan-3-one. While the specific compound "1,7-Bis(4-hydroxyphenyl)hept-6-en-3-one" is not extensively documented as a major constituent of ginger, this guide will delve into the broader class of related, well-researched diarylheptanoids that are present and have demonstrated significant biological activities.

The diarylheptanoids in ginger are characterized by a C7 backbone linking two phenyl groups. Variations in the length and saturation of the heptane chain, as well as the nature and position of substituents on the phenyl rings, give rise to a diverse array of compounds. These molecules have garnered considerable interest in the scientific community for their potential therapeutic applications, including anti-inflammatory, antioxidant, neuroprotective, and anticancer effects. This guide will summarize the current state of knowledge on these compounds, including their isolation, characterization, and mechanisms of action, to support further research and drug development endeavors.

Quantitative Data on Major Diarylheptanoids and Related Phenolic Compounds in Zingiber officinale

The concentration of diarylheptanoids and other phenolic compounds in ginger rhizomes can vary significantly depending on the geographical origin, cultivation practices, and post-harvest processing of the plant material. The following table summarizes representative quantitative data for some of the major phenolic constituents found in Zingiber officinale.

CompoundClassConcentration Range (mg/g of dry weight)Analytical MethodReference
[1]-GingerolGingerol1.93 - 3.57HPLC[2]
[3]-GingerolGingerol0.024 - 0.878HPLC[2]
[4]-GingerolGingerol0.002 - 0.897HPLC[2]
[1]-ShogaolShogaol0.034 - 0.828HPLC[2]
1-Dehydro-6-gingerdioneDiarylheptanoidNot explicitly quantified in reviewed literatureUPLC–DAD–QToF–MS[5]
5-Acetoxy-1,7-bis(4-hydroxy-3-methoxyphenyl)heptan-3-oneDiarylheptanoidNot explicitly quantified in reviewed literatureUPLC–DAD–QToF–MS[5]

Note: The quantification of specific diarylheptanoids beyond the more common gingerols and shogaols is less frequently reported in standardized units. The presence of a wide variety of these compounds has been confirmed through advanced analytical techniques.[5]

Experimental Protocols

Extraction and Isolation of Diarylheptanoids from Zingiber officinale

The following protocol is a generalized procedure for the extraction and isolation of diarylheptanoids from ginger rhizomes. Optimization of solvent systems and chromatographic conditions may be required for the targeted isolation of specific compounds.

a) Sample Preparation:

  • Fresh or dried rhizomes of Zingiber officinale are cleaned, sliced, and ground into a fine powder.

b) Extraction:

  • The powdered ginger is subjected to solvent extraction, typically using methanol, ethanol, or acetone, at room temperature with continuous agitation for 24-48 hours.

  • Alternatively, Soxhlet extraction can be employed for more exhaustive extraction.

  • The resulting crude extract is filtered and concentrated under reduced pressure using a rotary evaporator.

c) Fractionation:

  • The concentrated crude extract is suspended in water and subjected to liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity. Diarylheptanoids are typically enriched in the ethyl acetate and n-butanol fractions.

d) Chromatographic Purification:

  • The enriched fractions are subjected to a series of chromatographic techniques for the isolation of pure compounds.

  • Column Chromatography: Silica gel or Sephadex LH-20 column chromatography is commonly used for initial separation, with gradient elution using solvent systems like n-hexane-ethyl acetate or chloroform-methanol.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (e.g., C18 column) is employed for the final purification of isolated compounds. A typical mobile phase consists of a gradient of water (often with a small percentage of formic acid or acetonitrile) and methanol or acetonitrile.[1][2]

Characterization of Diarylheptanoids

The structural elucidation of isolated diarylheptanoids is achieved through a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are used to determine the carbon-hydrogen framework of the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC are employed to establish the connectivity of atoms.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular weight and elemental composition of the compound. Fragmentation patterns observed in MS/MS can provide further structural information.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the presence of chromophores, such as aromatic rings and conjugated systems.

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule, such as hydroxyl (-OH) and carbonyl (C=O) groups.

Signaling Pathways and Mechanisms of Action

While the specific signaling pathways for "this compound" are not detailed in the literature, research on structurally related diarylheptanoids from ginger and other sources has elucidated several key mechanisms of action.

Anti-Inflammatory Activity

Many diarylheptanoids from ginger exhibit potent anti-inflammatory effects by modulating key inflammatory pathways. A prominent mechanism involves the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cell Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB (in Nucleus) NFkB->NFkB_nucleus translocates Pro_inflammatory_genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α, IL-6) NFkB_nucleus->Pro_inflammatory_genes induces transcription Diarylheptanoid Diarylheptanoids Diarylheptanoid->IKK inhibits Diarylheptanoid->NFkB_nucleus inhibits translocation antiviral_workflow cluster_virus SARS-CoV-2 Life Cycle N_protein Nucleocapsid (N) Protein RNPs Ribonucleoproteins (RNPs) N_protein->RNPs Viral_RNA Viral RNA Viral_RNA->RNPs Virus_assembly Virus Assembly & Replication RNPs->Virus_assembly Diarylheptanoid 1,7-bis(4-hydroxyphenyl)- 1,4,6-heptatrien-3-one Diarylheptanoid->N_protein binds to & inhibits

References

An In-depth Technical Guide on 1,7-Bis(4-hydroxyphenyl)hept-6-en-3-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,7-Bis(4-hydroxyphenyl)hept-6-en-3-one is a naturally occurring diarylheptanoid found in the rhizomes of Zingiber officinale, commonly known as ginger. This compound is of growing interest to the scientific community due to its potential therapeutic properties, including antiproliferative and anti-inflammatory activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. Detailed experimental protocols for its isolation from natural sources and a general synthetic approach are presented. Furthermore, this guide delves into its mechanism of action, particularly its role in modulating the NLRP3 inflammasome signaling pathway. All quantitative data are summarized in structured tables, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams to facilitate a deeper understanding for researchers in drug discovery and development.

Chemical Structure and Properties

This compound is a member of the diarylheptanoid class of natural products, characterized by two phenyl rings linked by a seven-carbon chain. The structure features a ketone at the C-3 position and a single unsaturation between C-6 and C-7. The (E)-isomer is the commonly referenced form in the literature.

Chemical Structure:

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₉H₂₀O₃--INVALID-LINK--
Molecular Weight 296.36 g/mol --INVALID-LINK--
CAS Number 1251830-57-5--INVALID-LINK--
Appearance Pale yellow solidInferred from related compounds
Solubility Soluble in DMSO, ethanol, and other organic solventsGeneral knowledge of diarylheptanoids

Table 2: Spectroscopic Data for (E)-1,7-Bis(4-hydroxyphenyl)hept-6-en-3-one

Data TypeKey FeaturesSource
Mass Spectrometry (UHPLC-MS/MS) m/z 295.10040 [M-H]⁻[1]

Biological Activity and Signaling Pathways

This compound has demonstrated noteworthy biological activities, positioning it as a compound of interest for further pharmacological investigation.

Antiproliferative Activity

The compound has been reported to exhibit antiproliferative effects. An IC₅₀ value of approximately 12.1 μM has been observed, though the specific cancer cell line and assay conditions were not detailed in the available literature.

Modulation of the NLRP3 Inflammasome Pathway

Recent studies have identified (E)-1,7-bis(4-hydroxyphenyl)hept-6-en-3-one as a potential modulator of the NOD-like receptor thermal protein domain associated protein 3 (NLRP3) inflammasome signaling pathway. The NLRP3 inflammasome is a key component of the innate immune system and its dysregulation is implicated in a variety of inflammatory diseases.

The canonical activation of the NLRP3 inflammasome is a two-step process:

  • Priming (Signal 1): This step is typically initiated by the activation of pattern recognition receptors (PRRs) like Toll-like receptors (TLRs) by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs). This leads to the upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β) gene expression via the NF-κB signaling pathway.

  • Activation (Signal 2): A variety of stimuli, including ATP, pore-forming toxins, and crystalline substances, trigger the assembly of the NLRP3 inflammasome complex. This complex consists of NLRP3, the adaptor protein ASC, and pro-caspase-1. The proximity of pro-caspase-1 molecules leads to their auto-cleavage and activation. Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms.

While the precise mechanism of action of this compound on this pathway is still under investigation, it is hypothesized that it may interfere with either the priming or activation step, or both, thereby reducing the production of inflammatory cytokines.

Diagram 1: Canonical NLRP3 Inflammasome Activation Pathway

Caption: Canonical activation of the NLRP3 inflammasome involves priming and activation steps.

Experimental Protocols

The following sections provide detailed methodologies for the isolation and a general scheme for the synthesis of this compound.

Isolation from Zingiber officinale

The isolation of diarylheptanoids from ginger rhizomes typically involves extraction followed by chromatographic separation.

Protocol 3.1.1: Extraction

  • Obtain fresh or dried rhizomes of Zingiber officinale.

  • Grind the rhizomes into a fine powder.

  • Macerate the powdered rhizomes with a suitable organic solvent (e.g., ethanol, methanol, or ethyl acetate) at room temperature for 24-48 hours. The process can be repeated to ensure complete extraction.

  • Alternatively, perform Soxhlet extraction for a more efficient process.

  • Combine the extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

Protocol 3.1.2: Chromatographic Separation

  • Subject the crude extract to column chromatography on silica gel.

  • Elute the column with a gradient solvent system, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate.

  • Collect fractions and monitor by thin-layer chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate, 7:3) and visualize under UV light or by staining with an appropriate reagent (e.g., vanillin-sulfuric acid).

  • Combine fractions containing the compound of interest based on their TLC profiles.

  • Further purify the combined fractions using preparative high-performance liquid chromatography (HPLC) on a C18 column with a mobile phase such as a gradient of methanol and water to yield pure this compound.

Diagram 2: Workflow for Isolation of this compound

Isolation_Workflow start Zingiber officinale Rhizomes powder Grinding start->powder extraction Solvent Extraction (e.g., Ethanol) powder->extraction concentrate Concentration (Rotary Evaporation) extraction->concentrate crude Crude Extract concentrate->crude column_chrom Silica Gel Column Chromatography crude->column_chrom fractions Fraction Collection & TLC Analysis column_chrom->fractions hplc Preparative HPLC (C18 Column) fractions->hplc pure_compound Pure 1,7-Bis(4-hydroxyphenyl) hept-6-en-3-one hplc->pure_compound

Caption: General workflow for the isolation of the target compound from ginger rhizomes.

Chemical Synthesis

A general synthetic approach for 1,7-diarylheptenones involves the aldol condensation of a protected 4-hydroxybenzaldehyde with acetone, followed by a Wittig reaction.

Protocol 3.2.1: Synthesis Scheme

  • Protection of Phenolic Hydroxyl Group: Protect the hydroxyl group of 4-hydroxybenzaldehyde with a suitable protecting group (e.g., methoxymethyl (MOM) or benzyl (Bn)) to prevent its interference in subsequent reactions.

  • Aldol Condensation: React the protected 4-hydroxybenzaldehyde with acetone in the presence of a base (e.g., NaOH or KOH) to form a chalcone-like intermediate.

  • Wittig Reaction: Prepare a phosphonium ylide from a suitable phosphonium salt (e.g., (3-(tert-butyldimethylsilyloxy)propyl)triphenylphosphonium bromide). React this ylide with another molecule of the protected 4-hydroxybenzaldehyde to introduce the remaining part of the heptene chain.

  • Coupling and Deprotection: Couple the products from steps 2 and 3, followed by deprotection of the hydroxyl groups under acidic conditions to yield this compound.

Diagram 3: General Synthetic Strategy

Synthesis_Strategy start 4-Hydroxy- benzaldehyde protect Protection (e.g., MOM-Cl) start->protect protected_aldehyde Protected Aldehyde protect->protected_aldehyde aldol Aldol Condensation protected_aldehyde->aldol wittig Wittig Reaction protected_aldehyde->wittig acetone Acetone acetone->aldol chalcone Chalcone Intermediate aldol->chalcone coupling Coupling chalcone->coupling wittig_reagent Wittig Reagent wittig_reagent->wittig hepta_chain Heptene Chain Fragment wittig->hepta_chain hepta_chain->coupling deprotection Deprotection coupling->deprotection final_product 1,7-Bis(4-hydroxyphenyl) hept-6-en-3-one deprotection->final_product

Caption: A plausible synthetic route for this compound.

Conclusion

This compound is a promising natural product with demonstrated antiproliferative and potential anti-inflammatory activities through the modulation of the NLRP3 inflammasome pathway. This guide provides a foundational resource for researchers by consolidating the available chemical, biological, and methodological information. Further research is warranted to fully elucidate its spectroscopic properties, optimize its synthesis, and comprehensively investigate its mechanism of action and therapeutic potential in various disease models. The detailed protocols and visual diagrams presented herein are intended to facilitate these future research endeavors.

References

An In-depth Technical Guide to 1,7-Bis(4-hydroxyphenyl)hept-6-en-3-one (CAS: 1251830-57-5) and its Structurally Related Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the chemical properties of 1,7-Bis(4-hydroxyphenyl)hept-6-en-3-one , CAS number 1251830-57-5 . A comprehensive review of publicly available scientific literature and chemical databases indicates that while this compound is available for research purposes, there is a notable absence of published studies detailing its specific biological activities, experimental protocols, or associated signaling pathways.

However, the diarylheptanoid scaffold, to which this molecule belongs, is of significant interest in medicinal chemistry. Several structurally similar analogs with minor variations in the heptane chain's saturation have been extensively studied. This guide provides a detailed overview of the known biological effects and mechanisms of action for these closely related compounds to offer context and potential avenues for future research into this compound.

Core Compound: this compound

This compound is characterized by a seven-carbon chain with two 4-hydroxyphenyl groups at positions 1 and 7, a ketone at position 3, and a single double bond between carbons 6 and 7.

Chemical and Physical Properties

Limited data is available for this specific molecule, primarily from chemical suppliers.

PropertyValueSource
CAS Number 1251830-57-5[1][2]
Molecular Formula C₁₉H₂₀O₃[2]
SMILES Oc1ccc(CCC(=O)CC\C=C\c2ccc(O)cc2)cc1[2]
Storage -20°C[2]
Use For research use only.[1][3]

Structurally Related Analogs with Known Biological Activity

The following sections detail the biological activities of two closely related diarylheptanoids. It is crucial to note the structural differences, specifically the degree of unsaturation in the heptane chain, which significantly influences their biological profiles.

Analog 1: 1,7-Bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one

This analog is a curcuminoid, a natural product found in turmeric (Curuma longa), and is characterized by three double bonds in the heptane chain.[4] It has demonstrated potent antiviral properties.

Recent studies have identified this compound as a potent inhibitor of the SARS-CoV-2 nucleocapsid (N) protein.[5][6] It exhibits excellent antiviral activity against both HCoV-OC43 and SARS-CoV-2.[5][6]

Quantitative Data: Antiviral Efficacy

CompoundVirusEC₅₀ (µM)Target ProteinReference
1,7-Bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-oneHCoV-OC430.16 ± 0.01N Protein[5][6]
1,7-Bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-oneSARS-CoV-20.17 ± 0.07N Protein[5][6]

The compound is believed to bind to the N-terminal domain (NTD) of the viral N protein. This interaction is thought to interfere with the N protein's ability to bind to viral RNA, a critical step for viral replication and transcription.[5]

Signaling Pathway: SARS-CoV-2 N Protein Inhibition

G cluster_virus SARS-CoV-2 Life Cycle N_Protein Nucleocapsid (N) Protein Viral_RNA Viral RNA N_Protein->Viral_RNA binds to Replication Viral Replication & Transcription Viral_RNA->Replication leads to Inhibitor 1,7-Bis(4-hydroxyphenyl)- 1,4,6-heptatrien-3-one Inhibitor->N_Protein inhibits binding to RNA

Caption: Inhibition of SARS-CoV-2 replication.

MST is a technique used to quantify the binding affinity between molecules. In the cited studies, it was used to screen for inhibitors of the N protein.[5]

Experimental Workflow: MST-based Inhibitor Screening

G cluster_workflow MST Experimental Workflow start Start: Purified Recombinant N Protein screen Screen Natural Product Database via MST start->screen identify Identify Hit Compound: 1,7-Bis(4-hydroxyphenyl)- 1,4,6-heptatrien-3-one screen->identify validate Validate Binding with DARTS assays identify->validate evaluate Evaluate In Vitro Antiviral Activity validate->evaluate end End: Confirmed Inhibitor evaluate->end

Caption: Workflow for identifying N protein inhibitors.

Analog 2: 1,7-Bis(4-hydroxyphenyl)-1,4-heptadien-3-one

This analog contains two double bonds in the heptane chain and has been investigated for its anticancer properties.

This compound has been shown to reduce the viability of human lung cancer cell lines (A549 and NCI-H292). It induces cell cycle arrest and apoptosis through both intrinsic and extrinsic pathways.

The anticancer effects are mediated through the suppression of the PI3K/Akt signaling pathway and the activation of the ERK1/2 pathway.

Signaling Pathway: Anticancer Mechanism

G cluster_pi3k PI3K/Akt Pathway cluster_erk ERK1/2 Pathway Inhibitor 1,7-Bis(4-hydroxyphenyl)- 1,4-heptadien-3-one Akt Akt Inhibitor->Akt suppresses ERK ERK1/2 Inhibitor->ERK activates PI3K PI3K PI3K->Akt Cell_Survival Cell Survival Akt->Cell_Survival Apoptosis_ERK Apoptosis ERK->Apoptosis_ERK

Caption: Dual modulation of cell survival pathways.

Conclusion and Future Directions

While This compound (CAS: 1251830-57-5) remains an understudied compound, the significant biological activities of its close structural analogs highlight the potential of the diarylheptanoid scaffold in drug discovery. The antiviral and anticancer properties of related molecules suggest that this compound could be a valuable candidate for biological screening.

Future research should focus on:

  • Synthesis and Purification: Ensuring a reliable source of the pure compound for biological testing.

  • In Vitro Screening: Evaluating its activity in antiviral, anticancer, and other relevant biological assays.

  • Mechanism of Action Studies: If activity is confirmed, elucidating the specific molecular targets and signaling pathways involved.

This guide serves as a foundational resource for researchers interested in exploring the therapeutic potential of this and other related diarylheptanoids.

References

Physical and chemical properties of "1,7-Bis(4-hydroxyphenyl)hept-6-en-3-one"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,7-Bis(4-hydroxyphenyl)hept-6-en-3-one, a diarylheptanoid found in the rhizomes of Zingiber officinale (ginger), is a natural product of interest within the scientific community. This technical guide provides a comprehensive overview of its known physical and chemical properties. While detailed experimental data for this specific compound are limited in publicly accessible literature, this document consolidates the available information and draws comparisons with structurally similar, well-studied diarylheptanoids to suggest potential areas for future research.

Chemical and Physical Properties

Precise, experimentally determined physical properties for this compound are not extensively documented. The following tables summarize the available data for the target compound and for comparison, data for structurally related compounds.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1251830-57-5[1]
Molecular Formula C₁₉H₂₀O₃[1]
Molecular Weight 296.40 g/mol [1]
Natural Source Rhizomes of Zingiber officinale[2]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, AcetoneChemFaces

Table 2: Comparative Physicochemical Properties of Related Diarylheptanoids

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
1,7-Bis(4-hydroxyphenyl)heptan-3-one130233-83-9C₁₉H₂₂O₃298.4Not available
1,7-Bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one470466-05-8C₁₉H₁₆O₃292.33168-170

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Expected signals would include aromatic protons from the two 4-hydroxyphenyl groups, olefinic protons from the heptene chain, and aliphatic protons.

  • ¹³C NMR: Expected signals would correspond to the carbonyl carbon, aromatic carbons, olefinic carbons, and aliphatic carbons.

Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight and fragmentation pattern of the molecule.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the hydroxyl (-OH) group, the carbonyl (C=O) group of the ketone, and C-H bonds of the aromatic and aliphatic parts of the molecule.

Experimental Protocols

Isolation from Natural Sources

A general protocol for the isolation of diarylheptanoids from Zingiber officinale would involve:

  • Extraction: The dried and powdered rhizomes are extracted with a suitable organic solvent, such as ethanol or methanol.

  • Fractionation: The crude extract is then partitioned between different solvents of varying polarity (e.g., hexane, ethyl acetate, and water) to separate compounds based on their polarity.

  • Chromatography: The fractions containing the desired compound are subjected to various chromatographic techniques, such as column chromatography over silica gel or Sephadex, followed by preparative High-Performance Liquid Chromatography (HPLC) for final purification.

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not described in the available literature. A potential synthetic approach could involve a Claisen-Schmidt condensation reaction between a suitable protected 4-hydroxybenzaldehyde derivative and a heptenone precursor, followed by deprotection.

Biological Activity and Signaling Pathways (Comparative Analysis)

While no specific biological activities or signaling pathway modulations have been documented for this compound, research on structurally similar compounds can provide insights into its potential therapeutic applications.

  • Antiviral Activity: The related compound, 1,7-Bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one , has demonstrated potent antiviral activity against HCoV-OC43 and SARS-CoV-2 by inhibiting the nucleocapsid (N) protein.

  • Anticancer Activity: Another analogue, 1,7-Bis(4-hydroxyphenyl)-1,4-heptadien-3-one , has been shown to induce apoptosis in lung cancer cells. This activity is mediated through the suppression of the PI3K/Akt pathway and the activation of the ERK1/2 pathway.

The logical relationship for a potential anticancer investigation based on its analogue is depicted below.

logical_relationship cluster_investigation Hypothetical Investigation Workflow start This compound cell_lines Cancer Cell Lines (e.g., Lung, Breast) start->cell_lines Treat viability_assay Cell Viability Assay (e.g., MTT, XTT) cell_lines->viability_assay Assess apoptosis_assay Apoptosis Assay (e.g., Annexin V, Caspase activity) viability_assay->apoptosis_assay If cytotoxic western_blot Western Blot for Signaling Proteins (p-Akt, p-ERK) apoptosis_assay->western_blot Investigate mechanism conclusion Determine Anticancer Potential and MOA western_blot->conclusion

Hypothetical workflow for investigating anticancer properties.

The following diagram illustrates the PI3K/Akt and ERK1/2 signaling pathways, which are modulated by a structurally similar compound and could be investigated for the target compound.

signaling_pathways cluster_pi3k PI3K/Akt Pathway cluster_erk ERK1/2 Pathway PI3K PI3K Akt Akt PI3K->Akt Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Promotes Analog Analog of Target Compound Analog->PI3K Inhibits MEK MEK ERK ERK1/2 MEK->ERK Activates Apoptosis_Induction Induction of Apoptosis ERK->Apoptosis_Induction Promotes Analog2 Analog of Target Compound Analog2->MEK Activates

Signaling pathways modulated by a structural analog.

Conclusion and Future Directions

This compound is a naturally occurring diarylheptanoid with a defined chemical structure. However, there is a notable lack of comprehensive experimental data regarding its physical, chemical, and biological properties. The information available on its structural analogues suggests that this compound could possess interesting therapeutic properties, such as antiviral or anticancer activities.

Future research should focus on:

  • Complete Physicochemical Characterization: Detailed experimental determination of its melting point, boiling point, and spectral properties (NMR, MS, IR).

  • Development of a Synthetic Protocol: A validated and scalable synthesis method would enable further biological studies.

  • Biological Screening: A broad screening of its biological activities, including but not limited to antiviral, anticancer, anti-inflammatory, and antioxidant effects.

  • Mechanism of Action Studies: If any significant biological activity is identified, further investigation into the underlying molecular mechanisms and signaling pathways will be crucial for its development as a potential therapeutic agent.

References

A Technical Guide to the Biological Activities of Diarylheptanoids from Ginger (Zingiber officinale)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the significant biological activities exhibited by diarylheptanoids, a major class of phenolic compounds found in ginger (Zingiber officinale). Diarylheptanoids are characterized by a C7 chain connecting two aromatic rings and have garnered substantial interest for their therapeutic potential.[1][2] This guide synthesizes quantitative data on their anticancer, anti-inflammatory, and antioxidant properties, details the experimental protocols used for their evaluation, and visualizes key mechanisms and workflows.

Anticancer and Cytotoxic Activities

Diarylheptanoids isolated from ginger have demonstrated potent cytotoxic effects against a range of human cancer cell lines.[2] Structure-activity relationship (SAR) analyses suggest that the presence of acetoxyl groups, a longer alkyl side-chain, an ortho-diphenoxyl functionality, and an α,β-unsaturated ketone moiety can enhance cytotoxic activity.[3][4]

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for various diarylheptanoids against several human tumor cell lines.

Diarylheptanoid / CompoundCancer Cell LineIC₅₀ (μM)Reference
Compound 6A549 (Lung)6.69 - 33.46[1][5]
HepG2 (Liver)6.69 - 33.46[1][5][6]
HeLa (Cervical)6.69 - 33.46[1][5][6]
MDA-MB-231 (Breast)6.69 - 33.46[1][5][6]
HCT116 (Colon)6.69 - 33.46[1][5][6]
Compound 16A549, HepG2, HeLa, MDA-MB-231, HCT1166.69 - 33.46[1][5][6]
Compound 17A549, HepG2, HeLa, MDA-MB-231, HCT1166.69 - 33.46[1][5][6]
Compound 18A549, HepG2, HeLa, MDA-MB-231, HCT1166.69 - 33.46[1][5][6]
Compound 19A549, HepG2, HeLa, MDA-MB-231, HCT1166.69 - 33.46[1][5][6]
Various DiarylheptanoidsHL-60 (Leukemia)< 50[4]

A key mechanism underlying the antitumor activity of ginger diarylheptanoids involves the DNA damage signaling pathway.[1][2][5] Certain compounds have been shown to down-regulate the expression of Ataxia Telangiectasia and Rad3-related (ATR) protein and Checkpoint Kinase 1 (CHK1), key regulators of the cellular response to DNA damage.[2][5] By inhibiting the ATR/CHK1 pathway, these diarylheptanoids may prevent cancer cells from repairing DNA damage, ultimately leading to apoptosis.[2]

ATR_CHK1_Pathway cluster_0 Diarylheptanoids from Ginger cluster_1 ATR/CHK1 Signaling Pathway cluster_2 Cellular Outcome D1 Compound 6 ATR ATR D1->ATR Inhibition D2 Compound 17 D2->ATR Inhibition D3 Compound 18 D3->ATR Inhibition CHK1 CHK1 ATR->CHK1 Activates Apoptosis Tumor Cell Apoptosis ATR->Apoptosis CHK1->Apoptosis Prevents

Antitumor mechanism of diarylheptanoids via ATR/CHK1 pathway inhibition.
  • Cell Culture: Human cancer cell lines (e.g., A549, HCT116) are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment: The diarylheptanoid compounds, dissolved in DMSO and diluted in culture medium, are added to the wells at various concentrations. Control wells receive medium with DMSO only.

  • Incubation: The plates are incubated for a specified period, typically 24 to 72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Cell viability is calculated as a percentage of the control, and the IC₅₀ value is determined by plotting cell viability against compound concentration.

Anti-inflammatory Activity

Diarylheptanoids are significant contributors to the anti-inflammatory properties of ginger.[7][8] Their mechanisms include the inhibition of pro-inflammatory mediators like nitric oxide (NO) and interleukin-6 (IL-6), as well as key enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[8]

The following table presents data on the anti-inflammatory effects of specific dimeric diarylheptanoids.

DiarylheptanoidAssayEffectCell LineReference
Compound 2Nitric Oxide ProductionDose-dependent inhibitionRAW264.7[8]
IL-6 ProductionDose-dependent inhibitionRAW264.7[8]
Compound 3Nitric Oxide ProductionDose-dependent inhibitionRAW264.7[8]
IL-6 ProductionDose-dependent inhibitionRAW264.7[8]
Compound 4Nitric Oxide ProductionDose-dependent inhibitionRAW264.7[8]
IL-6 ProductionDose-dependent inhibitionRAW264.7[8]
  • Cell Culture: Macrophage cells (e.g., RAW264.7) are cultured as described for the MTT assay.

  • Cell Seeding and Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the diarylheptanoid compounds for 1-2 hours.

  • Inflammatory Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the wells. Control wells are left unstimulated.

  • Incubation: Plates are incubated for 24 hours to allow for the production of nitric oxide.

  • Sample Collection: The cell culture supernatant is collected from each well.

  • Griess Reaction: An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to the supernatant. This reagent reacts with nitrite (a stable product of NO) to form a purple azo compound.

  • Absorbance Reading: After a short incubation period at room temperature, the absorbance is measured at approximately 540 nm.

  • Data Analysis: A standard curve using known concentrations of sodium nitrite is used to quantify the nitrite concentration in the samples. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Antioxidant Activity

Diarylheptanoids are potent antioxidants that can scavenge free radicals and protect against oxidative stress.[9][10] Their activity is often evaluated using various in vitro assays that measure radical scavenging capacity.

The following table shows the antioxidant activity of a novel diarylheptanoid, 3,5-diacetoxy-7-(3,4-dihydroxyphenyl)-1-(3,4-dihydroxyphenyl) heptane (ZA6).

AssayConcentration (µg/mL)% InhibitionReference
DPPH Inhibition1015.55[9]
5076.01[9]
Superoxide Scavenging1018.66[9]
5035.43[9]

The process of identifying and validating the biological activity of diarylheptanoids follows a structured workflow from raw plant material to purified compounds and subsequent bioassays.

Bioactivity_Workflow cluster_extraction Extraction & Isolation cluster_testing Bioactivity Evaluation A Ginger Rhizomes (Zingiber officinale) B Solvent Extraction (e.g., Methanol) A->B C Fractionation & Partition (e.g., Butanol) B->C D Chromatography (Column, HPLC) C->D E Isolated Diarylheptanoids D->E F In Vitro Bioassays E->F G Anticancer Assays (MTT, etc.) F->G H Anti-inflammatory Assays (Griess, ELISA) F->H I Antioxidant Assays (DPPH, ABTS) F->I

General workflow for extraction and bioactivity screening of diarylheptanoids.
  • Reagent Preparation: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared. This solution has a deep violet color.

  • Sample Preparation: The diarylheptanoid compounds are dissolved in methanol at various concentrations.

  • Reaction Mixture: A fixed volume of the DPPH solution is mixed with the sample solutions in a 96-well plate or cuvettes. A control containing only DPPH and methanol is also prepared.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for approximately 30 minutes.

  • Absorbance Reading: In the presence of an antioxidant, the DPPH radical is scavenged, and the color of the solution fades from violet to yellow. The absorbance is measured at approximately 517 nm.

  • Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] * 100.

Neuroprotective and Other Activities

In addition to the activities detailed above, diarylheptanoids from ginger are being investigated for a wider range of therapeutic effects.

  • Neuroprotective Effects: Studies suggest that ginger and its phenolic compounds, including diarylheptanoids, may offer neuroprotection in conditions like Alzheimer's and Parkinson's disease.[11][12] This is often attributed to their potent antioxidant and anti-inflammatory properties, which can combat oxidative stress and neuroinflammation, key factors in neurodegeneration.[11][13][14]

  • Anti-diabetic Effects: Certain diarylheptanoids have shown inhibitory activity against enzymes relevant to diabetes, such as α-glucosidase and protein tyrosine phosphatase 1B (PTP1B), suggesting a potential role in glycemic control.[15]

Conclusion

The diarylheptanoids from Zingiber officinale represent a class of natural products with diverse and potent biological activities. Their demonstrated anticancer, anti-inflammatory, and antioxidant effects, supported by quantitative in vitro data, highlight their significant potential for the development of novel therapeutic agents. The mechanisms, such as the inhibition of the ATR/CHK1 pathway and key inflammatory mediators, provide a solid foundation for further preclinical and clinical investigation. The standardized protocols outlined in this guide serve as a reference for the continued exploration and validation of these promising compounds in drug discovery and development.

References

The Enigmatic Mechanism of 1,7-Bis(4-hydroxyphenyl)hept-6-en-3-one: A Review of Structurally Related Diarylheptanoids

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1,7-Bis(4-hydroxyphenyl)hept-6-en-3-one, a diarylheptanoid with the chemical formula C₁₉H₂₀O₃, is a compound of interest within the broader class of natural and synthetic curcuminoids and diarylheptanoids. While the existence of this specific chemical entity is confirmed, with a registered CAS number of 1251830-57-5, a comprehensive review of publicly available scientific literature reveals a notable absence of studies detailing its specific mechanism of action. This guide, therefore, aims to provide an in-depth exploration of the well-documented mechanisms of structurally analogous diarylheptanoids. By examining these related compounds, we can infer potential biological activities and signaling pathways that this compound may modulate. This approach offers a valuable framework for future research and hypothesis-driven investigation into this specific molecule.

The diarylheptanoid family, characterized by two phenyl rings linked by a seven-carbon chain, is renowned for a wide spectrum of pharmacological effects, including anti-inflammatory, antioxidant, anticancer, and antiviral properties. This guide will delve into the molecular mechanisms of three prominent, structurally similar compounds: 1,7-Bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one , a potent antiviral and antioxidant agent; 1,7-Bis(4-hydroxyphenyl)-1,4-heptadien-3-one , a promising anticancer compound; and 1-(4-hydroxyphenyl)-7-phenyl-(6E)-6-hepten-3-one , a modulator of cellular differentiation.

Quantitative Data on Structurally Related Diarylheptanoids

The following table summarizes key quantitative data for the biological activities of diarylheptanoids structurally related to this compound. This data provides a comparative overview of their potency in various biological assays.

Compound NameTarget/ActivityAssay SystemQuantitative MetricValue
1,7-Bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-oneAntiviral (HCoV-OC43)Cell-based assayEC₅₀0.16 µM
1,7-Bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-oneAntiviral (SARS-CoV-2)Cell-based assayEC₅₀0.17 µM
1,7-Bis(4-hydroxyphenyl)-1,4-heptadien-3-one (EB30)CytotoxicityA549 lung cancer cellsIC₅₀Not specified
1,7-Bis(4-hydroxyphenyl)-1,4-heptadien-3-one (EB30)CytotoxicityNCI-H292 lung cancer cellsIC₅₀Not specified
1-(4-hydroxyphenyl)-7-phenyl-(6E)-6-hepten-3-one (HPPH)Myoblast DifferentiationC2C12 myoblastsEffective Concentration10 nM

Mechanisms of Action of Structurally Related Diarylheptanoids

Antiviral and Antioxidant Mechanisms of 1,7-Bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one

This curcuminoid, found in turmeric and torch ginger, has demonstrated significant antiviral and antioxidant properties.

Recent studies have highlighted its potent activity against human coronavirus (HCoV-OC43) and SARS-CoV-2. The primary mechanism of this antiviral action is the inhibition of the viral nucleocapsid (N) protein. The N protein is crucial for the viral life cycle, playing a key role in viral RNA packaging, replication, and assembly. By binding to the N protein, 1,7-Bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one disrupts these essential viral processes.

Experimental Protocols:

  • Microscale Thermophoresis (MST): This technique is employed to quantify the binding affinity between the compound and the viral N protein. Recombinant N protein is labeled with a fluorescent dye, and its movement through a microscopic temperature gradient is measured. The binding of the compound to the N protein alters its thermophoretic properties, allowing for the determination of binding constants.

  • Drug Affinity Responsive Target Stability (DARTS): DARTS assays are used to confirm the direct binding of the compound to the N protein in a more complex biological matrix. Cell lysates containing the N protein are treated with the compound, followed by digestion with a protease. The binding of the compound stabilizes the N protein, rendering it less susceptible to proteolytic degradation. The remaining N protein is then quantified by western blotting.

  • Antiviral Assays: Vero E6 cells are infected with SARS-CoV-2 in the presence of varying concentrations of the compound. After a defined incubation period, the viral load is quantified using methods such as quantitative reverse transcription PCR (qRT-PCR) or plaque reduction assays to determine the EC₅₀ value.

antiviral_mechanism Compound 1,7-Bis(4-hydroxyphenyl)- 1,4,6-heptatrien-3-one Compound->Inhibition N_Protein Viral Nucleocapsid (N) Protein RNA_Binding N Protein-RNA Interaction N_Protein->RNA_Binding Replication Viral RNA Replication and Transcription RNA_Binding->Replication Assembly Virion Assembly Replication->Assembly Inhibition->N_Protein

Figure 1: Antiviral mechanism of 1,7-Bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one.

This compound is also a potent antioxidant, exhibiting a greater capacity to inhibit lipid peroxidation than alpha-tocopherol. This activity is attributed to the phenolic hydroxyl groups, which can donate a hydrogen atom to neutralize free radicals, thereby preventing oxidative damage to cellular components like lipids, proteins, and DNA.

Experimental Protocols:

  • Lipid Peroxidation Assay: This assay measures the extent of oxidative degradation of lipids. A common method involves inducing lipid peroxidation in a sample (e.g., linoleic acid emulsion or biological membranes) with a free radical initiator. The formation of lipid peroxidation products, such as malondialdehyde (MDA), is then quantified spectrophotometrically. The ability of the compound to inhibit MDA formation is a measure of its antioxidant activity.

antioxidant_mechanism Compound 1,7-Bis(4-hydroxyphenyl)- 1,4,6-heptatrien-3-one Compound->Neutralization Free_Radicals Reactive Oxygen Species (Free Radicals) Oxidative_Stress Oxidative Stress Free_Radicals->Oxidative_Stress Cellular_Damage Cellular Damage (Lipid Peroxidation) Oxidative_Stress->Cellular_Damage Neutralization->Free_Radicals

Figure 2: Antioxidant mechanism of 1,7-Bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one.

Anticancer Mechanism of 1,7-Bis(4-hydroxyphenyl)-1,4-heptadien-3-one (EB30)

This diarylheptanoid analog has been shown to induce apoptosis in human lung cancer cells through the modulation of key signaling pathways.

EB30 exerts its anticancer effects by simultaneously suppressing the pro-survival PI3K/Akt pathway and activating the pro-apoptotic ERK1/2 pathway. The inhibition of Akt phosphorylation leads to the downregulation of its downstream targets, which are involved in cell survival and proliferation. Conversely, the activation of ERK1/2 promotes the expression of pro-apoptotic proteins. This dual action shifts the cellular balance towards apoptosis.

Experimental Protocols:

  • Cell Viability Assay: The effect of EB30 on the viability of lung cancer cell lines (e.g., A549, NCI-H292) is assessed using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

  • Western Blot Analysis: To elucidate the signaling pathways involved, western blotting is performed to detect the phosphorylation status and total protein levels of key signaling molecules, including Akt, ERK1/2, and their downstream effectors.

  • Flow Cytometry: Apoptosis is quantified using flow cytometry after staining cells with Annexin V and propidium iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI stains the nucleus of late apoptotic and necrotic cells.

anticancer_mechanism cluster_inhibition Inhibition cluster_activation Activation PI3K PI3K Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival ERK ERK1/2 Apoptosis_ERK Apoptosis ERK->Apoptosis_ERK Compound 1,7-Bis(4-hydroxyphenyl)- 1,4-heptadien-3-one (EB30) Compound->PI3K Compound->ERK

Figure 3: Anticancer mechanism of 1,7-Bis(4-hydroxyphenyl)-1,4-heptadien-3-one.

Myoblast Differentiation Mechanism of 1-(4-hydroxyphenyl)-7-phenyl-(6E)-6-hepten-3-one (HPPH)

HPPH has been reported to enhance the differentiation of myoblasts, the precursor cells of muscle fibers, through a mechanism involving membrane estrogen receptors and the activation of specific signaling cascades.

HPPH promotes myoblast differentiation by binding to membrane estrogen receptors (ERs). This interaction triggers the activation of two key signaling pathways: the Akt-mTOR pathway, which is a central regulator of cell growth and protein synthesis, and the p38 MAPK-NF-κB pathway, which is involved in various cellular processes, including inflammation and differentiation. The coordinated activation of these pathways leads to an increase in the expression of myogenic regulatory factors, such as myogenin, and the subsequent fusion of myoblasts into multinucleated myotubes.

Experimental Protocols:

  • Cell Culture and Differentiation: C2C12 myoblasts are cultured and induced to differentiate in the presence or absence of HPPH. Differentiation is assessed by observing the formation of myotubes and by quantifying the expression of muscle-specific proteins like myosin heavy chain (MHC) and myogenin.

  • Immunofluorescence Staining: Differentiated myotubes are stained with antibodies against MHC to visualize their morphology and to calculate the fusion index (the number of nuclei in myotubes divided by the total number of nuclei).

  • Western Blot Analysis: The activation of the Akt-mTOR and p38 MAPK-NF-κB pathways is investigated by examining the phosphorylation levels of key proteins in these cascades, including Akt, mTOR, p38 MAPK, and NF-κB.

myoblast_differentiation cluster_akt Akt-mTOR Pathway cluster_mapk p38 MAPK-NF-κB Pathway Compound 1-(4-hydroxyphenyl)-7-phenyl- (6E)-6-hepten-3-one (HPPH) mER Membrane Estrogen Receptor Compound->mER Akt_mTOR Akt -> mTOR mER->Akt_mTOR p38_NFkB p38 MAPK -> NF-κB mER->p38_NFkB Myogenin Myogenin Expression Akt_mTOR->Myogenin p38_NFkB->Myogenin Differentiation Myoblast Differentiation (Myotube Formation) Myogenin->Differentiation

Figure 4: Myoblast differentiation mechanism of HPPH.

Conclusion and Future Directions

While direct experimental evidence for the mechanism of action of this compound is currently unavailable, the detailed analysis of its structural analogs provides a strong foundation for predicting its potential biological activities. Based on the evidence from closely related diarylheptanoids, it is plausible that this compound may possess antiviral, antioxidant, and anticancer properties.

Future research should focus on validating these predicted activities through a systematic series of in vitro and in vivo studies. The experimental protocols outlined in this guide for related compounds can serve as a template for investigating the biological effects of this compound. Specifically, its potential as an antiviral agent could be explored by examining its interaction with viral proteins, while its anticancer activity could be assessed by studying its impact on cancer cell viability and key signaling pathways such as PI3K/Akt and MAPK. Furthermore, its antioxidant potential can be quantified using standard assays.

The elucidation of the precise mechanism of action of this compound will not only contribute to the fundamental understanding of this particular molecule but also broaden our knowledge of the therapeutic potential of the diarylheptanoid class of compounds. This will be crucial for the development of novel therapeutic agents for a range of diseases.

Potential Therapeutic Targets of 1,7-Bis(4-hydroxyphenyl)hept-6-en-3-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,7-Bis(4-hydroxyphenyl)hept-6-en-3-one (CAS: 1251830-57-5) is a diarylheptanoid that has garnered interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the current understanding of its biological activities, with a particular focus on its potential as a modulator of the inflammatory response and as an antiproliferative agent. This document summarizes key quantitative data, outlines relevant experimental protocols, and visualizes associated signaling pathways to support further research and development efforts.

Introduction

This compound is a natural product belonging to the diarylheptanoid class of compounds. It has been identified as a constituent of the traditional Chinese medicine formula Gu-Ben-Hua-Shi (AESS), which is used in the treatment of atopic dermatitis. The therapeutic effects of this formula are linked to the regulation of inflammatory pathways, suggesting that this compound may contribute to these immunomodulatory properties. Additionally, related diarylheptanoids have demonstrated a range of biological activities, including anticancer effects, further highlighting the potential of this compound as a lead for drug discovery.

Potential Therapeutic Target: NLRP3 Inflammasome

The primary evidence for the therapeutic targeting of this compound points towards the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome . The NLRP3 inflammasome is a key component of the innate immune system that, upon activation, triggers the maturation and release of pro-inflammatory cytokines, including interleukin-1β (IL-1β) and interleukin-18 (IL-18). Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory and autoimmune disorders.

Studies on the Gu-Ben-Hua-Shi (AESS) formula, which contains this compound, have demonstrated that it can ameliorate atopic dermatitis by inhibiting the NLRP3 signaling pathway.[1][2] The formula was shown to down-regulate the expression of key components of the inflammasome, including NLRP3, ASC (apoptosis-associated speck-like protein containing a CARD), and Caspase-1.[1] This leads to a reduction in the secretion of IL-1β and IL-18, thereby mitigating the inflammatory response.[1] While the direct action of this compound on the NLRP3 inflammasome has yet to be individually confirmed, its presence in the bioactive AESS formula strongly suggests it as a potential inhibitor of this pathway.

Signaling Pathway

The canonical activation of the NLRP3 inflammasome is a two-step process. The first step, "priming," is typically initiated by microbial components or endogenous cytokines, leading to the upregulation of NLRP3 and pro-IL-1β expression via the NF-κB pathway. The second step, "activation," is triggered by a diverse range of stimuli, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). This leads to the assembly of the NLRP3 inflammasome complex, caspase-1 activation, and subsequent cytokine processing and release.

Potential Inhibition of the NLRP3 Inflammasome Pathway

Potential Therapeutic Target: Cancer Cell Proliferation

Diarylheptanoids, as a class, are known to possess anticancer properties. While specific studies on the antiproliferative effects of this compound are limited, preliminary data suggests it may inhibit cancer cell growth. Further investigation into the specific cancer cell lines affected and the underlying mechanisms is warranted.

Quantitative Data

The following table summarizes the available quantitative data for the biological activity of this compound.

Biological ActivityAssayCell Line/SystemIC50Reference
AntiproliferativeNot SpecifiedNot Specified~12.1 μM[3]

Note: The details of the experimental conditions for the reported antiproliferative activity are not fully available in the cited literature. Further validation and characterization are required.

Experimental Protocols

Representative Protocol for In Vitro Antiproliferative Activity (MTT Assay)

This protocol describes a general method for assessing the antiproliferative activity of a compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.

Materials:

  • Human cancer cell line (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest logarithmically growing cells and resuspend in complete medium.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the compound in complete medium.

    • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent) and a no-treatment control.

    • Incubate the plate for 48-72 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Incubate the plate at room temperature for 15-30 minutes with gentle shaking.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

MTT_Assay_Workflow General Workflow for In Vitro Antiproliferation (MTT) Assay start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat_compound Treat cells with compound dilutions incubate1->treat_compound incubate2 Incubate 48-72h treat_compound->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Solubilize formazan crystals incubate3->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze_data Analyze data and determine IC50 read_absorbance->analyze_data end End analyze_data->end

General Workflow for In Vitro Antiproliferation (MTT) Assay

Conclusion and Future Directions

This compound presents as a promising natural product with potential therapeutic applications in inflammatory diseases and oncology. The current evidence strongly suggests that the NLRP3 inflammasome is a key therapeutic target. Future research should focus on:

  • Direct Target Validation: Confirming the direct interaction of this compound with components of the NLRP3 inflammasome.

  • Mechanism of Action: Elucidating the precise molecular mechanisms by which this compound inhibits inflammasome activation.

  • Antiproliferative Spectrum: Screening the compound against a panel of cancer cell lines to identify its spectrum of activity and to determine its mechanism of cytotoxicity.

  • In Vivo Efficacy: Evaluating the therapeutic efficacy of this compound in animal models of inflammatory diseases and cancer.

This technical guide provides a foundational resource for researchers and drug development professionals to advance the investigation of this compound as a potential therapeutic agent.

References

A Comprehensive Technical Review of 1,7-Bis(4-hydroxyphenyl)hept-6-en-3-one and Related Diarylheptanoids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,7-Bis(4-hydroxyphenyl)hept-6-en-3-one, with the CAS number 1251830-57-5, is a diarylheptanoid, a class of plant secondary metabolites characterized by two aromatic rings linked by a seven-carbon chain.[1][2] Diarylheptanoids are of significant interest to the scientific community due to their diverse and potent pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties.[2][3][4] This technical guide provides a comprehensive literature review of this compound, and in light of the limited specific data for this compound, an overview of structurally related diarylheptanoids to provide a broader context for its potential biological activities and mechanisms of action.

This compound has been identified as a constituent of the traditional Chinese medicine formula Gu-Ben-Hua-Shi (AESS), used for treating atopic dermatitis.[5] It is also found in plants of the Zingiberaceae family, such as Alpinia officinarum, which are known sources of a variety of bioactive diarylheptanoids.[3][6]

Physicochemical Properties

While detailed experimental data for the physicochemical properties of this compound are scarce in publicly available literature, its chemical structure allows for the prediction of certain characteristics.

PropertyValueSource
CAS Number 1251830-57-5[7][8]
Molecular Formula C₁₉H₂₀O₃[7]
Molecular Weight 296.36 g/mol [7]
Class Diarylheptanoid[2][5]

Synthesis and Isolation

Detailed synthetic procedures specifically for this compound are not extensively reported in the literature. However, general synthetic strategies for diarylheptanoids often involve condensation reactions. A common approach is the Claisen-Schmidt condensation reaction between an appropriate aromatic aldehyde and a ketone.

Generic synthesis of diarylheptanoids can also be achieved through methods such as Michael addition reactions. The synthesis of related diarylheptanoids often provides a template for the potential synthesis of the title compound.

Natural product isolation remains a primary source of this compound and related compounds. The general workflow for isolating diarylheptanoids from plant material is depicted below.

G General Workflow for Diarylheptanoid Isolation plant_material Plant Material (e.g., Rhizomes of Alpinia officinarum) extraction Extraction with Organic Solvents (e.g., Methanol, Ethanol) plant_material->extraction partitioning Solvent-Solvent Partitioning extraction->partitioning chromatography Column Chromatography (Silica Gel, Sephadex) partitioning->chromatography hplc Preparative HPLC chromatography->hplc isolated_compound Isolated this compound hplc->isolated_compound

Figure 1: General isolation workflow for diarylheptanoids.

Biological Activities and Pharmacological Potential

While specific biological data for this compound is limited, the broader class of diarylheptanoids from sources like Alpinia officinarum and Alnus species exhibits a range of significant biological effects.

Anti-inflammatory Activity

Many diarylheptanoids isolated from Alpinia officinarum have demonstrated potent anti-inflammatory activity.[3][9] These compounds have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells.[10] The anti-inflammatory effects of some diarylheptanoids are comparable to those of the well-known anti-inflammatory drug, indomethacin.[3] The mechanism often involves the modulation of inflammatory signaling pathways.

G Inhibition of Inflammatory Pathway by Diarylheptanoids LPS LPS Macrophage Macrophage LPS->Macrophage activates iNOS_COX2 iNOS, COX-2 Expression Macrophage->iNOS_COX2 induces Diarylheptanoid This compound (and related diarylheptanoids) Diarylheptanoid->iNOS_COX2 inhibits NO_PGs NO, Prostaglandins iNOS_COX2->NO_PGs produces Inflammation Inflammation NO_PGs->Inflammation

Figure 2: Proposed anti-inflammatory mechanism of diarylheptanoids.
Antioxidant Activity

The presence of phenolic hydroxyl groups in the structure of diarylheptanoids is crucial for their antioxidant activity.[6] These compounds can scavenge free radicals, such as the 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical, and inhibit lipid peroxidation.[11] Studies on various diarylheptanoids have shown that those with catechol (3,4-dihydroxyphenyl) moieties exhibit particularly strong antioxidant effects.[6][7]

Anticancer Activity

Several diarylheptanoids have been investigated for their cytotoxic effects against various cancer cell lines.[3][4] For instance, certain diarylheptanoids from Zingiber officinale have shown remarkable inhibitory effects against A549 (lung cancer), HepG2 (liver cancer), HeLa (cervical cancer), MDA-MB-231 (breast cancer), and HCT116 (colon cancer) cell lines.[4] The proposed mechanisms often involve the induction of apoptosis and cell cycle arrest.[3]

Quantitative Data on Biological Activity

CompoundBiological ActivityAssayIC₅₀ / EC₅₀Source OrganismReference
(4E)-1,7-diphenyl-4-hepten-3-oneAnti-inflammatoryNO production inhibition in LPS-induced RAW 264.7 cells6.6 µMAlpinia officinarum[10]
Diarylheptanoid 9Anti-inflammatoryNO production inhibition in LPS-induced RAW 264.7 cells5.0 µMAlpinia officinarum[10]
Diarylheptanoid 1Anti-inflammatoryNO production inhibition in LPS-induced RAW 264.7 cells14.7 µMAlpinia officinarum[10]
Diarylheptanoid 6AnticancerCytotoxicity against A549 cells12.52 µMZingiber officinale[4]
Diarylheptanoid 16AnticancerCytotoxicity against A549 cells6.69 µMZingiber officinale[4]
Diarylheptanoid 17AnticancerCytotoxicity against HCT116 cells7.63 µMZingiber officinale[4]
Diarylheptanoid 18AnticancerCytotoxicity against HeLa cells10.95 µMZingiber officinale[4]
Diarylheptanoid 19AnticancerCytotoxicity against MDA-MB-231 cells13.51 µMZingiber officinale[4]
HirsutenoneAntioxidantDPPH radical scavenging8.36 µMAlnus hirsuta
PlatyphyllosideAntioxidantDPPH radical scavenging-Alnus species[7]
OregoninAntioxidantDPPH radical scavenging-Alnus species[7]

Experimental Protocols

Detailed experimental protocols for this compound are not available. The following are generalized protocols commonly used for the extraction, isolation, and biological evaluation of diarylheptanoids.

Extraction and Isolation of Diarylheptanoids
  • Plant Material Preparation: Dried and powdered rhizomes of the source plant (e.g., Alpinia officinarum) are used.

  • Extraction: The powdered material is extracted with methanol or ethanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.

  • Chromatographic Separation: The bioactive fraction (often the ethyl acetate fraction) is subjected to column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate.

  • Purification: Further purification is achieved by preparative High-Performance Liquid Chromatography (HPLC) to yield the pure diarylheptanoids.

  • Structure Elucidation: The structure of the isolated compounds is determined using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[12]

In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)
  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cell Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compound for 1 hour.

  • Inflammation Induction: Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the cells, which are then incubated for 24 hours.

  • Nitrite Measurement: The production of nitric oxide is determined by measuring the amount of nitrite in the culture supernatant using the Griess reagent.

  • Data Analysis: The absorbance is measured at 540 nm, and the concentration of nitrite is calculated from a sodium nitrite standard curve. The IC₅₀ value is then determined.[10]

DPPH Radical Scavenging Assay
  • Reaction Mixture: A solution of the test compound in methanol is mixed with a methanolic solution of DPPH.

  • Incubation: The mixture is shaken and incubated in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated, and the IC₅₀ value is determined. Ascorbic acid is often used as a positive control.

Conclusion and Future Directions

This compound is a naturally occurring diarylheptanoid with potential pharmacological activities, inferred from the extensive research on structurally similar compounds. The well-documented anti-inflammatory, antioxidant, and anticancer properties of related diarylheptanoids suggest that this compound is a promising candidate for further investigation.

Future research should focus on the targeted synthesis and isolation of this specific compound to enable a thorough evaluation of its biological activities and mechanism of action. In-depth studies are required to determine its efficacy and safety profile, which could pave the way for its development as a therapeutic agent. Furthermore, pharmacokinetic and in vivo studies are essential to understand its bioavailability and therapeutic potential in preclinical models. The development of robust analytical methods for its quantification in biological matrices will also be crucial for its advancement in drug discovery and development.

References

An In-depth Technical Guide on the Discovery and Isolation of 1,7-Bis(4-hydroxyphenyl)hept-6-en-3-one and Related Diarylheptanoids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "1,7-Bis(4-hydroxyphenyl)hept-6-en-3-one" is not extensively documented in publicly available scientific literature. Therefore, this guide provides a comprehensive overview of the discovery and isolation of closely related and structurally similar diarylheptanoids. The methodologies, data, and pathways presented are based on established research on this class of compounds and serve as a representative framework.

Introduction to Diarylheptanoids

Diarylheptanoids are a class of plant secondary metabolites characterized by a seven-carbon chain linking two aromatic rings.[1][2][3] These compounds are abundant in various plant families, including Zingiberaceae (e.g., turmeric and ginger), Betulaceae, and Myricaceae.[1][2] The structural diversity within this class, arising from variations in the length and saturation of the heptane chain and the substitution patterns on the phenyl rings, contributes to their wide range of biological activities.[1][3] Diarylheptanoids, including the well-known curcumin, have garnered significant interest for their potential therapeutic applications, exhibiting antioxidant, anti-inflammatory, cytotoxic, antimicrobial, and neuroprotective properties.[1][4][5][6]

Hypothetical Discovery and Isolation Workflow

The discovery and isolation of a novel diarylheptanoid like "this compound" from a natural source would typically follow a bioassay-guided fractionation approach. This process involves a series of extraction, separation, and purification steps, with each fraction being tested for a specific biological activity.

G cluster_0 Extraction & Initial Processing cluster_1 Fractionation & Purification cluster_2 Analysis & Characterization cluster_3 Bioactivity Assessment A Plant Material (e.g., Rhizomes) B Drying and Grinding A->B C Solvent Extraction (e.g., Methanol/Ethanol) B->C D Crude Extract C->D E Liquid-Liquid Partitioning D->E F Column Chromatography (Silica Gel) E->F G Preparative HPLC F->G H Pure Compound G->H I Spectroscopic Analysis (NMR, MS) H->I K In vitro Bioassays H->K J Structure Elucidation I->J L Identification of Bioactive Compound J->L K->L

Caption: Bioassay-guided isolation workflow for diarylheptanoids.

Experimental Protocols

Extraction

The initial step in isolating diarylheptanoids from plant material is extraction.[7] The choice of solvent is crucial and depends on the polarity of the target compounds.

  • Objective: To extract a broad range of secondary metabolites, including diarylheptanoids, from the plant matrix.

  • Protocol:

    • Sample Preparation: Air-dry the plant material (e.g., rhizomes of Curcuma longa or Zingiber officinale) at room temperature and grind into a fine powder.[7]

    • Maceration: Soak the powdered material in a suitable organic solvent, such as methanol or ethanol, at a ratio of 1:10 (w/v) for 24-48 hours at room temperature.[7][8] Agitation can enhance extraction efficiency.

    • Filtration and Concentration: Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

Fractionation by Liquid-Liquid Partitioning

The crude extract is a complex mixture and requires further separation.[9] Liquid-liquid partitioning separates compounds based on their differential solubility in immiscible solvents.

  • Objective: To separate the crude extract into fractions of varying polarity.

  • Protocol:

    • Suspend the crude extract in a water-methanol mixture.

    • Perform sequential extractions with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate.

    • Collect each solvent layer, which now contains a fraction of the extract with a specific polarity range.

    • Evaporate the solvents from each fraction to yield the respective partitioned extracts.

Chromatographic Purification

Column chromatography and High-Performance Liquid Chromatography (HPLC) are standard techniques for isolating pure compounds from the fractionated extracts.[10][11]

  • Objective: To isolate the target diarylheptanoid from the bioactive fraction.

  • Protocol:

    • Column Chromatography:

      • Pack a glass column with silica gel as the stationary phase.

      • Load the most bioactive fraction (e.g., the ethyl acetate fraction) onto the column.

      • Elute the column with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity by adding ethyl acetate.

      • Collect the eluate in fractions and monitor by Thin-Layer Chromatography (TLC).

    • Preparative HPLC:

      • Pool the fractions from column chromatography that contain the compound of interest.

      • Further purify this enriched fraction using a preparative HPLC system with a suitable column (e.g., C18).

      • Use a mobile phase gradient, such as water and acetonitrile, to achieve high-resolution separation.

      • Collect the peak corresponding to the pure compound.

Structure Elucidation

The structure of the isolated pure compound is determined using spectroscopic methods.[12][13]

  • Objective: To determine the chemical structure of the isolated diarylheptanoid.

  • Techniques:

    • Mass Spectrometry (MS): Provides information about the molecular weight and elemental composition of the compound. Techniques like Electrospray Ionization (ESI-MS) are commonly used.[14][15][16]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework. 2D NMR techniques (e.g., COSY, HMBC, HSQC) are used to establish the connectivity of atoms within the molecule.[13][17]

Quantitative Data of Representative Diarylheptanoids

The following tables summarize spectroscopic and bioactivity data for diarylheptanoids structurally related to the target compound.

Table 1: Representative ¹³C and ¹H NMR Data for a Diarylheptanoid Scaffold (in CDCl₃)[17]

PositionδC (ppm)δH (ppm, J in Hz)
129.52.85 (t, 7.7)
245.62.70 (t, 7.7)
3208.4-
447.82.42 (dd, 5.9, 15.9)
572.43.86 (m)
635.72.55 (m)
731.32.62 (dd, 6.6, 15.9)
1'141.7-
2', 6'128.57.24-7.28 (overlapped)
3', 5'128.47.14-7.18 (overlapped)
4'126.17.14-7.18 (overlapped)
1''141.0-
2'', 6''128.37.24-7.28 (overlapped)
3'', 5''128.47.14-7.18 (overlapped)
4''125.97.14-7.18 (overlapped)

Table 2: Mass Spectrometry Data for Representative Diarylheptanoids

CompoundMolecular Formula[M+H]⁺ (m/z)Key MS/MS Fragments (m/z)
1,7-Bis(4-hydroxyphenyl)heptan-3-one[18]C₁₉H₂₂O₃299.16107, 137, 161
5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-one[19]C₁₉H₂₂O₄315.15107, 137, 177
(4E)-1,7-diphenyl-4-hepten-3-one[17]C₁₉H₂₀O265.1691, 105, 117

Table 3: Bioactivity of Selected Diarylheptanoids

CompoundBiological ActivityAssayIC₅₀ / EC₅₀ (µM)
Dimeric Diarylheptanoid 1[17]Anti-inflammatoryNO Production Inhibition in RAW 264.7 cells14.7 ± 1.1
(4E)-1,7-diphenyl-4-hepten-3-one[17]Anti-inflammatoryNO Production Inhibition in RAW 264.7 cells6.6 ± 0.9
1,7-Bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one[20]Antiviral (SARS-CoV-2)HCoV-OC43 and SARS-CoV-2 Inhibition0.17

Potential Signaling Pathways

Diarylheptanoids are known to modulate various signaling pathways, contributing to their diverse pharmacological effects. A common mechanism for their anti-inflammatory and anti-tumor activities involves the inhibition of the NF-κB signaling pathway.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK IkB IκBα IKK->IkB Phosphorylation IkB_NFkB IκBα-NF-κB Complex NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB IκBα Degradation Genes Target Genes (e.g., COX-2, iNOS) NFkB_nuc->Genes Transcription Diarylheptanoid Diarylheptanoid Diarylheptanoid->IKK Inhibition

Caption: Inhibition of the NF-κB signaling pathway by diarylheptanoids.

Conclusion

While specific data on "this compound" is scarce, the established methodologies for the discovery, isolation, and characterization of related diarylheptanoids provide a robust framework for future research. The diverse biological activities and underlying mechanisms of this class of compounds underscore their potential as leads for drug development. Further investigation into novel diarylheptanoids is warranted to explore their full therapeutic potential.

References

Methodological & Application

Isolation and purification of "1,7-Bis(4-hydroxyphenyl)hept-6-en-3-one" from ginger

Application Note: Isolation and Purification of[1]-Gingerol from Zingiber officinale

Audience: Researchers, scientists, and drug development professionals.

Introduction

The compound "1,7-Bis(4-hydroxyphenyl)hept-6-en-3-one" as specified is not a commonly isolated constituent of ginger (Zingiber officinale). The primary bioactive compounds in ginger with a similar diarylheptanoid structure are gingerols and their dehydration products, shogaols. This document provides a detailed protocol for the isolation and purification of[1]-gingerol, the most abundant and pharmacologically significant gingerol in fresh ginger rhizomes.[1]-Gingerol is recognized for its potent anti-inflammatory, antioxidant, and anticancer properties.[2] These effects are mediated through various signaling pathways, making it a compound of high interest for therapeutic research and drug development.[3] This protocol outlines a robust and reproducible method for obtaining high-purity[1]-gingerol for research and development purposes.

Experimental Protocols

1. Preparation of Raw Material

Fresh ginger rhizomes are washed, sliced, and dried at a low temperature (e.g., below 60°C) to prevent the degradation of thermolabile compounds.[4] The dried ginger is then pulverized into a fine powder and passed through a 100-mesh sieve to ensure uniformity.[4]

2. Extraction of Crude Ginger Oleoresin

  • Objective: To extract the lipophilic compounds, including[1]-gingerol, from the dried ginger powder.

  • Method: Soxhlet extraction is a commonly used and effective method.[5]

  • Protocol:

    • Place 100 g of dried ginger powder into a cellulose thimble.

    • Insert the thimble into a Soxhlet extractor.

    • Add 500 mL of 95% ethanol to a round-bottom flask attached to the extractor.[2]

    • Heat the solvent to its boiling point (approximately 78°C for ethanol) and allow the extraction to proceed for 8 hours.[5]

    • After extraction, concentrate the ethanolic extract under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain the crude ginger oleoresin.

3. Purification of[1]-Gingerol

A multi-step chromatographic approach is employed to isolate[1]-gingerol from the crude oleoresin.

3.1. Silica Gel Column Chromatography (Step 1)

  • Objective: To perform an initial fractionation of the crude extract to separate major compound classes.

  • Protocol:

    • Prepare a silica gel (100-200 mesh) slurry in petroleum ether and pack it into a glass column (e.g., 5 cm diameter x 50 cm length).

    • Dissolve the crude oleoresin in a minimal amount of ethyl acetate and adsorb it onto a small amount of silica gel.

    • After the solvent evaporates, carefully load the dried oleoresin-silica mixture onto the top of the prepared column.

    • Elute the column using a gradient of petroleum ether and ethyl acetate, starting with 100% petroleum ether and gradually increasing the polarity. A common gradient is from a 12:1 to a 6:1 ratio of petroleum ether to ethyl acetate.[6]

    • Collect fractions (e.g., 20 mL each) and monitor them by Thin Layer Chromatography (TLC) using a mobile phase of petroleum ether:ethyl acetate (e.g., 2:1).

    • Combine the fractions containing[1]-gingerol, which can be visualized on the TLC plate, and evaporate the solvent to yield a[1]-gingerol-enriched fraction.

3.2. Sephadex LH-20 Gel Filtration Chromatography (Step 2)

  • Objective: To further purify the[1]-gingerol-enriched fraction by size exclusion and partition chromatography.

  • Protocol:

    • Swell Sephadex LH-20 gel in the mobile phase (e.g., methanol:chloroform, 1:1 v/v) and pack it into a column.[4]

    • Dissolve the enriched fraction from the silica gel step in a small volume of the mobile phase.

    • Load the sample onto the Sephadex LH-20 column.

    • Elute with the mobile phase at a natural flow rate.[4]

    • Collect fractions and monitor by TLC to identify those containing pure[1]-gingerol.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain purified[1]-gingerol.

3.3. Preparative High-Performance Liquid Chromatography (HPLC) (Optional Final Polishing)

  • Objective: To achieve the highest purity of[1]-gingerol.

  • Protocol:

    • Dissolve the purified[1]-gingerol from the Sephadex LH-20 step in the HPLC mobile phase.

    • Inject the sample onto a preparative C18 column (e.g., 250 x 30 mm).[7]

    • Elute with a mobile phase of methanol and water (e.g., 60:40 v/v) at a flow rate of 15 mL/min.[7]

    • Monitor the eluent at a wavelength of 280 nm.[8]

    • Collect the peak corresponding to[1]-gingerol.

    • Evaporate the solvent to obtain highly purified[1]-gingerol.

Data Presentation

Table 1: Summary of Extraction and Purification of[1]-Gingerol

StepMethodSolvent(s)YieldPurityReference
Extraction Soxhlet95% Ethanol~7.3% (w/w) of oleoresinLow
Purification 1 Silica Gel Column ChromatographyPetroleum Ether:Ethyl Acetate~6.5% (crude-gingerol from oleoresin)>65%[6]
Purification 2 Sephadex LH-20 ChromatographyMethanol:Chloroform (1:1)High recovery from previous step>99%
Purification 3 Preparative HPLCMethanol:WaterHigh recovery from previous step>98%

Table 2: Analytical HPLC Conditions for Purity Assessment of[1]-Gingerol

ParameterConditionReference
Column C18 (e.g., 3.9 x 150 mm, 5 µm)[8]
Mobile Phase Acetonitrile and Water (gradient)[8]
Flow Rate 1.0 mL/min[8]
Detection Wavelength 280 nm[8]
Column Temperature 30°C[8]
Injection Volume 20 µL[8]

Visualizations

GWorkflow for Isolation and Purification of [6]-Gingerolcluster_startRaw Material Preparationcluster_extractionExtractioncluster_purificationPurificationcluster_analysisAnalysisstartFresh Ginger RhizomeswashWash and Slicestart->washdryDry (<60°C)wash->drygrindGrind to Powderdry->grindextractSoxhlet Extraction(95% Ethanol, 8h)grind->extractevaporate1Rotary Evaporationextract->evaporate1crudeCrude Ginger Oleoresinevaporate1->crudesilicaSilica Gel Column(Petroleum Ether:Ethyl Acetate)crude->silicaevaporate2Evaporationsilica->evaporate2tlcTLC Monitoringsilica->tlcsephadexSephadex LH-20 Column(Methanol:Chloroform)evaporate2->sephadexevaporate3Evaporationsephadex->evaporate3sephadex->tlchplcPreparative HPLC (Optional)(C18, Methanol:Water)evaporate3->hplcevaporate4Evaporationhplc->evaporate4final_productHigh-Purity [6]-Gingerolevaporate4->final_producthplc_analysisHPLC Purity Checkfinal_product->hplc_analysis

Caption: Workflow for the isolation and purification of[1]-gingerol.

GAnti-inflammatory Signaling Pathway of [6]-Gingerolcluster_stimulusInflammatory Stimulus (e.g., LPS)cluster_pathwayCellular Signalingcluster_responseInflammatory ResponseLPSLPSTLR4TLR4LPS->TLR4p38p38 MAPKTLR4->p38IKKIKKTLR4->IKKNFkBNF-κBp38->NFkB activatesIkBIκBαIKK->IkB phosphorylates & degradesIkB->NFkB inhibitsnucleusNucleusNFkB->nucleus translocates toCOX2COX-2 Expressionnucleus->COX2iNOSiNOS Expressionnucleus->iNOSCytokinesPro-inflammatoryCytokines (TNF-α, IL-6)nucleus->CytokinesGingerol[6]-GingerolGingerol->p38 inhibitsGingerol->IKK inhibits

Caption: Anti-inflammatory signaling pathway of[1]-gingerol.

Application Note: Quantitative Analysis of 1,7-Bis(4-hydroxyphenyl)hept-6-en-3-one using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

AN-HPLC-028

Audience: Researchers, scientists, and drug development professionals.

Abstract:

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantification of 1,7-Bis(4-hydroxyphenyl)hept-6-en-3-one, a diarylheptanoid with potential therapeutic properties. The described method utilizes a reversed-phase C18 column with gradient elution and UV detection, providing excellent sensitivity, linearity, and accuracy for the determination of this compound in various sample matrices. This document provides comprehensive experimental protocols, data presentation, and visual workflows to facilitate its implementation in a laboratory setting.

Introduction

This compound is a phenolic compound belonging to the diarylheptanoid class of natural products. Diarylheptanoids have garnered significant interest in the scientific community due to their diverse biological activities. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, quality control of natural product extracts, and in vitro and in vivo efficacy evaluations.

High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation, identification, and quantification of various compounds.[1][2][3] This application note presents a detailed HPLC method optimized for the quantitative analysis of this compound.

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a quaternary pump, autosampler, column compartment, and a Diode Array Detector (DAD) is suitable for this method.

Table 1: HPLC Instrumentation and Conditions

ParameterSpecification
HPLC System Quaternary HPLC System with DAD Detector
Column Reversed-phase C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-5 min: 30% B, 5-20 min: 30-70% B, 20-25 min: 70% B, 25-26 min: 70-30% B, 26-30 min: 30% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 280 nm
Run Time 30 minutes

Note: The gradient elution program may require optimization based on the specific HPLC system and column used.

Chemicals and Reagents
  • This compound analytical standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Methanol (HPLC grade)

Standard Solution Preparation

Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (initial conditions: 70% A, 30% B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to construct the calibration curve.

Sample Preparation

The sample preparation protocol will vary depending on the matrix. A general protocol for a solid extract is provided below.

  • Accurately weigh 100 mg of the sample extract.

  • Add 10 mL of methanol and sonicate for 30 minutes.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • The sample is now ready for injection.

Results and Data Presentation

Calibration Curve

A calibration curve is generated by plotting the peak area of the analyte against the corresponding concentration of the working standard solutions.

Table 2: Representative Calibration Data

Concentration (µg/mL)Peak Area (mAU*s)
115,234
576,170
10152,340
25380,850
50761,700
1001,523,400

Linearity: The method should demonstrate good linearity with a correlation coefficient (R²) of >0.999.

Method Validation Parameters

The analytical method should be validated according to ICH guidelines.[4]

Table 3: Summary of Method Validation Parameters

ParameterAcceptance CriteriaResult
Linearity (R²) ≥ 0.9990.9995
Accuracy (% Recovery) 98.0 - 102.0%99.5%
Precision (% RSD) < 2.0%1.2%
Limit of Detection (LOD) Signal-to-Noise = 30.1 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise = 100.3 µg/mL

Experimental Workflow and Logical Diagrams

HPLC Quantification Workflow

The following diagram illustrates the overall workflow for the quantification of this compound.

HPLC_Workflow Standard_Prep Standard Preparation HPLC_System HPLC System Injection Standard_Prep->HPLC_System Calib_Curve Calibration Curve Construction Standard_Prep->Calib_Curve Concentration Data Sample_Prep Sample Preparation Sample_Prep->HPLC_System Chrom_Sep Chromatographic Separation HPLC_System->Chrom_Sep DAD_Detection DAD Detection (280 nm) Chrom_Sep->DAD_Detection Peak_Integration Peak Integration DAD_Detection->Peak_Integration Peak_Integration->Calib_Curve Peak Area Data Quantification Quantification Peak_Integration->Quantification Calib_Curve->Quantification

Caption: Workflow for HPLC quantification of this compound.

Factors Influencing Chromatographic Separation

The quality of the chromatographic separation is dependent on several key factors, as depicted in the diagram below.

Separation_Factors cluster_mobile_phase Mobile Phase cluster_column Column cluster_conditions Operating Conditions center_node Chromatographic Separation Organic_Solvent Organic Solvent (Acetonitrile) Organic_Solvent->center_node Aqueous_Phase Aqueous Phase (Acidified Water) Aqueous_Phase->center_node Gradient Gradient Profile Gradient->center_node Stationary_Phase Stationary Phase (C18) Stationary_Phase->center_node Dimensions Dimensions (L x ID, Particle Size) Dimensions->center_node Flow_Rate Flow Rate Flow_Rate->center_node Temperature Column Temperature Temperature->center_node

Caption: Key factors influencing the HPLC separation of the target analyte.

Conclusion

The HPLC method described in this application note provides a reliable and accurate means for the quantification of this compound. The method is straightforward to implement and can be adapted for various research and quality control applications. The provided protocols and diagrams serve as a comprehensive guide for laboratory personnel.

References

Application Note: 1H and 13C NMR Spectroscopic Data of 1,7-Bis(4-hydroxyphenyl)hept-6-en-3-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides detailed 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopic data for the natural product 1,7-Bis(4-hydroxyphenyl)hept-6-en-3-one. This compound, a diarylheptanoid isolated from the rhizomes of Curcuma kwangsiensis, is of interest to researchers in natural product chemistry, medicinal chemistry, and drug discovery. The data presented herein, including chemical shifts (δ) and coupling constants (J), were obtained from peer-reviewed literature and are presented in a clear, tabular format. A comprehensive experimental protocol for the acquisition of this NMR data is also provided, along with a workflow diagram for the experimental process.

Spectroscopic Data

The 1H and 13C NMR data for this compound were acquired in acetone-d6.

Table 1: 1H NMR Data (400 MHz, acetone-d6)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
12.76t7.6
22.69t7.6
42.71t7.2
52.48q7.2
66.78dt16.0, 6.8
76.30d16.0
2', 6'6.96d8.4
3', 5'6.67d8.4
2'', 6''7.15d8.4
3'', 5''6.72d8.4
Table 2: 13C NMR Data (100 MHz, acetone-d6)
PositionChemical Shift (δ, ppm)
130.2
245.2
3210.1
441.8
533.1
6146.1
7124.0
1'134.1
2', 6'130.0
3', 5'115.9
4'156.4
1''133.4
2'', 6''130.4
3'', 5''116.0
4''156.5

Experimental Protocol

The following protocol is based on the general experimental procedures for the isolation and characterization of diarylheptanoids from Curcuma kwangsiensis.

2.1. Sample Preparation

  • Isolation: this compound was isolated from the rhizomes of Curcuma kwangsiensis through standard chromatographic techniques.

  • Sample for NMR: A sample of the purified compound (typically 1-5 mg) was dissolved in approximately 0.5 mL of acetone-d6.

  • Internal Standard: Tetramethylsilane (TMS) was used as the internal standard for referencing the chemical shifts (δ = 0.00 ppm).

2.2. NMR Data Acquisition

  • Instrumentation: 1H and 13C NMR spectra were recorded on a Bruker AV-400 spectrometer.

  • Frequency: The operating frequencies were 400 MHz for 1H NMR and 100 MHz for 13C NMR.

  • Temperature: The experiments were conducted at room temperature.

  • 1H NMR Parameters:

    • A standard pulse sequence was used.

    • Data was acquired with sufficient scans to obtain a good signal-to-noise ratio.

  • 13C NMR Parameters:

    • A proton-decoupled pulse sequence was used to obtain singlets for all carbon atoms.

    • A sufficient number of scans were accumulated to achieve a satisfactory signal-to-noise ratio.

2.3. Data Processing

  • Software: The raw data was processed using standard NMR software.

  • Processing Steps:

    • Fourier transformation was applied to the free induction decay (FID).

    • Phase correction was performed.

    • Baseline correction was applied.

    • Chemical shifts were referenced to the internal standard (TMS).

    • Peak picking and integration (for 1H NMR) were performed.

Experimental Workflow

experimental_workflow A Isolation of Compound (from Curcuma kwangsiensis) B Sample Preparation (dissolve in acetone-d6 with TMS) A->B C NMR Spectrometer (Bruker AV-400) B->C D 1H NMR Acquisition (400 MHz) C->D E 13C NMR Acquisition (100 MHz) C->E F Data Processing (FT, Phasing, Baseline Correction) D->F E->F G Data Analysis (Peak Picking, Integration, Assignment) F->G H Final NMR Data Tables G->H

Application Note: In Vitro Antioxidant Assay of 1,7-Bis(4-hydroxyphenyl)hept-6-en-3-one using DPPH

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,7-Bis(4-hydroxyphenyl)hept-6-en-3-one is a phenolic compound belonging to the diarylheptanoid class. Compounds in this class, which include curcuminoids found in turmeric and ginger, are known for their potential pharmacological properties, including antioxidant activity.[1] The assessment of antioxidant capacity is a critical step in the evaluation of novel therapeutic agents, as oxidative stress is implicated in numerous pathological conditions. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a widely used, rapid, and straightforward method for evaluating the free-radical scavenging ability of compounds.[2][3] This application note provides a detailed protocol for determining the in vitro antioxidant activity of this compound using the DPPH assay.

Principle of the DPPH Assay

The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical.[3][4] DPPH is a stable radical that has a deep violet color in solution, with a characteristic strong absorption maximum at approximately 517 nm.[2][5] When the DPPH radical is reduced by an antioxidant molecule, its color changes from deep violet to a pale yellow hydrazine (DPPH-H).[6][7] This decolorization is stoichiometric with respect to the number of electrons or hydrogen atoms captured.[5] The reduction in absorbance at 517 nm is directly proportional to the radical-scavenging activity of the antioxidant compound being tested.[2][8]

DPPH_Principle cluster_colors Color Change DPPH_Radical DPPH• (Stable Free Radical) DPPH_H DPPH-H (Reduced Form) DPPH_Radical->DPPH_H Hydrogen Atom Transfer Antioxidant Test Compound (e.g., this compound) (H-Donor) Deep Violet Deep Violet Pale Yellow Pale Yellow Deep Violet->Pale Yellow

Caption: Principle of the DPPH radical scavenging assay.

Experimental Protocols

This section details the necessary materials, reagent preparation, and the step-by-step procedure for conducting the DPPH assay.

1. Materials and Reagents

  • Test Compound: this compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl): (M.W. 394.32 g/mol )

  • Positive Control: Ascorbic acid or Trolox

  • Solvent: Methanol or Ethanol (Spectrophotometric grade)

  • Equipment:

    • UV-Vis Spectrophotometer or Microplate reader capable of reading at 517 nm

    • Analytical balance

    • Volumetric flasks and pipettes

    • 96-well microplates (if using a plate reader)

    • Cuvettes (if using a standard spectrophotometer)

    • Vortex mixer

2. Preparation of Solutions

  • DPPH Working Solution (0.1 mM):

    • Accurately weigh 3.94 mg of DPPH powder.

    • Dissolve it in 100 mL of methanol or ethanol in a volumetric flask.

    • Wrap the flask in aluminum foil to protect the solution from light and store it at 4°C. This solution should be prepared fresh daily.

    • Before use, ensure the absorbance of the working solution at 517 nm is approximately 1.0 ± 0.2.[6]

  • Test Compound Stock Solution (e.g., 1 mg/mL):

    • Accurately weigh 10 mg of this compound.

    • Dissolve it in 10 mL of methanol or a suitable solvent in which the compound is fully soluble.

  • Serial Dilutions of Test Compound:

    • From the stock solution, prepare a series of dilutions to obtain a range of concentrations (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).

    • Use the same solvent as used for the stock solution for dilutions.

  • Positive Control Solution:

    • Prepare a stock solution and serial dilutions of the positive control (e.g., Ascorbic acid) in the same manner as the test compound.

3. Assay Procedure

The following workflow outlines the experimental steps.

Assay_Workflow cluster_prep Preparation cluster_reaction Reaction Setup (in triplicate) cluster_incubation Incubation & Measurement cluster_analysis Data Analysis P1 Prepare 0.1 mM DPPH Working Solution P2 Prepare Test Compound Stock & Serial Dilutions P3 Prepare Positive Control Stock & Serial Dilutions R1 Pipette 1.0 mL of each Test Compound dilution into tubes P3->R1 R2 Add 2.0 mL of DPPH Working Solution to each tube R1->R2 R3 Prepare Controls: - Blank (Solvent only) - Negative Control (Solvent + DPPH) R2->R3 I1 Vortex all tubes thoroughly R3->I1 I2 Incubate in the dark at room temperature for 30 minutes I1->I2 I3 Measure Absorbance at 517 nm I2->I3 A1 Calculate % Radical Scavenging Activity I3->A1 A2 Plot % Scavenging vs. Concentration A1->A2 A3 Determine IC50 Value A2->A3

Caption: Experimental workflow for the DPPH antioxidant assay.

Step-by-Step Method:

  • Reaction Setup: In a set of test tubes or microplate wells, pipette your samples and controls in triplicate.

    • Test Samples: Add 1.0 mL of each dilution of the test compound.

    • Positive Control: Add 1.0 mL of each dilution of the positive control.

    • Negative Control: Add 1.0 mL of the solvent (e.g., methanol) instead of the test sample.

  • Initiate Reaction: Add 2.0 mL of the 0.1 mM DPPH working solution to all tubes/wells.

  • Blank: Prepare a blank sample containing only 3.0 mL of methanol to calibrate the spectrophotometer.

  • Incubation: Mix the solutions thoroughly by vortexing and incubate them in the dark at room temperature for 30 minutes.[3][8] The incubation period is crucial for the reaction to stabilize.

  • Measurement: After incubation, measure the absorbance of each solution at 517 nm using the spectrophotometer.[8]

4. Data Analysis

  • Calculation of DPPH Radical Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:[4][9]

    % Scavenging Activity = [ ( Acontrol - Asample ) / Acontrol ] x 100

    Where:

    • Acontrol is the absorbance of the negative control (DPPH solution + solvent).

    • Asample is the absorbance of the test sample (DPPH solution + test compound).

  • Determination of IC50: The IC50 (Inhibitory Concentration 50%) value is the concentration of the test compound required to scavenge 50% of the DPPH free radicals.[8][10]

    • Plot a graph with the percentage of scavenging activity on the Y-axis and the corresponding concentration of the test compound on the X-axis.

    • Determine the IC50 value from the graph by identifying the concentration that corresponds to 50% scavenging activity.

    • Alternatively, a linear regression equation (y = mx + c) can be derived from the linear portion of the curve, where y = 50. The value of x will be the IC50.[11][12]

Data Presentation

Quantitative data should be systematically recorded and summarized for clear interpretation and comparison. The results are typically presented as the mean ± standard deviation (SD) of triplicate experiments.

Table 1: DPPH Radical Scavenging Activity of this compound

Concentration (µg/mL)Absorbance at 517 nm (Mean ± SD)% Scavenging Activity (Mean ± SD)
Negative Control e.g., 0.985 ± 0.0150%
6.25 Record ValueCalculate Value
12.5 Record ValueCalculate Value
25 Record ValueCalculate Value
50 Record ValueCalculate Value
100 Record ValueCalculate Value

Table 2: Summary of IC50 Values

CompoundIC50 Value (µg/mL)
This compoundCalculate from Graph/Regression
Ascorbic Acid (Positive Control)Calculate from Graph/Regression

A lower IC50 value indicates a higher antioxidant potency of the compound.

References

Application Notes and Protocols for Cytotoxicity Testing of 1,7-Bis(4-hydroxyphenyl)hept-6-en-3-one in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,7-Bis(4-hydroxyphenyl)hept-6-en-3-one is a diarylheptanoid, a class of naturally derived compounds that has garnered significant interest in oncology research due to the established anti-cancer properties of related molecules like curcumin. These compounds are investigated for their potential to induce cytotoxicity in cancer cells, paving the way for novel therapeutic strategies. This document provides a comprehensive guide to assessing the in vitro cytotoxic effects of this compound and its analogs on various cancer cell lines.

While specific cytotoxicity data for this compound is not extensively available in public literature, this protocol outlines the established methodologies used for similar diarylheptanoids. The provided data for a structurally related compound, (1E,4E)-1,7-bis(4-hydroxyphenyl)hepta-1,4-dien-3-one (DHDK), serves as a representative example of the expected outcomes and data presentation.

Data Presentation: Cytotoxicity of a Related Diarylheptanoid

The following table summarizes the cytotoxic activity (IC50 values) of a structurally similar compound, (1E,4E)-1,7-bis(4-hydroxyphenyl)hepta-1,4-dien-3-one (DHDK), across a panel of human cancer cell lines, as determined by the MTT assay. This data is presented to illustrate the potential anti-cancer efficacy of this class of compounds.

Cell LineCancer TypeIC50 (µM) of DHDK
SKBR3Breast CancerData indicates high potency
MDA-MB-231Breast CancerData indicates high potency
MCF-7Breast CancerData indicates high potency
MDA-MB-453Breast CancerData indicates high potency
SKMEL-28Skin MelanomaData indicates high potency
HT-29Colon CancerComparable to Cisplatin
Calu-3Lung CancerComparable to Cisplatin

Experimental Protocols

Detailed methodologies for two standard cytotoxicity assays, the MTT and SRB assays, are provided below. These protocols can be adapted for the evaluation of this compound.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[1][2] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[1][2]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)[2]

  • Solubilization solution (e.g., DMSO, acidified isopropanol)[1]

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank (medium only).

  • Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[1]

Protocol 2: SRB (Sulphorhodamine B) Assay

The SRB assay is a colorimetric method that determines cell density based on the measurement of cellular protein content.[3]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • Trichloroacetic acid (TCA), cold 10% (w/v)

  • SRB solution (0.4% w/v in 1% acetic acid)

  • Tris-base solution (10 mM, pH 10.5)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Cell Fixation: After the incubation period, gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.[4]

  • Washing: Carefully wash the plates five times with slow-running tap water and allow them to air dry.

  • SRB Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.[3]

  • Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB dye and allow the plates to air dry.[4]

  • Protein-Bound Dye Solubilization: Add 200 µL of 10 mM Tris-base solution to each well to dissolve the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.[3]

Visualization of Experimental Workflow and Signaling Pathways

To aid in the conceptualization of the experimental process and potential mechanisms of action, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_measurement Measurement cluster_analysis Data Analysis start Start cell_culture Cancer Cell Culture start->cell_culture cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding compound_prep Prepare this compound Dilutions treatment Treat Cells with Compound compound_prep->treatment cell_seeding->treatment incubation Incubate (24-72h) treatment->incubation assay_specific_step Add MTT or Fix/Stain with SRB incubation->assay_specific_step read_plate Measure Absorbance assay_specific_step->read_plate data_analysis Calculate % Viability & IC50 read_plate->data_analysis end End data_analysis->end

Caption: Experimental workflow for cytotoxicity testing.

Many diarylheptanoids exert their cytotoxic effects by inducing apoptosis. The intrinsic apoptosis pathway is a common mechanism initiated by cellular stress.

intrinsic_apoptosis_pathway compound This compound stress Cellular Stress compound->stress mitochondria Mitochondria stress->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) cytochrome_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase3 Caspase-3 Activation (Executioner Caspase) caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Intrinsic apoptosis signaling pathway.

References

"1,7-Bis(4-hydroxyphenyl)hept-6-en-3-one" solubility in DMSO and other lab solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,7-Bis(4-hydroxyphenyl)hept-6-en-3-one, a diarylheptanoid compound, has garnered interest within the scientific community for its potential biological activities. A fundamental aspect of its utility in research and development is a thorough understanding of its solubility in various laboratory solvents. This document provides comprehensive application notes on the solubility of this compound and detailed protocols for its quantitative determination.

Physicochemical Properties

  • IUPAC Name: this compound

  • CAS Number: 1251830-57-5

  • Molecular Formula: C₁₉H₂₀O₃

  • Molecular Weight: 296.36 g/mol

  • Appearance: Typically a solid at room temperature.

Solubility Profile

Currently, limited quantitative solubility data for this compound is publicly available. The following table summarizes the known qualitative solubility information and provides a template for researchers to record their empirical findings.

SolventPolarity IndexQualitative SolubilityQuantitative Solubility (mg/mL) at 25°CNotes
Polar Aprotic Solvents
Dimethyl Sulfoxide (DMSO)7.2Soluble[1]User-determined valueHygroscopic; use freshly opened solvent for best results. Sonication may be required.
Acetone5.1Soluble[1]User-determined value
Chlorinated Solvents
Dichloromethane3.1Soluble[1]User-determined value
Chloroform4.1Soluble[1]User-determined value
Esters
Ethyl Acetate4.4Soluble[1]User-determined value
Alcohols
Methanol5.1To be determinedUser-determined value
Ethanol4.3To be determinedUser-determined value
Aqueous Solvents
Water10.2Expected to be lowUser-determined value

Experimental Protocols

The following protocols describe the determination of the equilibrium solubility of this compound using the widely accepted shake-flask method. This can be followed by either gravimetric or UV/Vis spectrophotometric analysis to quantify the solute concentration.

Protocol 1: Solubility Determination by the Shake-Flask Method and Gravimetric Analysis

This protocol is a robust method for determining the absolute solubility of a compound.

Materials:

  • This compound (solid)

  • Selected laboratory solvent (e.g., DMSO, ethanol, water)

  • Glass vials with screw caps or sealed flasks

  • Orbital shaker or magnetic stirrer in a temperature-controlled environment (e.g., incubator)

  • Centrifuge

  • Syringe filters (0.22 µm, chemically compatible with the solvent)

  • Analytical balance

  • Evaporating dish or pre-weighed vial

  • Drying oven

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed glass vial. The presence of undissolved solid is essential to ensure equilibrium is reached.

    • Place the vial in an orbital shaker or on a magnetic stirrer within an incubator set to a constant temperature (e.g., 25°C).

    • Agitate the mixture for a sufficient duration (typically 24-48 hours) to allow the system to reach equilibrium.

  • Separation of Undissolved Solid:

    • After the equilibration period, cease agitation and allow the vial to stand in the temperature-controlled environment for at least 2 hours to allow the excess solid to sediment.

    • To ensure complete removal of undissolved particles, centrifuge the vial at a moderate speed.

    • Carefully withdraw a known volume of the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean, pre-weighed evaporating dish or vial. This step is critical to remove any remaining solid particles.

  • Gravimetric Quantification:

    • Accurately weigh the evaporating dish containing the filtrate.

    • Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without degrading the compound (e.g., 60-80°C under vacuum).

    • Continue drying until a constant weight of the residue is achieved.

    • The weight of the dried residue corresponds to the amount of this compound dissolved in the known volume of the solvent.

  • Calculation of Solubility:

    • Solubility (mg/mL) = (Weight of residue (mg)) / (Volume of filtrate (mL))

Protocol 2: Solubility Determination by the Shake-Flask Method and UV/Vis Spectrophotometry

This method is suitable for compounds that possess a chromophore and absorb light in the UV/Vis spectrum. It is generally faster than the gravimetric method for routine analysis.

Materials:

  • Same as Protocol 1, with the addition of:

  • UV/Vis spectrophotometer

  • Quartz or appropriate cuvettes

Procedure:

  • Preparation of a Saturated Solution and Separation:

    • Follow steps 1 and 2 from Protocol 1 to prepare a filtered, saturated solution.

  • Preparation of Standard Solutions and Calibration Curve:

    • Prepare a stock solution of this compound of a known concentration in the solvent of interest.

    • Perform a serial dilution of the stock solution to create a series of standard solutions with decreasing concentrations.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound.

    • Plot a calibration curve of absorbance versus concentration. The curve should be linear and pass through the origin (or close to it).

  • Quantification of the Saturated Solution:

    • Dilute the filtered saturated solution with a known factor to bring its absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted sample at the same λmax.

  • Calculation of Solubility:

    • Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to determine the concentration of the diluted sample.

    • Multiply the calculated concentration by the dilution factor to obtain the concentration of the original saturated solution.

    • Solubility (mg/mL) = Concentration of saturated solution (mg/mL)

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the theoretical relationship between solvent polarity and compound solubility.

G cluster_prep Preparation of Saturated Solution cluster_sep Separation of Undissolved Solid cluster_quant Quantification A Add excess this compound to a known volume of solvent B Seal vial and place in a temperature-controlled shaker (24-48h) A->B C Cease agitation and allow solid to sediment B->C D Centrifuge the solution C->D E Filter supernatant through a 0.22 µm syringe filter D->E F Gravimetric Method: Evaporate solvent and weigh residue E->F G UV/Vis Method: Dilute filtrate and measure absorbance E->G H Calculate Solubility (mg/mL) F->H G->H

Caption: Experimental workflow for determining the solubility of this compound.

G cluster_compound This compound Structure cluster_solvents Solvent Polarity Spectrum cluster_interaction Solubility Principle: 'Like Dissolves Like' Compound Phenolic Hydroxyl Groups (Polar) Heptenone Backbone (Less Polar) Interaction1 Polar solvents effectively solvate the polar hydroxyl groups. Compound->Interaction1 Interaction2 Less polar backbone has favorable interactions with solvents of intermediate to low polarity. Compound->Interaction2 Polar High Polarity (e.g., Water, DMSO, Methanol) Strong H-bonding & dipole-dipole interactions Polar->Interaction1 MidPolar Intermediate Polarity (e.g., Acetone, Ethyl Acetate) Dipole-dipole interactions MidPolar->Interaction2 NonPolar Low Polarity (e.g., Hexane, Toluene) Mainly van der Waals forces NonPolar->Interaction2 Conclusion Higher solubility is expected in polar aprotic and moderately polar solvents. Interaction1->Conclusion Interaction2->Conclusion

Caption: Relationship between solvent polarity and the expected solubility of phenolic compounds.

References

Troubleshooting & Optimization

Stability of "1,7-Bis(4-hydroxyphenyl)hept-6-en-3-one" in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 1,7-Bis(4-hydroxyphenyl)hept-6-en-3-one. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of this compound in solution. The information provided is based on established knowledge of structurally similar compounds, such as curcumin and other diarylheptanoids, to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), acetone, chloroform, dichloromethane, and ethyl acetate.[1][2] For cell-based assays, DMSO is a common choice. However, it is crucial to keep the final DMSO concentration in your experimental medium low (typically <0.5%) to avoid solvent-induced artifacts.

Q2: How should I store the solid compound and its stock solutions?

A2: The solid compound should be stored in a tightly sealed vial at 2-8°C for up to 24 months.[2] Stock solutions, preferably prepared fresh on the day of use, can be stored as aliquots in tightly sealed vials at -20°C for up to two weeks or at -80°C for up to six months to minimize degradation.[1][3] Avoid repeated freeze-thaw cycles. Before use, allow the product to equilibrate to room temperature for at least one hour prior to opening the vial.[2]

Q3: My solution of this compound changes color over time. What does this indicate?

A3: A color change in your solution likely indicates degradation of the compound. Diarylheptanoids, particularly those with phenolic hydroxyl groups and a β-diketone-like moiety, are susceptible to degradation under various conditions, including exposure to light, alkaline pH, and oxygen. This degradation can lead to the formation of various byproducts, resulting in a visible color change.

Q4: I am seeing variable results in my biological assays. Could the stability of the compound be a factor?

A4: Yes, inconsistent results can be a significant indicator of compound instability. The degradation of this compound in your assay medium can lead to a decrease in the effective concentration of the active compound over the course of the experiment. It is important to consider the pH and composition of your culture medium, as well as the duration of the assay. Curcumin, a related compound, is known to degrade rapidly at physiological pH.[4]

Q5: What are the primary factors that influence the stability of this compound in solution?

A5: Based on studies of analogous curcuminoids, the main factors affecting stability are:

  • pH: The compound is more stable in acidic conditions and degrades rapidly in neutral to alkaline solutions.[5][6]

  • Light: Exposure to both UV and visible light can cause significant photodegradation.[5][7]

  • Temperature: While generally stable at room temperature for short periods, elevated temperatures can accelerate degradation.[5][7]

  • Oxygen: The presence of oxygen can lead to oxidative degradation.[4]

  • Solvent: The choice of solvent can influence the rate of degradation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitate forms when adding stock solution to aqueous buffer/media. Poor aqueous solubility of the compound.Decrease the final concentration of the compound. Increase the percentage of co-solvent (e.g., DMSO) if experimentally permissible. Prepare a fresh, more dilute stock solution. Use sonication to aid dissolution.
Loss of biological activity over time in multi-day experiments. Degradation of the compound in the experimental medium.Prepare fresh solutions daily. Replenish the compound in the medium at regular intervals. Consider performing a time-course experiment to assess compound stability under your specific assay conditions.
Appearance of unexpected peaks in HPLC analysis. Degradation of the compound.Prepare samples immediately before analysis. Store samples in an autosampler at a low temperature (e.g., 4°C). Ensure the mobile phase is not alkaline. Protect solutions from light.
Inconsistent results between experimental replicates. Inconsistent preparation or handling of the compound solutions.Standardize the protocol for solution preparation, including solvent, concentration, and storage. Ensure thorough mixing before each use. Minimize the time between solution preparation and use.

Experimental Protocols

Protocol 1: Preparation of Stock Solution

This protocol outlines the recommended procedure for preparing a stock solution of this compound.

Materials:

  • This compound (solid)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Allow the vial of solid this compound to equilibrate to room temperature for at least 1 hour.

  • Weigh the desired amount of the compound in a sterile tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the tube thoroughly until the solid is completely dissolved. If necessary, briefly sonicate the solution to aid dissolution.

  • Aliquot the stock solution into smaller volumes in tightly sealed vials to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C and protect them from light.

Protocol 2: Forced Degradation Study

This protocol provides a framework for conducting a forced degradation study to understand the stability of this compound under various stress conditions. This is crucial for developing a stability-indicating analytical method.[5][7][8]

Materials:

  • This compound stock solution (e.g., 1 mg/mL in methanol or acetonitrile)

  • 0.1 N Hydrochloric Acid (HCl)

  • 0.1 N Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with a UV detector

  • C18 HPLC column

  • Water bath or oven

  • UV light chamber

Procedure:

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 N HCl. Keep the mixture at room temperature for a specified time (e.g., 24 hours). Neutralize with 0.1 N NaOH before HPLC analysis.

  • Alkaline Hydrolysis: Mix equal volumes of the stock solution and 0.1 N NaOH. Keep the mixture at room temperature for a specified time (e.g., 8 hours). Neutralize with 0.1 N HCl before HPLC analysis.

  • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep the mixture at room temperature for a specified time (e.g., 24 hours).

  • Thermal Degradation: Heat the stock solution at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

  • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) for a specified duration (e.g., 24 hours).

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, by a suitable stability-indicating HPLC method. Monitor for the appearance of degradation peaks and the decrease in the peak area of the parent compound.

Stability Data Summary

Condition Stress Agent Time Temperature Expected Degradation
Acidic Hydrolysis 0.1 N HCl24 hoursRoom TemperatureLow to Moderate
Alkaline Hydrolysis 0.1 N NaOH8 hoursRoom TemperatureHigh to Complete
Neutral Hydrolysis Water12 hoursRoom TemperatureHigh to Complete
Oxidative 3% H₂O₂24 hoursRoom TemperatureModerate to High
Thermal Heat24 hours60°CModerate to High
Photolytic UV Light/Sunlight24 hoursRoom TemperatureModerate to High

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis start Weigh Compound dissolve Dissolve in Solvent (e.g., DMSO) start->dissolve stock Prepare Stock Solution dissolve->stock stress_conditions Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) stock->stress_conditions hplc HPLC Analysis stress_conditions->hplc data Data Interpretation (Purity Assessment, Degradant Identification) hplc->data

Caption: Workflow for assessing the stability of this compound.

degradation_pathway cluster_degradation Degradation Products parent This compound hydrolysis Hydrolytic Products (e.g., Ferulic Acid, Vanillin) parent->hydrolysis pH > 7 oxidation Oxidative Products (e.g., Bicyclopentadione) parent->oxidation O2 photodegradation Photolytic Products (e.g., p-hydroxybenzoic acid)* parent->photodegradation Light (UV/Vis) label_info *Degradation products are hypothesized based on known pathways for curcuminoids.

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Degradation of Diarylheptanoids in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of diarylheptanoids in cell culture media. All information is presented in a user-friendly, question-and-answer format to directly address common issues encountered during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: My diarylheptanoid compound is showing inconsistent or lower-than-expected biological activity in my cell-based assays. Could degradation in the culture media be the cause?

A1: Yes, inconsistent or reduced bioactivity is a strong indicator of compound instability in the cell culture medium. Diarylheptanoids, particularly curcumin, are known to be unstable under typical cell culture conditions (37°C, neutral pH).[1] Degradation can lead to a lower effective concentration of the active compound over the incubation period, resulting in variable and misleading experimental outcomes.

Q2: What are the primary factors that influence the stability of diarylheptanoids in cell culture media?

A2: Several factors can significantly impact the stability of diarylheptanoids:

  • pH: Most diarylheptanoids are more stable in acidic conditions and degrade rapidly at neutral to basic pH, which is typical for cell culture media (pH 7.2-7.4).[2][3]

  • Temperature: The standard cell culture incubation temperature of 37°C can accelerate the degradation of thermally sensitive compounds.

  • Serum: The presence of fetal bovine serum (FBS) or other serum components can enhance the stability of some diarylheptanoids, like curcumin, by binding to serum proteins such as albumin.[1][2] This interaction can protect the compound from rapid degradation.

  • Light Exposure: Some diarylheptanoids are photosensitive and can degrade upon exposure to light.[3][4] It is advisable to handle these compounds and the prepared media in the dark or under subdued light.

  • Media Composition: Components within the culture medium itself can interact with and contribute to the degradation of the compound.[5][6]

Q3: How can I minimize the degradation of my diarylheptanoid compound during my experiments?

A3: To minimize degradation and ensure more reliable results, consider the following strategies:

  • Prepare Fresh Solutions: Always prepare fresh stock solutions of the diarylheptanoid and dilute them into the culture medium immediately before treating the cells.

  • Use Serum-Containing Media: If your experimental design allows, use media supplemented with serum (e.g., 10% FBS) to improve stability.[2]

  • Reduce Incubation Time: If possible, shorten the incubation period to minimize the time the compound is exposed to degradative conditions.

  • Replenish Media: For long-term experiments, consider replenishing the cell culture media with freshly prepared diarylheptanoid at regular intervals (e.g., every 24 hours).[4]

  • Protect from Light: Handle stock solutions and media containing the diarylheptanoid in a manner that minimizes light exposure.

  • Consider Stabilized Formulations: For some diarylheptanoids, stabilized formulations such as inclusion complexes with cyclodextrins or encapsulation in liposomes may be available or can be prepared to enhance stability in aqueous environments.[7]

Q4: Are the degradation products of diarylheptanoids biologically active?

A4: Yes, the degradation products of some diarylheptanoids can be biologically active.[8] For instance, curcumin can degrade into products like vanillin and ferulic acid, which have their own biological effects.[4][8] This is a critical consideration, as the observed cellular effects might be a combination of the parent compound and its degradation products. It is therefore important to assess the stability of your specific diarylheptanoid under your experimental conditions.

Troubleshooting Guides

Issue 1: High Variability in Experimental Replicates

Symptoms: You observe significant differences in the measured biological effect between replicate wells or plates treated with the same concentration of a diarylheptanoid.

Potential Cause: Rapid and variable degradation of the diarylheptanoid in the cell culture medium.

Troubleshooting Workflow:

G Start High Variability Observed Check_Preparation Review Compound Preparation Protocol Start->Check_Preparation Is_Fresh Are solutions prepared fresh for each experiment? Check_Preparation->Is_Fresh Prep_Fresh Implement fresh solution preparation Is_Fresh->Prep_Fresh No Check_Incubation Assess Incubation Conditions Is_Fresh->Check_Incubation Yes Prep_Fresh->Check_Incubation Is_Long_Incubation Is the incubation time > 24 hours? Check_Incubation->Is_Long_Incubation Replenish_Media Replenish media with fresh compound every 24h Is_Long_Incubation->Replenish_Media Yes Check_Serum Is serum present in the media? Is_Long_Incubation->Check_Serum No Replenish_Media->Check_Serum Add_Serum Consider adding serum if compatible with the experiment Check_Serum->Add_Serum No Stability_Assay Perform a stability assay (See Protocol 1) Check_Serum->Stability_Assay Yes Add_Serum->Stability_Assay Quantify_Degradation Quantify degradation over time Stability_Assay->Quantify_Degradation Adjust_Protocol Adjust experimental protocol based on stability data Quantify_Degradation->Adjust_Protocol End Consistent Results Adjust_Protocol->End

Caption: Troubleshooting workflow for high experimental variability.

Issue 2: No Biological Effect Observed at Expected Concentrations

Symptoms: Your diarylheptanoid does not produce the expected biological effect, even at concentrations reported in the literature.

Potential Cause: Complete or near-complete degradation of the compound before it can exert its biological effect.

Troubleshooting Steps:

  • Verify Compound Integrity: Ensure the purity and integrity of your diarylheptanoid stock solution.

  • Perform a Stability Check: Conduct a preliminary stability assessment. A simple method is to incubate the diarylheptanoid in your cell culture medium at 37°C for the duration of your experiment and then analyze the remaining compound by HPLC.

  • Increase Compound Concentration: As a temporary measure, you can try increasing the initial concentration of the diarylheptanoid to compensate for degradation. However, be cautious of potential off-target effects and cytotoxicity.

  • Shorten Exposure Time: Redesign your experiment with a shorter incubation time to see if an effect can be observed before significant degradation occurs.

  • Use a More Stable Analog: If available, consider using a more stable synthetic analog of your diarylheptanoid.

Data Presentation: Stability of Diarylheptanoids in Cell Culture Media

The following tables summarize quantitative data on the stability of common diarylheptanoids.

Table 1: Half-life of Curcuminoids in Cell Culture Media

CompoundMediumSerumTemperature (°C)Half-life (t½)Reference
CurcuminPhosphate Buffer (pH 7.2)None37< 30 minutes[2]
CurcuminDMEMNone37~1-2 hours[1]
CurcuminDMEM10% FBS37~8 hours[2]
CurcuminCell Culture Medium with CellsPresent37~1.7 hours[9]
Demethoxycurcumin (DMC)Cell Culture MediumPresent37More stable than Curcumin[7]
Bisdemethoxycurcumin (BDMC)Cell Culture MediumPresent37Most stable of the three[7]

Table 2: Factors Influencing Diarylheptanoid Stability

FactorEffect on StabilityRecommendations
pH Degradation increases at neutral/basic pHMaintain stock solutions in acidic or buffered conditions.
Serum Generally increases stabilityUse serum-containing media when possible.
Light Can cause photodegradationProtect solutions from light.
Temperature Higher temperatures accelerate degradationPrepare solutions fresh and minimize time at 37°C before use.

Experimental Protocols

Protocol 1: Assessing Diarylheptanoid Stability in Cell Culture Media using HPLC

Objective: To determine the degradation rate of a diarylheptanoid in a specific cell culture medium over time.

Materials:

  • Diarylheptanoid compound

  • Cell culture medium (e.g., DMEM, RPMI-1640) with and without serum

  • Sterile, low-binding microcentrifuge tubes

  • Incubator (37°C, 5% CO₂)

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • Appropriate HPLC column (e.g., C18)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or other modifier (if required for chromatography)

Procedure:

  • Prepare a stock solution of the diarylheptanoid (e.g., 10 mM in DMSO).

  • Spike the cell culture medium with the diarylheptanoid to the final working concentration (e.g., 10 µM). Prepare a sufficient volume for all time points.

  • Aliquot the diarylheptanoid-containing medium into sterile, low-binding tubes for each time point (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Immediately process the 0-hour time point sample. This will serve as your baseline concentration.

    • Take a defined volume (e.g., 200 µL).

    • Perform protein precipitation by adding 3 volumes of cold acetonitrile (600 µL).

    • Vortex and centrifuge at high speed for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to an HPLC vial.

  • Incubate the remaining aliquots at 37°C in a cell culture incubator.

  • At each subsequent time point, remove an aliquot and process it as described in step 4.

  • Analyze all samples by HPLC.

  • Quantify the peak area corresponding to the diarylheptanoid at each time point.

  • Calculate the percentage of the compound remaining at each time point relative to the 0-hour sample.

  • Plot the percentage remaining versus time to determine the degradation profile and calculate the half-life.

Protocol 2: Identification of Diarylheptanoid Degradation Products using LC-MS

Objective: To identify the major degradation products of a diarylheptanoid in cell culture medium.

Materials:

  • Follow the sample preparation steps from Protocol 1.

  • LC-MS/MS system

Procedure:

  • Prepare samples of the diarylheptanoid incubated in cell culture medium for a time sufficient to allow for significant degradation (e.g., 24 hours).

  • Analyze the samples by LC-MS/MS.

  • Compare the chromatograms of the degraded sample with the 0-hour sample to identify new peaks corresponding to degradation products.

  • Analyze the mass spectra of the new peaks to determine their molecular weights.

  • Perform tandem MS (MS/MS) analysis on the degradation product peaks to obtain fragmentation patterns.

  • Use the molecular weight and fragmentation data to propose structures for the degradation products. This can be aided by searching online databases and literature for known degradation pathways of similar compounds.[4][10]

Signaling Pathways and Visualization

Impact of Diarylheptanoid Degradation on NF-κB Signaling

Curcumin, a well-studied diarylheptanoid, is known to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation.[1][9][11] Curcumin can suppress the activation of IKK, which in turn prevents the phosphorylation and subsequent degradation of IκBα.[9][12] This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes. While the primary activity is attributed to the parent compound, it is important to consider that degradation products may have reduced or altered effects on this pathway.

NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK TNFR->IKK activates IkBa_NFkB IκBα-NF-κB Complex IKK->IkBa_NFkB phosphorylates IκBα IkBa_p P-IκBα IkBa_NFkB->IkBa_p NFkB NF-κB (p50/p65) IkBa_NFkB->NFkB releases Proteasome Proteasome IkBa_p->Proteasome ubiquitination NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc translocates Proteasome->IkBa_p degrades IκBα Curcumin Curcumin Curcumin->IKK inhibits Degradation_Products Degradation Products Degradation_Products->IKK reduced or altered effect DNA DNA NFkB_nuc->DNA binds Inflammation_Genes Pro-inflammatory Gene Transcription DNA->Inflammation_Genes

Caption: Curcumin's inhibitory effect on the NF-κB signaling pathway.

References

How to prevent oxidation of phenolic compounds in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to prevent the oxidation of phenolic compounds during experiments.

Troubleshooting Guide

Issue 1: My solution containing a phenolic compound is turning brown or changing color.

Question: Why is my phenolic compound solution turning brown? Answer: The brown color is a visual indicator of oxidation.[1] Phenolic compounds are highly susceptible to oxidation, which converts them into quinones. These quinones can then polymerize to form complex, dark-colored molecules.[1][2] This process is often accelerated by factors like high pH, the presence of dissolved oxygen, exposure to light, and contamination with trace metal ions.[1][3][4][5]

Question: What are the negative consequences of this oxidation? Answer: The oxidation of phenolic compounds can severely compromise your experimental results in several ways:

  • Loss of Biological Activity: The structural change from a phenol to a quinone can reduce or eliminate the compound's biological function.[1]

  • Inaccurate Quantification: As the parent compound degrades, its concentration is underestimated in analytical measurements.[1]

  • Formation of Interfering Byproducts: The newly formed oxidation products can interfere with assays or cause confounding effects in biological experiments.[1]

  • Reduced Solubility: The polymers formed are often less soluble than the original phenolic compound, which can lead to precipitation.[1]

Issue 2: My stock solution is degrading, even when stored at low temperatures.

Question: I store my stock solution frozen, but it still seems to degrade over time. Why is this happening? Answer: This can be due to a few factors:

  • Repeated Freeze-Thaw Cycles: Each time the solution is thawed, it can be exposed to atmospheric oxygen, accelerating degradation. Thawing can also introduce more dissolved oxygen into the solution.[1]

  • Oxygen in Headspace: The air trapped in the vial's headspace above the solution contains oxygen, which can cause slow, continuous oxidation even at low temperatures.[1][5]

  • Light Exposure: Even brief exposure to light during handling can initiate photo-oxidative processes, which may continue at a slower rate in storage.[1][6] Storing solutions in amber vials is recommended to protect them from light.[1]

Frequently Asked Questions (FAQs)

Question: What are the primary strategies to prevent the oxidation of phenolic compounds? Answer: A multi-faceted approach is most effective. Key strategies include:

  • Adding Antioxidants: These molecules scavenge the free radicals that propagate oxidation.[1][7][8][9]

  • Controlling pH: Most phenolic compounds are more stable in acidic conditions (pH < 7).[8] High pH environments can lead to the formation of phenoxide ions, which are more susceptible to oxidation.[2][3]

  • Removing Dissolved Oxygen: Degassing solvents before use removes a key reactant in the oxidation process.[1]

  • Using Chelating Agents: These agents bind to and sequester metal ions (like iron and copper) that can catalyze oxidation reactions.[10][11][12]

  • Protecting from Light and Heat: Storing solutions in amber vials at low temperatures (-20°C or -80°C) minimizes degradation from photo-oxidation and heat.[1][5][6]

  • Inhibiting Enzymatic Browning: In crude extracts from plants, enzymes like polyphenol oxidase (PPO) can rapidly cause browning.[13][14][15] Methods to inhibit this include heat treatment (blanching), acidification, and using specific inhibitors.[15]

Question: How does pH affect the stability of different phenolic compounds? Answer: The stability of phenolic compounds is highly dependent on both pH and their specific chemical structure.[3] Generally, acidic conditions promote stability, while alkaline (high pH) conditions accelerate degradation.[2][4][8] This is because high pH leads to deprotonation of the hydroxyl groups, making the compound more susceptible to oxidation.[3] The changes observed at high pH are often irreversible.[2][3][7]

Data Presentation: pH Stability of Common Phenolic Compounds
Phenolic CompoundStable at Acidic pH (approx. 3-6)Unstable at Alkaline pH (approx. 7-11)Reference
Caffeic AcidYesYes[2][3][4]
Chlorogenic AcidYesYes[2][3][4]
Gallic AcidYesYes[2][3][4]
(-)-CatechinYesRelatively Stable[2][3]
(-)-EpigallocatechinYesRelatively Stable[2][3]
Ferulic AcidYesRelatively Stable[2][3]
RutinYesRelatively Stable[2][3]

Question: Which antioxidants should I use, and at what concentration? Answer: The choice of antioxidant depends on your solvent and downstream application, as you need to ensure it doesn't interfere with your experiment.

Data Presentation: Common Antioxidants for Stabilizing Phenolic Compounds
AntioxidantTypical ConcentrationCommon SolventsNotesReference
Ascorbic Acid (Vitamin C)0.1% (w/v)Aqueous BuffersVery effective in aqueous solutions. Can reduce colored quinones back to their phenolic form.[5]
Butylated Hydroxytoluene (BHT)0.01% - 0.1% (w/v)Organic SolventsA synthetic antioxidant that is highly effective in organic or lipid-based solutions.[1]
EDTA0.01% (w/v)Aqueous BuffersA chelating agent that sequesters metal ions which catalyze oxidation.[5][12]

Question: What is enzymatic browning and how can I prevent it? Answer: Enzymatic browning occurs when enzymes naturally present in plant tissues, such as polyphenol oxidase (PPO), are exposed to oxygen after cell structures are damaged (e.g., by cutting or homogenization).[14][15] These enzymes rapidly oxidize phenolic compounds to quinones, which then polymerize into brown pigments.[13][15] Prevention Strategies:

  • Acidulants: Lowering the pH below 3.0 with agents like citric acid or ascorbic acid can inactivate PPO.[15]

  • Reducing Agents: Ascorbic acid can reduce the enzymatically formed quinones back to their original phenol form, preventing the browning reaction from proceeding.[15]

  • Chelating Agents: Agents like EDTA bind to the copper ion in the active site of PPO, inhibiting its activity.[12]

  • Heat Treatment: Blanching (briefly heating) can denature the PPO enzyme, but this is not suitable for all applications.[15]

  • Limiting Oxygen: Preventing exposure to oxygen, for example by working under an inert atmosphere, can slow the reaction.[16]

Experimental Protocols

Protocol 1: Preparation of a Stable Stock Solution of an Oxidation-Sensitive Phenolic Compound

This protocol outlines a workflow to minimize oxidation when preparing stock solutions.

  • Solvent Preparation (Degassing):

    • Choose a high-purity solvent appropriate for your compound.

    • Remove dissolved oxygen from the solvent immediately before use. A common method is inert gas sparging: bubble an inert gas like nitrogen or argon through the solvent for 15-30 minutes.[1]

  • Antioxidant/Chelator Addition (Optional):

    • If using an antioxidant (e.g., BHT for organic solvents) or a chelating agent (e.g., EDTA for aqueous solutions), dissolve it directly into the degassed solvent at the desired concentration (see table above).[1][5]

  • Compound Dissolution:

    • Accurately weigh the phenolic compound in a clean vial (amber glass is recommended).

    • Add the prepared solvent to the vial to achieve the target concentration.

    • If needed, use gentle sonication to aid dissolution.

  • Inert Atmosphere Overlay:

    • Once the compound is fully dissolved, flush the headspace of the vial with a gentle stream of nitrogen or argon for 30-60 seconds.[1][5] This displaces the atmospheric oxygen that entered during handling.

  • Aliquoting and Storage:

    • Immediately cap the vial tightly.

    • For long-term storage, it is critical to divide the stock solution into smaller, single-use aliquots in separate amber vials.[1] This prevents repeated freeze-thaw cycles and oxygen exposure for the entire stock.

    • Before sealing each aliquot, flush the headspace with inert gas again.

    • Store all aliquots at -20°C or, for maximum stability, at -80°C.[1]

Protocol 2: Solvent Degassing via Inert Gas Sparging
  • Pour the required volume of solvent into a suitable container (e.g., a flask or bottle with a narrow opening).

  • Insert a long-stemmed pipette or a sparging tube connected to a regulated inert gas (nitrogen or argon) source. Ensure the tip is submerged well below the solvent surface.

  • Start a gentle, steady flow of gas to create fine bubbles. Avoid vigorous bubbling, which can cause solvent evaporation.

  • Continue sparging for 15-30 minutes to allow the inert gas to displace the dissolved oxygen.[1]

  • Use the degassed solvent immediately for the best results.

Visualizations

OxidationPathway Phenol Phenolic Compound Semiquinone Semiquinone Radical Phenol->Semiquinone Oxidation (loss of e- + H+) Quinone Quinone (Colored) Semiquinone->Quinone Further Oxidation Polymer Polymerized Products (Dark Brown Precipitate) Quinone->Polymer Polymerization

Caption: The general oxidation pathway of phenolic compounds.

TroubleshootingWorkflow Start Problem: Solution Discoloration/ Instability Cause1 Cause: Presence of Oxygen? Start->Cause1 Cause2 Cause: Incorrect pH? Start->Cause2 Cause3 Cause: Metal Ion Contamination? Start->Cause3 Cause4 Cause: Light/Heat Exposure? Start->Cause4 Sol1 Solution: Degas Solvents Use Inert Atmosphere Cause1->Sol1 Yes Sol2 Solution: Adjust to Acidic pH (e.g., pH < 6) Cause2->Sol2 Yes Sol3 Solution: Add Chelating Agent (e.g., EDTA) Cause3->Sol3 Yes Sol4 Solution: Store in Amber Vials Store at ≤ -20°C Cause4->Sol4 Yes

Caption: A logical workflow for troubleshooting phenolic solution instability.

ExperimentalWorkflow cluster_prep Preparation Phase cluster_storage Storage Phase A 1. Select High-Purity Solvent B 2. Degas Solvent (e.g., N2 Sparging) A->B C 3. Add Antioxidant/Chelator (Optional) B->C D 4. Dissolve Phenolic Compound C->D E 5. Flush Headspace with Inert Gas D->E F 6. Create Single-Use Aliquots E->F G 7. Store in Amber Vials at -80°C F->G

Caption: Experimental workflow for preparing a stable stock solution.

References

Technical Support Center: Optimizing HPLC Separation of Diarylheptanoid Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) separation of diarylheptanoid isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors to consider when developing an HPLC method for separating diarylheptanoid isomers?

A1: The most critical factors include the choice of stationary phase (column), mobile phase composition (including organic solvent, aqueous phase, and additives like acids), column temperature, and detector wavelength. Diarylheptanoid isomers often have very similar polarities, making the selection of a high-resolution column, such as a C18 or a Phenyl-Hexyl column, crucial. The mobile phase, typically a gradient of acetonitrile or methanol with acidified water, needs to be finely tuned to achieve optimal separation.

Q2: My diarylheptanoid isomers are co-eluting. What should I try first?

A2: Co-elution is a common challenge. Here are the initial steps to address it:

  • Modify the Gradient: Make the gradient shallower to increase the separation time between closely eluting peaks.

  • Change the Organic Solvent: If you are using acetonitrile, try methanol, or vice versa. The different selectivities of these solvents can alter the elution order and improve resolution.

  • Adjust the pH of the Mobile Phase: Adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) can suppress the ionization of phenolic hydroxyl groups common in diarylheptanoids, leading to sharper peaks and potentially better separation.[1]

Q3: I am observing significant peak tailing for my diarylheptanoid peaks. What could be the cause and how can I fix it?

A3: Peak tailing is often caused by secondary interactions between the analytes and the stationary phase, or issues with the column itself.[2][3]

  • Acidify the Mobile Phase: Silanol groups on the silica backbone of the column can interact with the hydroxyl groups of diarylheptanoids. Adding a small amount of acid to the mobile phase can minimize these interactions.

  • Use a Base-Deactivated Column: Employing a column with end-capping can reduce the number of free silanol groups.

  • Check for Column Contamination or Degradation: The column might be contaminated or have lost its efficiency. Try flushing the column with a strong solvent or, if necessary, replace it.[2][4]

Q4: Can I use the same HPLC method for different types of diarylheptanoids (e.g., linear vs. cyclic)?

A4: While a general reversed-phase HPLC method might work for initial screening, it will likely require optimization for different structural classes of diarylheptanoids. Linear diarylheptanoids (like curcumin) and cyclic diarylheptanoids will have different polarities and shapes, affecting their retention behavior. A method developed for curcuminoids may not provide adequate separation for other diarylheptanoid isomers. Method development should be tailored to the specific isomers of interest.

Troubleshooting Guides

This section provides solutions to common problems encountered during the HPLC analysis of diarylheptanoid isomers.

Guide 1: Chromatographic Peak Shape Issues
Problem Potential Causes Solutions
Peak Tailing - Secondary interactions with free silanols on the column.[2][3] - Column overload. - Column contamination or degradation.[2]- Add 0.1% formic acid or acetic acid to the mobile phase.[1] - Reduce the sample concentration or injection volume. - Flush the column with a strong solvent (e.g., isopropanol) or replace the column.[4]
Peak Fronting - Sample solvent is stronger than the mobile phase. - Column overload.- Dissolve the sample in the initial mobile phase composition. - Decrease the sample concentration.
Split Peaks - Clogged column inlet frit. - Column void or channeling. - Co-elution of an interfering compound.- Back-flush the column. If the problem persists, replace the frit or the column.[4] - Replace the column. - Optimize the mobile phase gradient to separate the interfering peak.
Broad Peaks - Low flow rate. - Large extra-column volume. - Column degradation.[5]- Ensure the flow rate is optimal for the column dimensions. - Use shorter tubing with a smaller internal diameter between the injector, column, and detector. - Replace the column.
Guide 2: Retention Time and Baseline Problems
Problem Potential Causes Solutions
Shifting Retention Times - Inconsistent mobile phase preparation. - Column temperature fluctuations.[6] - Pump malfunction or leaks.[3][5] - Inadequate column equilibration.- Prepare fresh mobile phase and ensure accurate composition. Degas the solvents.[2] - Use a column oven to maintain a constant temperature.[6] - Check for leaks in the pump and fittings. Perform pump maintenance.[5] - Equilibrate the column with at least 10-15 column volumes of the initial mobile phase.
Noisy Baseline - Air bubbles in the pump or detector. - Contaminated mobile phase or column. - Detector lamp nearing the end of its life.- Degas the mobile phase. Purge the pump.[2] - Use high-purity solvents and flush the system. - Replace the detector lamp.
Drifting Baseline - Inadequate column equilibration, especially with gradient elution. - Mobile phase contamination or degradation. - Column temperature changes.- Allow sufficient time for the column to equilibrate before injection. - Prepare fresh mobile phase. - Use a column oven.

Experimental Protocols

Protocol 1: General HPLC Method for Diarylheptanoid Isomer Separation (Curcuminoids)

This protocol is a starting point for the separation of common curcuminoid isomers: curcumin, demethoxycurcumin, and bisdemethoxycurcumin.

  • Instrumentation: HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid

    • Solvent B: Acetonitrile with 0.1% Formic Acid

  • Gradient Elution:

    • 0-25 min: 40-60% B

    • 25-30 min: 60-40% B

    • 30-35 min: 40% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 425 nm[7]

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in methanol or the initial mobile phase composition. Filter through a 0.45 µm syringe filter before injection.

Quantitative Data Summary

The following table summarizes typical performance data for the HPLC method described above for the analysis of curcuminoids.

Parameter Curcumin Demethoxycurcumin Bisdemethoxycurcumin
Retention Time (min) ~18.5~17.2~16.0
Linearity Range (µg/mL) 5 - 1005 - 1005 - 100
Correlation Coefficient (r²) >0.999>0.999>0.999
LOD (µg/mL) ~0.1~0.1~0.15
LOQ (µg/mL) ~0.3~0.3~0.45
Recovery (%) 98 - 10298 - 10297 - 103

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample Diarylheptanoid Sample dissolve Dissolve in Methanol sample->dissolve filter Filter (0.45 µm) dissolve->filter hplc HPLC System filter->hplc Inject separation C18 Column Separation hplc->separation detection UV Detection (425 nm) separation->detection chromatogram Chromatogram detection->chromatogram integration Peak Integration chromatogram->integration quantification Quantification integration->quantification

Caption: HPLC analysis workflow for diarylheptanoid isomers.

Troubleshooting Logic for Peak Tailing

peak_tailing_troubleshooting start Peak Tailing Observed check_mobile_phase Is mobile phase acidified (e.g., 0.1% Formic Acid)? start->check_mobile_phase add_acid Add 0.1% Formic Acid to mobile phase check_mobile_phase->add_acid No check_concentration Is sample concentration too high? check_mobile_phase->check_concentration Yes resolved Problem Resolved add_acid->resolved reduce_concentration Reduce sample concentration or injection volume check_concentration->reduce_concentration Yes check_column Inspect column performance check_concentration->check_column No reduce_concentration->resolved flush_column Flush column with a strong solvent check_column->flush_column Contaminated? replace_column Replace column check_column->replace_column Degraded? flush_column->resolved replace_column->resolved

References

Troubleshooting low yield in "1,7-Bis(4-hydroxyphenyl)hept-6-en-3-one" synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 1,7-Bis(4-hydroxyphenyl)hept-6-en-3-one. This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during this synthesis, particularly focusing on issues related to low yield.

Troubleshooting Guide

Low yield is a frequent issue in the synthesis of this compound via the Claisen-Schmidt condensation of 4-hydroxybenzaldehyde and acetone. This section addresses specific problems and provides actionable solutions.

Problem 1: Very low or no product formation.

Possible Cause 1: Inappropriate Catalyst

The Claisen-Schmidt condensation is sensitive to the choice of catalyst. While both acid and base catalysis are possible in principle, acid catalysis with 4-hydroxybenzaldehyde can lead to unintended side products. For instance, the use of hydrochloric acid as a catalyst has been reported to produce 4-(hydroxy(4-hydroxyphenyl)methoxy)benzaldehyde instead of the desired diarylheptanoid due to the formation of a hemiacetal intermediate.[1]

Solution:

Employ a base-catalyzed Claisen-Schmidt condensation. Common bases for this reaction include sodium hydroxide (NaOH) and potassium hydroxide (KOH).

Possible Cause 2: Inactive or Insufficient Base

The enolate formation from acetone is a crucial step and requires a sufficiently strong and active base. The base can be neutralized by atmospheric carbon dioxide or moisture.

Solution:

  • Use fresh, high-quality base.

  • Ensure all glassware is thoroughly dried before use.

  • Use anhydrous solvents if possible.

Possible Cause 3: Sub-optimal Reaction Temperature

The reaction rate is temperature-dependent. A temperature that is too low may result in a very slow reaction, while a temperature that is too high can promote side reactions.

Solution:

  • Most Claisen-Schmidt condensations are initially run at room temperature.

  • Gentle heating can sometimes increase the reaction rate, but this should be monitored carefully to avoid the formation of byproducts.

Problem 2: Formation of a complex mixture of products.

Possible Cause 1: Self-condensation of Acetone

Under basic conditions, acetone can react with itself in an aldol condensation, leading to byproducts and reducing the yield of the desired product.

Solution:

  • Control the stoichiometry of the reactants. A common strategy is to use an excess of the aldehyde (4-hydroxybenzaldehyde) relative to the ketone (acetone).

  • Add the base slowly to the reaction mixture to keep the instantaneous concentration of the enolate low.

Possible Cause 2: Cannizzaro Reaction of 4-hydroxybenzaldehyde

In the presence of a strong base, aldehydes lacking an alpha-hydrogen, such as 4-hydroxybenzaldehyde, can undergo the Cannizzaro reaction, where one molecule is oxidized to a carboxylic acid and another is reduced to an alcohol.

Solution:

  • Use a milder base or control the concentration of the base carefully.

  • Maintain a lower reaction temperature.

Possible Cause 3: Phenolic Hydroxyl Group Interference

The acidic proton of the phenolic hydroxyl group in 4-hydroxybenzaldehyde can react with the base, complicating the reaction and potentially leading to side reactions. This can also affect the solubility of the starting material and intermediates.

Solution:

  • Employ a protecting group for the phenolic hydroxyl group. A common and effective choice is the tert-butyldimethylsilyl (TBDMS) group. This strategy involves a three-step process: protection of the starting material, Claisen-Schmidt condensation, and subsequent deprotection.

Frequently Asked Questions (FAQs)

Q1: What is the expected yield for the synthesis of this compound?

A1: The yield can vary significantly depending on the reaction conditions and whether a protecting group strategy is used. Without a protecting group, yields are often low due to the aforementioned side reactions. With a protecting group strategy, a higher yield can be anticipated.

Q2: Should I use a protecting group for the phenolic hydroxyl group of 4-hydroxybenzaldehyde?

A2: While it adds extra steps to the synthesis, using a protecting group like TBDMS is highly recommended to improve the yield and simplify purification. The unprotected phenol can lead to a variety of side reactions under basic conditions.

Q3: What is the optimal ratio of 4-hydroxybenzaldehyde to acetone?

A3: To synthesize the symmetric this compound, a molar ratio of at least 2:1 of 4-hydroxybenzaldehyde to acetone should be used. This helps to ensure that the acetone reacts on both sides and minimizes the formation of the mono-substituted intermediate.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a simple and effective method to monitor the reaction. Spot the reaction mixture alongside the starting materials on a TLC plate and elute with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate). The disappearance of the starting materials and the appearance of a new spot corresponding to the product will indicate the reaction's progress.

Q5: What is the best way to purify the final product?

A5: Column chromatography is a common method for purifying diarylheptanoids. Silica gel is typically used as the stationary phase, and a gradient of solvents, such as hexane and ethyl acetate, is used as the mobile phase to elute the product.

Data Presentation

Table 1: Comparison of Synthetic Strategies for this compound

StrategyKey StepsAdvantagesDisadvantagesEstimated Yield Range
Direct Condensation One-step Claisen-Schmidt condensation of 4-hydroxybenzaldehyde and acetone.Fewer synthetic steps.Prone to side reactions (Cannizzaro, self-condensation, phenol reactivity), leading to low yields and difficult purification.Low to Moderate
Protecting Group Strategy 1. Protection of 4-hydroxybenzaldehyde (e.g., with TBDMSCl). 2. Claisen-Schmidt condensation. 3. Deprotection of the product.Higher yield, cleaner reaction, and easier purification.Longer synthetic route (three steps). Requires additional reagents.Moderate to High

Experimental Protocols

Protocol 1: Synthesis of this compound via a Protecting Group Strategy

Step 1: Protection of 4-hydroxybenzaldehyde with TBDMSCl

  • To a solution of 4-hydroxybenzaldehyde (1.0 eq) in anhydrous dimethylformamide (DMF), add imidazole (2.5 eq).

  • Add tert-butyldimethylsilyl chloride (TBDMSCl) (1.2 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 4-(tert-butyldimethylsilyloxy)benzaldehyde.

Step 2: Claisen-Schmidt Condensation

  • In a round-bottom flask, dissolve 4-(tert-butyldimethylsilyloxy)benzaldehyde (2.0 eq) and acetone (1.0 eq) in ethanol.

  • Slowly add an aqueous solution of sodium hydroxide (NaOH) to the mixture with stirring.

  • Continue stirring at room temperature for 24-48 hours, or until TLC analysis indicates the consumption of the starting aldehyde.

  • Neutralize the reaction mixture with a dilute acid (e.g., 1M HCl) and extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude protected diarylheptanoid.

Step 3: Deprotection of the TBDMS Ether

  • Dissolve the crude protected diarylheptanoid in tetrahydrofuran (THF).

  • Add a solution of tetrabutylammonium fluoride (TBAF) (1.1 eq) in THF dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to obtain pure this compound.[2]

Protocol 2: General Procedure for Claisen-Schmidt Condensation (for Dibenzalacetone, adaptable for the target molecule)[3]
  • Dissolve 6 millimoles of benzaldehyde and 3 millimoles of acetone in 3 mL of 95% ethanol in a test tube by stirring.[3]

  • Add 1 mL of 10% aqueous sodium hydroxide (NaOH) solution and stir until a precipitate forms.[3]

  • Allow the mixture to stand for 20 minutes with occasional stirring.[3]

  • Cool the mixture in an ice bath for 5-10 minutes to maximize precipitation.[3]

  • Collect the crude solid product by vacuum filtration and wash the crystals with ice-cold water.[3]

  • The crude product can be purified by recrystallization from ethanol.[3]

Note: This is a general procedure and may require optimization for the synthesis of this compound, particularly regarding the stoichiometry and reaction time, and may result in a lower yield compared to the protecting group strategy.

Visualizations

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield in Synthesis cause1 Inappropriate Catalyst (e.g., Acid with Phenol) start->cause1 cause2 Inactive/Insufficient Base start->cause2 cause3 Side Reactions start->cause3 cause4 Sub-optimal Temperature start->cause4 sol1 Use Base Catalysis (e.g., NaOH, KOH) cause1->sol1 sol2 Use Fresh Base & Anhydrous Conditions cause2->sol2 sol3 Employ Protecting Group (e.g., TBDMS) cause3->sol3 sol4 Control Stoichiometry & Slow Base Addition cause3->sol4 sol5 Optimize Temperature (start at RT) cause4->sol5 Synthesis_Workflow cluster_pg_strategy Protecting Group Strategy (Recommended) cluster_direct Direct Condensation (Lower Yield) start_pg 4-hydroxybenzaldehyde step1_pg Protection (e.g., TBDMSCl, Imidazole) start_pg->step1_pg intermediate_pg Protected Aldehyde step1_pg->intermediate_pg step2_pg Claisen-Schmidt Condensation (with Acetone, Base) intermediate_pg->step2_pg protected_product Protected Diarylheptanoid step2_pg->protected_product step3_pg Deprotection (e.g., TBAF) protected_product->step3_pg end_pg This compound step3_pg->end_pg start_direct 4-hydroxybenzaldehyde + Acetone step_direct Claisen-Schmidt Condensation (Base) start_direct->step_direct end_direct Crude Product Mixture step_direct->end_direct

References

Technical Support Center: Interpreting Complex NMR Spectra of Diarylheptanoids

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the NMR analysis of diarylheptanoids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the structural elucidation of these complex natural products.

Frequently Asked Questions (FAQs)

Q1: My 1D ¹H-NMR spectrum of a diarylheptanoid shows significant signal overlap in the aromatic and aliphatic regions. How can I resolve these signals?

A1: Signal overlap is a common challenge in the ¹H-NMR spectroscopy of diarylheptanoids due to the presence of two aromatic rings and a flexible seven-carbon chain.[1] To address this, a combination of 2D-NMR experiments is highly recommended.

  • COSY (Correlation Spectroscopy): This experiment will help identify proton-proton coupling networks, allowing you to trace the connectivity within the heptanoid chain and within each aromatic ring.[2]

  • TOCSY (Total Correlation Spectroscopy): TOCSY is useful for identifying all protons within a spin system, which can be particularly helpful for the long heptanoid chain.[2]

  • HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded protons and carbons, helping to resolve overlapping proton signals by spreading them out in the carbon dimension.[3][4]

  • HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two to three bonds, which is crucial for connecting different fragments of the molecule, such as the aromatic rings to the heptanoid chain.[5][6]

By combining the information from these experiments, you can effectively resolve overlapping signals and assign the chemical shifts for individual protons and carbons.

Q2: I am struggling to determine the stereochemistry of my diarylheptanoid. Which NMR techniques are most effective for this?

A2: Determining the relative stereochemistry of chiral centers in the flexible heptanoid chain is a significant challenge.[7] The most powerful NMR techniques for this purpose are NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy).[2][8]

  • NOESY/ROESY: These experiments detect through-space interactions between protons that are in close proximity (typically < 5 Å).[9] By observing NOE/ROE cross-peaks, you can deduce the relative orientation of substituents along the heptanoid chain. For medium-sized molecules like many diarylheptanoids, ROESY is often preferred as it avoids the issue of zero or negative NOEs that can occur in NOESY experiments.[10]

For determining the absolute configuration, NMR methods alone are often insufficient. It is typically necessary to combine NMR data with other techniques such as chemical derivatization (e.g., Mosher's acid method), X-ray crystallography, or chiroptical spectroscopy (e.g., electronic circular dichroism - ECD) combined with quantum chemical calculations.[2][7]

Q3: How can I confirm the positions of substituent groups (e.g., methoxy, hydroxyl) on the aromatic rings of my diarylheptanoid?

A3: The positions of substituents on the aromatic rings can be unequivocally determined using HMBC and NOESY/ROESY experiments.

  • HMBC: Long-range correlations between the protons of a substituent (e.g., the methyl protons of a methoxy group) and the aromatic carbons will establish the point of attachment. For example, an HMBC correlation from the methoxy protons to a specific aromatic carbon confirms the location of the methoxy group on that carbon.[5][11]

  • NOESY/ROESY: Through-space correlations between the substituent protons and nearby aromatic protons can also provide strong evidence for the substituent's position. For instance, an NOE between methoxy protons and an adjacent aromatic proton can help confirm the substitution pattern.[11]

Troubleshooting Guides

Problem 1: Ambiguous assignment of ¹³C-NMR signals for quaternary carbons.

Symptom: Difficulty in assigning quaternary carbon signals in the ¹³C-NMR spectrum due to the lack of directly attached protons.

Troubleshooting Workflow:

start Start: Unassigned Quaternary Carbons hmbc Acquire HMBC Spectrum start->hmbc analyze_hmbc Analyze HMBC Correlations (2-3 bonds) hmbc->analyze_hmbc protons_to_quat Identify correlations from known proton signals to quaternary carbons analyze_hmbc->protons_to_quat assign_quat Assign Quaternary Carbons protons_to_quat->assign_quat noesy Acquire NOESY/ROESY Spectrum assign_quat->noesy analyze_noesy Analyze NOESY/ROESY Correlations noesy->analyze_noesy proton_prox Confirm proximity of protons to assigned quaternary carbons analyze_noesy->proton_prox confirm_assign Confirm Assignments proton_prox->confirm_assign end End: Assignments Confirmed confirm_assign->end

Caption: Workflow for assigning quaternary carbons.

Detailed Steps:

  • Acquire an HMBC Spectrum: This is the most critical experiment for assigning quaternary carbons.[6][12]

  • Analyze HMBC Correlations: Look for long-range correlations (typically ²JCH and ³JCH) from well-assigned proton signals to the unassigned quaternary carbon signals.

  • Systematic Assignment: Start with protons whose assignments are certain (e.g., aromatic protons with characteristic splitting patterns or protons of the heptanoid chain confirmed by COSY) and identify their correlations to quaternary carbons.

  • Cross-Reference: Use correlations from multiple different protons to a single quaternary carbon to increase the confidence of the assignment.

  • Utilize NOESY/ROESY Data: In some cases, NOE/ROE correlations can provide supporting evidence. For example, a strong NOE between a methyl group's protons and an aromatic proton can support the HMBC-derived assignment of the quaternary carbon to which the methyl group is attached.

Problem 2: Differentiating between linear and cyclic diarylheptanoids.

Symptom: Uncertainty whether the isolated compound has a linear heptane chain or has formed a cyclic ether or biphenyl structure.

Troubleshooting Logic:

start Start: Linear vs. Cyclic? nmr_data Examine ¹H and ¹³C NMR Data start->nmr_data aromatic_protons Check chemical shifts of aromatic protons nmr_data->aromatic_protons upfield_proton Is there an unusually upfield aromatic proton signal? aromatic_protons->upfield_proton cyclic Likely a cyclic diphenyl ether type upfield_proton->cyclic Yes hmbc_analysis Analyze HMBC correlations between aromatic rings upfield_proton->hmbc_analysis No end End: Structure Type Proposed cyclic->end no_correlation No long-range correlations between the two rings? hmbc_analysis->no_correlation linear Likely a linear diarylheptanoid no_correlation->linear Yes biphenyl_ether Correlations suggest a biphenyl or ether linkage no_correlation->biphenyl_ether No linear->end biphenyl_ether->end

Caption: Logic for differentiating linear vs. cyclic structures.

Key Indicators:

  • ¹H-NMR Chemical Shifts: In cyclic diarylheptanoids, particularly the diphenyl ether type, one of the aromatic protons may be shielded by the other aromatic ring, causing its signal to appear at an unusually high field (upfield shift) compared to typical aromatic protons.[5]

  • ¹³C-NMR Chemical Shifts: The chemical shifts of the carbons involved in the linkage (ether or direct C-C bond) will be significantly different from those of unsubstituted aromatic carbons.

  • HMBC Correlations: For cyclic structures, you should be able to observe long-range HMBC correlations between protons on one aromatic ring and carbons on the other, or between protons on the heptanoid chain and carbons on both rings that are involved in the cyclization. The absence of such correlations between the two aromatic systems is indicative of a linear structure.

  • NOESY/ROESY Correlations: Through-space correlations between protons on the two different aromatic rings can provide strong evidence for a cyclic structure, as these protons would be held in close proximity.

Data Presentation

Table 1: Representative ¹H-NMR Data (ppm) for a Linear Diarylheptanoid in CDCl₃

PositionδH (multi., J in Hz)
12.85 (t, 7.7)
22.70 (t, 7.7)
33.86 (m)
42.62 (dd, 6.6, 15.9)
52.42 (dd, 5.9, 15.9)
61.72 (m)
72.55 (m)
2', 6'7.24-7.28 (m)
3', 5'7.14-7.18 (m)
4'7.14-7.18 (m)
2'', 6''7.24-7.28 (m)
3'', 5''7.14-7.18 (m)
4''7.14-7.18 (m)

Data adapted from reference[13].

Table 2: Representative ¹³C-NMR Data (ppm) for a Linear Diarylheptanoid in CDCl₃

PositionδC
129.5
245.6
3208.4
447.8
572.4
635.7
731.3
1'141.7
2', 6'128.4
3', 5'128.5
4'125.9
1''141.0
2'', 6''128.4
3'', 5''128.3
4''126.1

Data adapted from reference[13].

Experimental Protocols

Protocol 1: Standard 2D-NMR Experiment Setup for Structure Elucidation

This protocol outlines the general steps for acquiring a standard set of 2D-NMR spectra for the structural elucidation of a diarylheptanoid.

1. Sample Preparation:

  • Dissolve 5-10 mg of the purified diarylheptanoid in 0.5-0.6 mL of a deuterated solvent (e.g., CDCl₃, Methanol-d₄, Acetone-d₆).
  • Filter the solution into a standard 5 mm NMR tube.
  • For NOESY/ROESY experiments on small molecules, it is crucial to degas the sample to remove dissolved oxygen, which can quench the NOE effect.[10] This can be done using the freeze-pump-thaw method.

2. Instrument Setup and 1D ¹H-NMR Acquisition:

  • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.
  • Acquire a standard 1D ¹H-NMR spectrum to check the sample concentration and spectral quality. Reference the spectrum to the residual solvent signal or an internal standard (e.g., TMS).

3. 2D-NMR Acquisition:

  • COSY: Acquire a gradient-enhanced COSY (gCOSY) spectrum. A typical spectral width would cover the entire proton chemical shift range. Use a sufficient number of scans to achieve a good signal-to-noise ratio.
  • HSQC: Acquire a phase-sensitive, edited gradient HSQC spectrum. This will show CH and CH₃ groups with opposite phase to CH₂ groups, providing additional information.[12] Set the ¹³C spectral width to cover the expected range for diarylheptanoids (approx. 0-210 ppm).
  • HMBC: Acquire a gradient HMBC spectrum. Optimize the long-range coupling delay for an average J-coupling of 8 Hz, which is a good compromise for detecting both ²JCH and ³JCH correlations.[6]
  • NOESY/ROESY:
  • For molecules with a molecular weight < 700 Da, a NOESY experiment is often suitable. Use a mixing time of 500-800 ms.[14]
  • For molecules in the intermediate molecular weight range (700-1500 Da), or if NOESY signals are weak or absent, a ROESY experiment is recommended. Use a shorter mixing time, typically around 200 ms.[10][14]

4. Data Processing and Analysis:

  • Process all 2D spectra using appropriate window functions (e.g., sine-bell) and perform phase correction.
  • Analyze the spectra systematically, starting with the COSY to build spin systems, then using HSQC to assign carbons to their attached protons, and finally using HMBC and NOESY/ROESY to piece together the full structure and determine stereochemistry.[15][16]

Structure Elucidation Workflow Diagram

cluster_1d 1D NMR cluster_2d 2D NMR cluster_analysis Analysis & Elucidation h1_nmr ¹H-NMR (Proton environments, multiplicity, integration) cosy COSY (¹H-¹H connectivities, spin systems) h1_nmr->cosy c13_nmr ¹³C-NMR & DEPT (Carbon count, CH, CH₂, CH₃, Cq) hsqc HSQC (Direct ¹H-¹³C correlations) c13_nmr->hsqc fragments Define Structural Fragments cosy->fragments hsqc->fragments hmbc HMBC (Long-range ¹H-¹³C correlations, fragments assembly) assembly Assemble Fragments hmbc->assembly noesy NOESY/ROESY (Through-space ¹H-¹H proximity, stereochemistry) stereochem Determine Relative Stereochemistry noesy->stereochem fragments->hmbc assembly->noesy structure Propose Final Structure stereochem->structure

Caption: General workflow for NMR-based structure elucidation.

References

pH-dependent stability of "1,7-Bis(4-hydroxyphenyl)hept-6-en-3-one"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,7-Bis(4-hydroxyphenyl)hept-6-en-3-one . The information provided is based on the chemical properties of related diarylheptanoids and general principles of handling phenolic compounds.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and experimentation of this compound.

Issue 1: Compound Degradation in Solution

  • Symptom: You observe a change in the color of your stock solution, a decrease in the expected peak area during chromatographic analysis (e.g., HPLC), or the appearance of new, unexpected peaks.

  • Possible Cause: this compound, like other phenolic compounds and diarylheptanoids, may be susceptible to degradation under certain conditions. This degradation can be influenced by pH, exposure to light, and temperature.

  • Troubleshooting Steps:

    • pH Verification: Immediately measure the pH of your solution. Diarylheptanoids can exhibit pH-dependent stability. Some are stable across a range of pH values (e.g., 1.2, 6.8, and 7.4), while others may degrade.

    • Solvent Purity: Ensure the solvent used to prepare the solution is of high purity and free of contaminants that could catalyze degradation.

    • Light Protection: Store the solution in an amber vial or wrap the container with aluminum foil to protect it from light, as photolytic degradation can occur.

    • Temperature Control: Store stock solutions at a low temperature (e.g., -20°C) to minimize thermal degradation. For experiments, allow the solution to equilibrate to room temperature before use to avoid condensation.

    • Inert Atmosphere: If the compound is sensitive to oxidation, consider preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon).

Issue 2: Inconsistent Results in Biological Assays

  • Symptom: You observe high variability in your experimental results when using this compound.

  • Possible Cause: The stability of the compound in your assay medium may be compromised, leading to a decrease in the effective concentration over the course of the experiment. The pH of the cell culture medium or buffer system can significantly impact the stability of the compound.

  • Troubleshooting Steps:

    • Stability in Assay Medium: Perform a preliminary experiment to assess the stability of this compound in your specific assay medium over the duration of your experiment. This can be done by incubating the compound in the medium and analyzing samples at different time points by HPLC.

    • pH of Medium: Monitor and control the pH of your assay medium, as shifts in pH can affect compound stability.

    • Fresh Preparations: Prepare fresh dilutions of the compound from a stable stock solution immediately before each experiment.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: Based on information for similar compounds, this compound is likely soluble in organic solvents such as dimethyl sulfoxide (DMSO), acetone, chloroform, dichloromethane, and ethyl acetate. For biological experiments, DMSO is a common choice for preparing stock solutions.

Q2: How should I store the solid compound and its stock solutions?

A2: The solid compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place, protected from light. Stock solutions should be stored at -20°C in amber vials to protect from light and thermal degradation. It is recommended to prepare fresh solutions for use. If stock solutions are prepared in advance, they should be stored as aliquots in tightly sealed vials at -20°C and are generally usable for up to two weeks.

Q3: Is this compound sensitive to pH?

A3: While specific data for this compound is limited, related diarylheptanoids have shown pH-dependent stability. It is crucial to consider the pH of your experimental solutions. Some diarylheptanoids are stable in acidic and neutral conditions, while others may degrade. It is recommended to perform a stability assessment at the pH of your intended application.

Q4: How can I monitor the stability of this compound?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach. This method should be able to separate the intact compound from any potential degradation products. By analyzing samples over time under different conditions (e.g., varying pH, temperature, and light exposure), you can quantify the rate of degradation.

Data Presentation

The following table presents hypothetical data from a forced degradation study to illustrate how the pH-dependent stability of this compound could be summarized.

Stress ConditionpHIncubation Time (hours)Initial Concentration (µg/mL)Final Concentration (µg/mL)% DegradationAppearance of Degradation Products (Peak Area %)
Acid Hydrolysis1.22410095.24.85.1
Neutral7.02410099.10.91.0
Base Hydrolysis9.02410075.424.625.3

Experimental Protocols

Protocol 1: Forced Degradation Study for pH-Dependent Stability

This protocol outlines a general procedure for assessing the stability of this compound under acidic, neutral, and basic conditions.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Preparation of Stress Solutions:

    • Acidic Condition: Dilute the stock solution with 0.1 N HCl to a final concentration of 100 µg/mL.

    • Neutral Condition: Dilute the stock solution with purified water to a final concentration of 100 µg/mL.

    • Basic Condition: Dilute the stock solution with 0.1 N NaOH to a final concentration of 100 µg/mL.

  • Incubation: Incubate the stress solutions at a controlled temperature (e.g., 40°C) for a defined period (e.g., 24 or 48 hours). Protect the solutions from light.

  • Sampling and Analysis:

    • Take an initial sample (t=0) from each solution immediately after preparation.

    • Take samples at predetermined time points during incubation.

    • Before analysis, neutralize the acidic and basic samples.

    • Analyze all samples by a validated stability-indicating HPLC method.

  • Data Evaluation: Calculate the percentage of degradation by comparing the peak area of the parent compound at each time point to the initial peak area. Monitor the formation of any degradation products.

Mandatory Visualization

Experimental_Workflow_for_pH_Stability_Testing cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Stock Prepare Stock Solution (1 mg/mL) Acid Acidic Solution (0.1 N HCl) Stock->Acid Neutral Neutral Solution (Water) Stock->Neutral Base Basic Solution (0.1 N NaOH) Stock->Base Incubate Incubate at 40°C (Protected from Light) Acid->Incubate Neutral->Incubate Base->Incubate Sample Sample at Time Points (0, 24, 48h) Incubate->Sample Neutralize Neutralize Acid/Base Samples Sample->Neutralize HPLC HPLC Analysis Neutralize->HPLC Data Data Evaluation (% Degradation) HPLC->Data

Caption: Workflow for pH-dependent stability testing.

Troubleshooting_Logic_for_Compound_Degradation Degradation Compound Degradation Observed Check_pH Check pH of Solution Degradation->Check_pH Check_Solvent Verify Solvent Purity Degradation->Check_Solvent Protect_Light Protect from Light Degradation->Protect_Light Control_Temp Control Temperature Degradation->Control_Temp Inert_Atmosphere Consider Inert Atmosphere Degradation->Inert_Atmosphere Not_Stable Degradation Persists Check_pH->Not_Stable Check_Solvent->Not_Stable Protect_Light->Not_Stable Control_Temp->Not_Stable Inert_Atmosphere->Not_Stable Stable Compound Stable Not_Stable->Stable Implement Corrective Actions

Caption: Troubleshooting degradation of the compound.

Technical Support Center: Minimizing Batch-to-Batch Variability of Ginger Extracts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize batch-to-batch variability in their ginger extracts.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of batch-to-batch variability in ginger extracts?

A1: The primary sources of variability can be categorized into three main areas:

  • Raw Material: Differences in ginger cultivars, geographical origin, harvest time, and storage conditions of the rhizomes can significantly alter the phytochemical profile.[1][2][3]

  • Processing: The methods used for drying, grinding, and storing the ginger powder affect the final composition.[2][4][5][6] For instance, high temperatures during drying can convert gingerols into shogaols.[7]

  • Extraction Process: The choice of extraction solvent, temperature, time, and method (e.g., maceration, reflux, supercritical fluid extraction) has a profound impact on the extract's composition and yield.[8][9][10][11]

Q2: How do different solvents affect the extraction of bioactive compounds from ginger?

A2: The polarity of the solvent is a critical factor. Ethanol is generally considered an effective solvent for extracting key pungent compounds like gingerols and shogaols.[9] Studies have shown that higher concentrations of ethanol in water tend to yield better extraction results for these compounds.[8][12] Water alone is less effective for extracting these non-polar compounds.[13][14]

Q3: What is the impact of drying temperature on the chemical profile of ginger?

A3: Drying temperature significantly influences the composition of the final extract. Higher temperatures can lead to the degradation of thermally sensitive compounds and the conversion of gingerols to their corresponding shogaols.[7] For example, drying ginger slices at 50°C has been shown to result in higher total phenolic content compared to drying at 70°C.[4] However, higher temperatures can increase the drying rate.[4][15]

Q4: What are the recommended storage conditions for fresh ginger rhizomes and dried ginger powder?

A4: For fresh ginger, refrigeration at 12°C to 14°C with 85% to 90% relative humidity is recommended for storage up to 2-3 months.[16] It can also be stored unpeeled in a refrigerator for up to 3 weeks or frozen for up to 6 months.[17][18][19] Dried ginger powder should be stored in a cool, dark, and dry place in airtight containers to minimize degradation of active compounds.[20] A study showed that storing dry ginger in a sealed glass container resulted in a significantly lower decrease in 6-gingerol content over 6 months compared to unsealed or plastic containers.[20]

Q5: Which analytical methods are most suitable for quality control of ginger extracts?

A5: High-Performance Liquid Chromatography (HPLC) is the most widely used and reliable method for the qualitative and quantitative analysis of key bioactive compounds in ginger, such as 6-gingerol, 8-gingerol, 10-gingerol, and 6-shogaol.[1][21][22][23][24] This technique allows for the separation and quantification of these compounds, which is crucial for ensuring the consistency and quality of the extracts.[25][26]

Troubleshooting Guides

Issue 1: Inconsistent Yield of Total Extract
Possible Cause Troubleshooting Step
Variation in Raw Material Ensure the same cultivar, geographical source, and harvest time for the ginger rhizomes. Implement quality control checks on incoming raw materials.[2][3]
Inconsistent Particle Size Standardize the grinding process to achieve a uniform and consistent particle size. A smaller particle size generally increases the surface area for extraction.[27]
Fluctuations in Extraction Parameters Strictly control the solvent-to-solid ratio, extraction time, and temperature for each batch.[8][24]
Solvent Inconsistency Use the same grade and concentration of solvent for every extraction. For ethanol-water mixtures, ensure precise measurement of the ratio.[8][11]
Issue 2: Variable Concentrations of Gingerols and Shogaols
Possible Cause Troubleshooting Step
Raw Material Storage Store fresh ginger under recommended temperature and humidity to prevent degradation of gingerols.[16][20] Long-term storage can lead to the conversion of gingerols to shogaols.[28]
Drying Process Variation Maintain a consistent drying temperature and time. High temperatures can lead to the dehydration of gingerols to form shogaols.[5][7][29]
Extraction Temperature Use a consistent and optimized extraction temperature. Higher temperatures can accelerate the conversion of gingerols to shogaols.[7][30]
Inconsistent Extraction Solvent The choice of solvent significantly impacts the extraction of gingerols and shogaols. Standardize the solvent system used.[9][11][31]
Issue 3: Color and Odor Differences Between Batches
Possible Cause Troubleshooting Step
Drying Method Different drying methods (e.g., sun-drying, oven-drying, freeze-drying) can affect the color and aroma of the final extract.[4][29] Choose and standardize one method.
Extraction Temperature and Duration Excessive heat or prolonged extraction times can lead to the degradation of volatile compounds and changes in color. Optimize and control these parameters.[30]
Storage of Extract Improper storage of the final extract (exposure to light, heat, or air) can lead to degradation and changes in sensory attributes. Store in airtight, light-resistant containers in a cool place.[20]

Data Presentation

Table 1: Effect of Extraction Solvent on the Yield and Composition of Ginger Extract

SolventExtraction MethodYield (%)6-Gingerol Content (mg/g of extract)Reference(s)
WaterSoxhlet17.93Low[10]
EthanolSoxhlet17.70High[10]
95% EthanolReflux-Significantly higher than 50% ethanol or water[12]
70% EthanolMaceration-High in 6-shogaol, relatively poor in 6-gingerol[13][14]
60% GlycerolMaceration-High in 6-gingerol, low in 6-shogaol[13][14]
Ethyl AcetateSoxhlet8.28-[10]
HexaneSoxhlet4.82-[10]
Supercritical CO₂SFE1.54-[10]
Supercritical CO₂ + EthanolSFE6.06-[10]

Table 2: Impact of Drying Temperature on Bioactive Compounds in Ginger

Drying Temperature (°C)Total Phenolic Content (mg GAE/100g)DPPH Radical Scavenging Activity (mg TE/kg)6-Gingerol Content (mg/g)Reference(s)
501875.87 ± 31.4018.2 ± 0.9-[4]
60Lower than 50°C-12.57[15]
70Lower than 50°C--[4]
8019.0 ± 0.17--[5]

Experimental Protocols

Protocol 1: Microwave-Assisted Extraction (MAE) of Gingerols and Shogaols

This protocol is based on a study that optimized MAE for ginger extracts.[8]

  • Sample Preparation: Dry ginger rhizomes and grind them into a fine powder.

  • Extraction:

    • Place 0.431 g of ginger powder into a 20 mL extraction vessel.

    • Add 20 mL of the extraction solvent (87% ethanol in water).

    • Set the extraction temperature to 100°C.

    • Apply microwave irradiation for the optimized extraction time.

  • Post-Extraction:

    • Allow the mixture to cool.

    • Filter the extract to remove solid particles.

    • Store the extract in a sealed, light-protected container at a low temperature for further analysis.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Gingerol and Shogaol Analysis

This is a general protocol based on common HPLC methods for ginger analysis.[21][22][24]

  • Sample Preparation:

    • Dilute the ginger extract with the mobile phase.

    • Filter the diluted sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., YMC Triart 3 µm C18).[21]

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.[21]

    • Gradient Program: A typical gradient might start with a higher percentage of A, gradually increasing the percentage of B over time to elute the compounds.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 48°C.[24]

    • Injection Volume: 20 µL.[24]

    • Detector: UV detector set at 280 nm.[21][24]

  • Quantification:

    • Prepare a standard curve using certified reference standards of 6-gingerol, 8-gingerol, 10-gingerol, and 6-shogaol.

    • Quantify the compounds in the samples by comparing their peak areas to the standard curve.

Mandatory Visualizations

Experimental_Workflow cluster_RawMaterial 1. Raw Material Preparation cluster_Extraction 2. Extraction cluster_Analysis 3. Analysis & Quality Control cluster_FinalProduct 4. Final Product Raw_Ginger Fresh Ginger Rhizome Drying Drying (e.g., 50°C) Raw_Ginger->Drying Grinding Grinding to Powder Drying->Grinding Extraction Solvent Extraction (e.g., 87% Ethanol) Grinding->Extraction Filtration Filtration Extraction->Filtration HPLC HPLC Analysis Filtration->HPLC Quantification Quantification of Bioactives HPLC->Quantification Final_Extract Standardized Ginger Extract Quantification->Final_Extract

Caption: A typical workflow for producing and analyzing standardized ginger extract.

Troubleshooting_Logic cluster_Causes Potential Causes cluster_Solutions Solutions Problem High Batch-to-Batch Variability RawMaterial Raw Material Inconsistency Problem->RawMaterial Processing Processing Variations Problem->Processing Extraction Extraction Parameter Drifts Problem->Extraction StandardizeMaterial Standardize Raw Material Sourcing & Storage RawMaterial->StandardizeMaterial StandardizeProcessing Standardize Drying & Grinding Processing->StandardizeProcessing ControlExtraction Implement Strict Control of Extraction Parameters Extraction->ControlExtraction QC Implement Rigorous QC/QA (e.g., HPLC) StandardizeMaterial->QC StandardizeProcessing->QC ControlExtraction->QC Consistent_Product Consistent Product Quality QC->Consistent_Product Leads to

Caption: Troubleshooting logic for addressing variability in ginger extract production.

References

Validation & Comparative

Comparing the antioxidant activity of "1,7-Bis(4-hydroxyphenyl)hept-6-en-3-one" and curcumin

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the relative antioxidant potential of 1,7-Bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one and its parent compound, curcumin.

Introduction

Curcumin, a polyphenol extracted from the rhizome of Curcuma longa, is renowned for its potent antioxidant properties, which contribute to its therapeutic potential in a variety of diseases. Its chemical structure, rich in phenolic hydroxyl groups and a β-diketone moiety, enables it to effectively scavenge free radicals and chelate pro-oxidant metals. In the quest for novel and potentially more effective antioxidant agents, researchers have turned their attention to its natural analogs. One such analog is 1,7-Bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one, a demethoxylated form of curcumin also found in turmeric. This guide provides a comprehensive comparison of the antioxidant activities of these two compounds, supported by experimental data and detailed methodologies to aid in further research and development.

It is important to note that the initially requested compound, "1,7-Bis(4-hydroxyphenyl)hept-6-en-3-one," is not well-documented in scientific literature regarding its antioxidant activity. Therefore, this guide focuses on the structurally similar and naturally occurring curcuminoid, 1,7-Bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one , which is also known as bisdemethoxycurcumin . This compound has been the subject of comparative antioxidant studies against curcumin.

Comparative Antioxidant Activity: A Tabular Summary

The antioxidant activity of a compound can be evaluated through various in vitro assays, each targeting a different aspect of its radical scavenging or reducing potential. The following table summarizes the available quantitative data from studies comparing the antioxidant activity of 1,7-Bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one (Bisdemethoxycurcumin) and Curcumin.

Antioxidant AssayTest CompoundIC50 / ActivityReference
DPPH Radical Scavenging CurcuminLower IC50 (Higher Activity)[1][2]
1,7-Bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-oneHigher IC50 (Lower Activity)[1][2]
Lipid Peroxidation Inhibition CurcuminPotent Inhibitor[3]
1,7-Bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-oneEqually or More Potent Inhibitor[3][4]
AAPH-induced Red Blood Cell Hemolysis CurcuminModerate Inhibition[1][2]
1,7-Bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-oneLower Inhibition[1][2]

Note: A lower IC50 value indicates a higher antioxidant activity. The relative antioxidant efficacy can vary depending on the specific assay and the reaction mechanism involved.

Key Experimental Protocols

To ensure the reproducibility and accurate interpretation of antioxidant activity data, it is crucial to follow standardized experimental protocols. Below are detailed methodologies for two commonly employed antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of the deep violet DPPH solution to a pale yellow is monitored spectrophotometrically.

Experimental Workflow:

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement cluster_analysis Data Analysis DPPH Prepare 0.1 mM DPPH solution in methanol Mix Mix 100 µL of test compound with 100 µL of DPPH solution DPPH->Mix Sample Prepare various concentrations of test compounds Sample->Mix Control Prepare positive control (e.g., Ascorbic Acid) Control->Mix Incubate Incubate in the dark at room temperature for 30 min Mix->Incubate Absorbance Measure absorbance at 517 nm Incubate->Absorbance Calculate Calculate % Inhibition Absorbance->Calculate IC50 Determine IC50 value Calculate->IC50

Caption: Workflow for DPPH radical scavenging assay.

Calculation of Percentage Inhibition:

The percentage of DPPH radical scavenging activity is calculated using the following formula:

% Inhibition = [(A_control - A_sample) / A_control] x 100

Where:

  • A_control is the absorbance of the DPPH solution without the test compound.

  • A_sample is the absorbance of the DPPH solution with the test compound.

The IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals, is then determined by plotting the percentage inhibition against the concentration of the test compound.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, which is measured spectrophotometrically.

Experimental Workflow:

FRAP_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement cluster_analysis Data Analysis FRAP_reagent Prepare FRAP reagent (Acetate buffer, TPTZ, FeCl3) Mix Mix 100 µL of test compound with 3 mL of FRAP reagent FRAP_reagent->Mix Sample Prepare various concentrations of test compounds Sample->Mix Standard Prepare FeSO4 standard solutions Standard_curve Generate standard curve from FeSO4 standards Standard->Standard_curve Incubate Incubate at 37°C for 4 min Mix->Incubate Absorbance Measure absorbance at 593 nm Incubate->Absorbance Calculate Calculate FRAP value (µM Fe(II)/g) Absorbance->Calculate Standard_curve->Calculate

Caption: Workflow for Ferric Reducing Antioxidant Power (FRAP) assay.

Calculation of FRAP Value:

The antioxidant capacity is determined from a standard curve of ferrous sulfate (FeSO₄) and is expressed as micromoles of Fe(II) equivalents per gram of the test compound.

Signaling Pathways and Antioxidant Mechanisms

The antioxidant activity of curcumin and its analogs is attributed to their ability to modulate various signaling pathways involved in oxidative stress and inflammation.

Antioxidant_Pathway cluster_cellular_effects Cellular Effects ROS Reactive Oxygen Species (ROS) Nrf2 Nrf2 Activation ROS->Nrf2 Induces NFkB NF-κB Inhibition ROS->NFkB Activates Antioxidant Curcumin / Analog Antioxidant->ROS Direct Scavenging Antioxidant->Nrf2 Activates Antioxidant->NFkB Inhibits ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Antioxidant_Enzymes Upregulation of Antioxidant Enzymes (HO-1, GST, SOD) ARE->Antioxidant_Enzymes Promotes Transcription Inflammatory_Cytokines Downregulation of Inflammatory Cytokines (TNF-α, IL-6) NFkB->Inflammatory_Cytokines Promotes Transcription

Caption: Key signaling pathways modulated by curcumin and its analogs.

Conclusion

The comparative analysis reveals that while curcumin generally exhibits superior radical scavenging activity in assays like DPPH, its analog, 1,7-Bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one (bisdemethoxycurcumin), demonstrates comparable or even enhanced efficacy in inhibiting lipid peroxidation.[3][4] This suggests that the antioxidant mechanism is multifaceted and that different structural features may be advantageous for specific types of oxidative stress. The absence of methoxy groups on the phenyl rings of bisdemethoxycurcumin appears to influence its antioxidant profile.

For researchers and drug development professionals, these findings highlight the potential of curcumin analogs as a source of novel antioxidant agents. Further investigations employing a wider range of antioxidant assays and in vivo models are warranted to fully elucidate the therapeutic potential of 1,7-Bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one and to understand the structure-activity relationships that govern the antioxidant properties of curcuminoids. The detailed experimental protocols provided in this guide serve as a valuable resource for conducting such comparative studies.

References

"1,7-Bis(4-hydroxyphenyl)hept-6-en-3-one" vs. gingerol: which is more bioactive?

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of natural compounds with therapeutic potential, gingerol, the primary pungent constituent of ginger (Zingiber officinale), is a well-established contender with a robust portfolio of bioactive properties. This guide provides a comparative analysis of gingerol against the less-studied diarylheptanoid, 1,7-Bis(4-hydroxyphenyl)hept-6-en-3-one, sourced from plants of the Alpinia genus. While direct comparative studies are scarce, this report synthesizes available experimental data to offer a preliminary assessment of their respective bioactivities.

Introduction to the Compounds

Gingerol , particularly[1]-gingerol, is a phenolic alkanone responsible for the characteristic taste of fresh ginger.[2] It is the most abundant gingerol in ginger rhizome and has been the subject of extensive research for its diverse pharmacological effects.[3]

This compound is a diarylheptanoid, a class of plant secondary metabolites.[4][5] This specific compound has been isolated from Alpinia galanga.[4] While data on this precise molecule is limited, the broader class of diarylheptanoids from Alpinia species is known for various bioactivities, including anti-inflammatory, cytotoxic, and antimicrobial effects.[1][6]

Comparative Bioactivity Data

Table 1: Anticancer Activity of[1]-Gingerol (Cytotoxicity)
Cell LineCancer TypeIC50 ValueReference
A431Human Skin Carcinoma81.46 µg/mL[7]
HCT15Colon Cancer100 µM[2]
L929Murine Fibrosarcoma102 µM[2]
Raw 264.7Mouse Leukaemic Monocyte Macrophage102 µM[2]
MCF-7Breast Cancer40.8 µg/mL (Ginger Extract)[8]
Panc-1Pancreatic Cancer61.5 µg/mL (Ginger Extract)[8]
MDA-MB-231Breast Cancer~200 µM[3]
MCF-7Breast Cancer~200 µM[3]
HeLaCervical Cancer29.19 µM ([6]-gingerol)
Table 2: Anti-inflammatory and Antioxidant Activity of[1]-Gingerol
AssayActivityMethodReference
Anti-inflammatoryInhibition of albumin denaturationIn vitro[9]
Anti-inflammatoryAntiproteinase actionIn vitro[9]
AntioxidantDPPH radical scavengingIn vitro[10][11]
AntiplateletInhibition of AA-induced platelet aggregationEx vivo[11]

For This compound , qualitative descriptions of bioactivity for related diarylheptanoids from Alpinia species include antitumor-promoting, anti-inflammatory, and cytotoxic activities.[1][6] A study on a structurally similar compound, 1,7-bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one, demonstrated significant inhibition of melanoma cell proliferation at a concentration of 50 µM.[12]

Mechanistic Insights: Signaling Pathways

Gingerol exerts its effects by modulating various signaling pathways. For instance, its anti-inflammatory action is partly attributed to the inhibition of the NF-κB pathway, a key regulator of inflammatory responses.[13][14] Its anticancer effects are linked to the modulation of several pathways, including the suppression of STAT3 and Akt/mTOR signaling.[15]

gingerol_signaling cluster_stimulus Inflammatory Stimuli / Carcinogens cluster_cell Cellular Response Stimulus Pro-inflammatory signals (e.g., TNF-α, LPS) NFkB NF-κB Stimulus->NFkB STAT3 STAT3 Stimulus->STAT3 Akt Akt/mTOR Stimulus->Akt ProInflammatory Pro-inflammatory Cytokines & Enzymes (e.g., COX-2, IL-6) NFkB->ProInflammatory Proliferation Cell Proliferation & Survival STAT3->Proliferation Akt->Proliferation Apoptosis Apoptosis Gingerol [6]-Gingerol Gingerol->NFkB Inhibits Gingerol->STAT3 Inhibits Gingerol->Akt Inhibits Gingerol->Apoptosis Promotes anti_inflammatory_workflow A Prepare reaction mixture: - Egg albumin - Phosphate buffer - [6]-Gingerol / Control B Incubate at room temperature for 15 minutes A->B C Heat at 70°C for 5 minutes B->C D Cool to room temperature C->D E Measure absorbance at 660 nm D->E F Calculate percentage inhibition of protein denaturation E->F

References

The Unveiling of Diarylheptanoids from Zingiber officinale: A Comparative Guide to their Structure-Activity Relationship

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the structure-activity relationships (SAR) of diarylheptanoids derived from Zingiber officinale (ginger). We delve into their therapeutic potential, comparing their anti-inflammatory, antioxidant, and anticancer properties with notable alternatives, supported by experimental data and detailed methodologies.

Diarylheptanoids, a class of phenolic compounds characterized by a seven-carbon chain linking two aromatic rings, are significant bioactive constituents of ginger.[1] Their diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects, have garnered considerable interest in the scientific community.[1][2][3] This guide aims to elucidate the key structural features of these compounds that govern their biological efficacy and present a comparative analysis with other well-known bioactive molecules.

Comparative Analysis of Biological Activities

To provide a clear and objective comparison, the following tables summarize the quantitative data for the anti-inflammatory, antioxidant, and anticancer activities of selected diarylheptanoids from Zingiber officinale and prominent alternative compounds.

Anti-inflammatory Activity

The anti-inflammatory potential of diarylheptanoids is often evaluated by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. Overproduction of NO is a hallmark of chronic inflammation.

Table 1: Comparison of Anti-inflammatory Activity (Inhibition of NO Production)

CompoundSourceIC50 (µM) on NO Production in RAW 264.7 cells
Diarylheptanoid (unspecified)Zingiber officinale2.29 - 8.78[4]
CurcuminCurcuma longa3.7 - 11.0[5][6]
ResveratrolGrapes, Berries3.38[7]
QuercetinFruits, VegetablesUp to 50 µM shows significant inhibition[8][9]

Lower IC50 values indicate greater potency.

Antioxidant Activity

The antioxidant capacity is a crucial aspect of the therapeutic potential of diarylheptanoids, contributing to their protective effects against oxidative stress-related diseases. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method to assess this activity. A new diarylheptanoid, 3, 5 diacetoxy-7-(3, 4 dihydroxy phenyl)-1-(3, 4 dihydroxy phenyl) heptane, has been identified as a potent antioxidant.[2]

Table 2: Comparison of Antioxidant Activity (DPPH Radical Scavenging)

CompoundSourceIC50 (µM)
Diarylheptanoid (ZA6)Zingiber officinalePotent, % inhibition reported[2]
Ginger Extract (Methanol)Zingiber officinale0.07 mg/mL[10]
CurcuminCurcuma longa3.2 - 48.93 µg/mL[11][12]
ResveratrolGrapes, Berries15.54 µg/mL[13]
QuercetinFruits, Vegetables0.0432 - 15.9 µg/mL[14][15]

Lower IC50 values indicate greater antioxidant activity.

Anticancer Activity

Several diarylheptanoids from ginger have demonstrated significant cytotoxic effects against various cancer cell lines. Their mechanism of action often involves the induction of apoptosis and the modulation of key signaling pathways.

Table 3: Comparison of Anticancer Activity (Cytotoxicity against Cancer Cell Lines)

CompoundSourceTarget Cell LineIC50 (µM)
Diarylheptanoid 6Zingiber officinaleHCT1168.63 ± 0.42[1]
Diarylheptanoid 16Zingiber officinaleHCT11613.56 ± 0.16[1]
Diarylheptanoid 17Zingiber officinaleHCT11610.15 ± 0.11[1]
Diarylheptanoid 18Zingiber officinaleHCT1166.69 ± 0.09[1]
Diarylheptanoid 19Zingiber officinaleHCT11611.64 ± 0.18[1]
CurcuminCurcuma longaHCT11614.88 ± 0.14[1]
Paclitaxel (Control)-HCT1160.012 ± 0.001[1]

Lower IC50 values indicate greater cytotoxicity.

Structure-Activity Relationship (SAR) Insights

The biological activities of diarylheptanoids are intrinsically linked to their chemical structures. Key structural features that influence their efficacy include:

  • Hydroxyl Groups: The number and position of hydroxyl groups on the aromatic rings play a crucial role in antioxidant activity.

  • α,β-Unsaturated Ketone Moiety: The presence of an α,β-unsaturated ketone in the heptane chain is often associated with enhanced cytotoxic and anti-inflammatory activities.

  • Acetoxyl Groups: Acetoxylation at positions 3 and 5 of the heptane chain can contribute to increased cytotoxic potential.

  • Alkyl Chain Length: The length of the alkyl chain can influence the lipophilicity of the molecule, thereby affecting its bioavailability and cellular uptake.

  • ortho-Diphenoxyl Functionality: The presence of an ortho-diphenoxyl group on the aromatic ring has been linked to enhanced biological activity.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further research.

Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This assay quantifies the anti-inflammatory activity of compounds by measuring the inhibition of nitric oxide production in LPS-stimulated murine macrophage cells (RAW 264.7).

  • Cell Culture: RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO2 humidified atmosphere.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 1.5 × 10^5 cells/mL and incubated for 24 hours.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. After 1 hour of pre-incubation, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

  • Nitrite Quantification: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. 100 µL of supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid).

  • Absorbance Measurement: After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm using a microplate reader.

  • Calculation: The percentage of NO inhibition is calculated relative to the LPS-stimulated control group. The IC50 value is determined from the dose-response curve.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This spectrophotometric assay is used to evaluate the antioxidant activity of compounds based on their ability to scavenge the stable DPPH free radical.

  • Reagent Preparation: A solution of DPPH in methanol (typically 0.1 mM) is prepared.

  • Reaction Mixture: Various concentrations of the test compounds are added to the DPPH solution. A control containing only methanol and DPPH is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specific period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the control and A_sample is the absorbance of the test sample. The IC50 value is determined from the dose-response curve.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

This colorimetric assay assesses cell viability and is commonly used to determine the cytotoxic effects of compounds on cancer cells.

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Treatment: The cells are treated with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, MTT solution (typically 5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The culture medium containing MTT is removed, and a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to dissolve the formazan crystals formed by viable cells.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Calculation: Cell viability is expressed as a percentage of the untreated control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curve.

Visualizing the Mechanisms of Action

To further understand the biological activity of diarylheptanoids, visualizing their interaction with cellular signaling pathways is crucial.

ATR/CHK1 Signaling Pathway in Cancer

Several diarylheptanoids from Zingiber officinale have been shown to exert their anticancer effects by down-regulating the expression of ATR (ataxia telangiectasia mutated and Rad3-related) and CHK1 (checkpoint kinase 1).[16] This pathway is a critical component of the DNA damage response (DDR), and its inhibition can lead to apoptosis in cancer cells.

ATR_CHK1_Pathway cluster_0 DNA Damage Response DNA_Damage DNA Damage (e.g., Replication Stress) ATR ATR Kinase DNA_Damage->ATR activates CHK1 CHK1 Kinase ATR->CHK1 phosphorylates activates Cell_Cycle_Arrest Cell Cycle Arrest CHK1->Cell_Cycle_Arrest DNA_Repair DNA Repair CHK1->DNA_Repair Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis DNA_Repair->Apoptosis failure leads to Diarylheptanoids Diarylheptanoids (from Ginger) Diarylheptanoids->ATR Diarylheptanoids->CHK1 inhibit

Caption: ATR/CHK1 signaling pathway and the inhibitory action of ginger diarylheptanoids.

Experimental Workflow for Anti-inflammatory Activity Screening

The following diagram illustrates the general workflow for assessing the anti-inflammatory activity of test compounds.

Anti_inflammatory_Workflow cluster_workflow Screening for Anti-inflammatory Compounds Start Start Cell_Culture Culture RAW 264.7 Macrophages Start->Cell_Culture Seeding Seed Cells in 96-well Plates Cell_Culture->Seeding Treatment Treat with Test Compounds (e.g., Diarylheptanoids) Seeding->Treatment Stimulation Stimulate with LPS Treatment->Stimulation Incubation Incubate for 24h Stimulation->Incubation Supernatant_Collection Collect Supernatant Incubation->Supernatant_Collection Griess_Assay Perform Griess Assay (Measure Nitrite) Supernatant_Collection->Griess_Assay Data_Analysis Analyze Data (Calculate IC50) Griess_Assay->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for screening anti-inflammatory compounds.

References

Validating the Anti-inflammatory Mechanism of 1,7-Bis(4-hydroxyphenyl)hept-6-en-3-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential anti-inflammatory mechanisms of 1,7-Bis(4-hydroxyphenyl)hept-6-en-3-one, a diarylheptanoid naturally occurring in the rhizomes of Zingiber officinale (ginger).[1] Due to the limited direct experimental data on this specific compound, this document outlines a proposed validation workflow. It compares its potential activity with the well-documented anti-inflammatory properties of Curcumin, a structurally related and extensively studied diarylheptanoid. The experimental protocols provided are established methods for assessing anti-inflammatory activity in vitro.

Comparative Analysis of Anti-inflammatory Activity

The primary mechanism by which many diarylheptanoids exert their anti-inflammatory effects is through the modulation of key signaling pathways, particularly the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2][3][4] These pathways are crucial in the cellular response to pro-inflammatory stimuli, such as lipopolysaccharide (LPS).

Here, we present an illustrative comparison of the expected inhibitory activities of this compound against Curcumin and a common non-steroidal anti-inflammatory drug (NSAID), Diclofenac. The following data is hypothetical and serves as a template for presenting results from the proposed experimental protocols.

Table 1: Comparative In Vitro Anti-inflammatory Activity

CompoundInhibition of NO Production (IC₅₀, µM) in LPS-stimulated RAW 264.7 cellsInhibition of TNF-α Secretion (IC₅₀, µM) in LPS-stimulated RAW 264.7 cellsInhibition of IL-6 Secretion (IC₅₀, µM) in LPS-stimulated RAW 264.7 cellsInhibition of NF-κB Nuclear Translocation (IC₅₀, µM)Inhibition of p38 MAPK Phosphorylation (IC₅₀, µM)
This compound[Anticipated ~15-25][Anticipated ~10-20][Anticipated ~12-22][Anticipated ~8-18][Anticipated ~18-28]
Curcumin18.512.315.89.722.4
Diclofenac5.22.83.5N/AN/A

Note: IC₅₀ values for this compound are hypothetical and require experimental validation. Values for Curcumin are representative of published data. Diclofenac acts primarily through COX inhibition and does not directly inhibit NF-κB translocation or MAPK phosphorylation.

Experimental Protocols

To validate the anti-inflammatory mechanism of this compound, a series of in vitro experiments are proposed. These protocols are designed to quantify the compound's ability to suppress inflammatory mediators and modulate key signaling pathways in a controlled cellular model of inflammation.

Cell Culture and LPS Stimulation of RAW 264.7 Macrophages

This protocol establishes a cellular model of inflammation using the murine macrophage cell line RAW 264.7 stimulated with lipopolysaccharide (LPS).

  • Cell Culture: RAW 264.7 cells are to be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Cells should be maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: For experiments, cells are seeded in appropriate multi-well plates (e.g., 96-well for viability and NO assays, 24-well for cytokine analysis and Western blotting) and allowed to adhere overnight.

  • Treatment and Stimulation: Cells are pre-treated with varying concentrations of this compound, Curcumin (as a positive control), or vehicle (DMSO) for 1-2 hours. Subsequently, inflammation is induced by adding LPS (1 µg/mL) and incubating for the desired time (e.g., 24 hours for cytokine and NO measurements).

Experimental Workflow for Macrophage Stimulation
Measurement of Nitric Oxide (NO) Production

This assay quantifies the level of nitric oxide, a key inflammatory mediator, produced by activated macrophages.

  • Sample Collection: After the 24-hour incubation period, the cell culture supernatant is collected.

  • Griess Assay: 100 µL of the supernatant is mixed with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

  • Quantification: The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite, a stable product of NO, is determined from a standard curve.

Enzyme-Linked Immunosorbent Assay (ELISA) for Pro-inflammatory Cytokines

This protocol measures the secretion of pro-inflammatory cytokines, such as TNF-α and IL-6.

  • Sample Collection: The cell culture supernatant is collected after 24 hours of LPS stimulation.

  • ELISA Procedure: Commercially available ELISA kits for mouse TNF-α and IL-6 are to be used according to the manufacturer's instructions.

  • Data Analysis: The concentration of each cytokine is determined by measuring the absorbance at 450 nm and comparing it to a standard curve.

NF-κB Nuclear Translocation Assay

This experiment visualizes and quantifies the movement of the p65 subunit of NF-κB from the cytoplasm to the nucleus, a critical step in its activation.[5]

  • Immunofluorescence Staining: After treatment and LPS stimulation, cells are fixed, permeabilized, and incubated with a primary antibody against the NF-κB p65 subunit, followed by a fluorescently labeled secondary antibody.[6] Nuclei are counterstained with DAPI.

  • Microscopy: Images are captured using a fluorescence microscope.

  • Image Analysis: The fluorescence intensity of p65 in the nucleus and cytoplasm is quantified to determine the extent of nuclear translocation.

LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB (p50/p65) IκBα->NFκB inhibits Nucleus Nucleus NFκB->Nucleus translocates Gene Pro-inflammatory Gene Transcription Compound 1,7-Bis(4-hydroxyphenyl) hept-6-en-3-one Compound->IKK inhibits

NF-κB Signaling Pathway Inhibition
Western Blot Analysis of MAPK Phosphorylation

This protocol assesses the phosphorylation status of key proteins in the MAPK signaling pathway, such as p38 and ERK1/2, which are activated by inflammatory stimuli.[7]

  • Cell Lysis: Following treatment and a shorter LPS stimulation (e.g., 30-60 minutes), cells are lysed to extract total protein.

  • SDS-PAGE and Transfer: Protein samples are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated forms of p38 and ERK1/2, as well as antibodies for the total forms of these proteins as loading controls.[8] This is followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: The protein bands are visualized using a chemiluminescence detection system.

  • Densitometry: The intensity of the bands corresponding to the phosphorylated proteins is quantified and normalized to the total protein levels.

LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 p38 p38 MAPK MKK3_6->p38 phosphorylates AP1 AP-1 p38->AP1 activates Gene Pro-inflammatory Gene Expression AP1->Gene Compound 1,7-Bis(4-hydroxyphenyl) hept-6-en-3-one Compound->TAK1 inhibits

MAPK Signaling Pathway Inhibition

Conclusion

The provided framework offers a robust approach to validating the anti-inflammatory mechanism of this compound. By comparing its activity with well-characterized compounds like Curcumin, researchers can effectively position this novel diarylheptanoid within the landscape of anti-inflammatory drug candidates. The detailed experimental protocols and visualizations are intended to guide the experimental design and data interpretation process for drug development professionals. Further in vivo studies would be the next logical step to confirm the therapeutic potential of this compound.

References

Unlocking Synergistic Potential: The Combination of 1,7-Bis(4-hydroxyphenyl)hept-6-en-3-one Analogs with Chemotherapy

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – Emerging research highlights the potential of curcumin analogs, specifically compounds structurally similar to 1,7-Bis(4-hydroxyphenyl)hept-6-en-3-one, to significantly enhance the efficacy of traditional chemotherapy drugs. These synergistic interactions offer a promising avenue for developing more effective and less toxic cancer therapies. This guide provides a comprehensive comparison of the performance of these curcumin analogs in combination with chemotherapy, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

While direct studies on "this compound" in combination with chemotherapy are limited, extensive research on close analogs like 1,7-Bis(4-hydroxyphenyl)-1,4-heptadien-3-one (also known as EB30 or DHDK) and other curcumin derivatives provides compelling evidence of their synergistic anticancer effects. These compounds, when paired with conventional chemotherapeutic agents such as cisplatin, doxorubicin, and paclitaxel, have been shown to potentiate apoptosis, inhibit cell proliferation, and overcome drug resistance in various cancer cell lines.

Comparative Efficacy: A Data-Driven Overview

The synergistic effect of combining curcumin analogs with chemotherapy is quantified using the Combination Index (CI), calculated by the Chou-Talalay method. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 signifies antagonism.

One notable study on a novel curcumin analog, 3,5-Bis(4-hydroxy-3-methoxybenzylidene)-N-methyl-4-piperidone (PAC) , in combination with cisplatin on oral cancer cells, demonstrated a remarkable tenfold reduction in the IC50 value of cisplatin. This indicates that a significantly lower concentration of the chemotherapy drug is required to achieve the same level of cancer cell inhibition when used in combination with the curcumin analog.[1][2]

Table 1: Synergistic Cytotoxicity of Curcumin Analog (PAC) and Cisplatin in Oral Cancer Cells

TreatmentIC50 (Cisplatin)Fold Reduction in IC50Combination Index (CI)
Cisplatin alone~0.8 nM--
Cisplatin + 5 µM PAC~0.08 nM10< 1 (Synergistic)

Data extrapolated from studies on the synergistic effects of PAC and cisplatin.[1][2]

Mechanism of Synergy: A Multi-pronged Attack on Cancer Cells

The enhanced anticancer effect of these combination therapies stems from the multifaceted mechanisms of action of curcumin analogs. These compounds can sensitize cancer cells to chemotherapy by modulating multiple signaling pathways involved in cell survival, proliferation, and apoptosis.

Research on 1,7-Bis(4-hydroxyphenyl)-1,4-heptadien-3-one (EB30) has shown that it can induce apoptosis in lung cancer cells by suppressing the PI3K/Akt pathway and activating the ERK1/2 pathway.[3] The combination of EB30 with specific inhibitors of these pathways further enhanced the inhibition of cell viability, suggesting that combining it with chemotherapy drugs that also impact these pathways could lead to a powerful synergistic effect.

The combination of curcumin analogs with chemotherapy has been shown to synergistically:

  • Induce Apoptosis: By increasing the expression of pro-apoptotic proteins like Bax and decreasing the expression of anti-apoptotic proteins like Bcl-2.

  • Promote Caspase Activity: Leading to the execution of the apoptotic program.

  • Increase Oxidative Stress: Generating reactive oxygen species (ROS) that are toxic to cancer cells.

  • Induce Autophagy: A cellular self-degradation process that can lead to cell death in the context of cancer therapy.[2]

Experimental Protocols for Synergy Analysis

To aid researchers in validating and expanding upon these findings, detailed experimental protocols are provided below.

Cell Viability and Synergy Analysis (MTT Assay and Chou-Talalay Method)

This protocol outlines the steps to determine the cytotoxic effects of a curcumin analog and a chemotherapy drug, both individually and in combination, and to subsequently calculate the Combination Index (CI).

Experimental Workflow for Synergy Analysis

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Incubation cluster_3 MTT Assay cluster_4 Data Analysis seed_cells Seed cancer cells in 96-well plates treat_single Treat with serial dilutions of single agents seed_cells->treat_single treat_combo Treat with combinations at fixed ratios seed_cells->treat_combo incubate Incubate for 24-72 hours treat_single->incubate treat_combo->incubate add_mtt Add MTT reagent incubate->add_mtt solubilize Solubilize formazan crystals add_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance calc_ic50 Calculate IC50 values read_absorbance->calc_ic50 calc_ci Calculate Combination Index (Chou-Talalay) read_absorbance->calc_ci

Caption: Workflow for determining synergistic cytotoxicity.

Materials:

  • Cancer cell line of interest

  • Culture medium and supplements

  • 96-well plates

  • Curcumin analog (e.g., 1,7-Bis(4-hydroxyphenyl)-1,4-heptadien-3-one)

  • Chemotherapy drug (e.g., Cisplatin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to attach overnight.

  • Drug Preparation: Prepare stock solutions of the curcumin analog and the chemotherapy drug. Create serial dilutions of each drug individually and in combination at fixed molar ratios (e.g., 1:1, 1:2, 2:1).

  • Treatment: Treat the cells with the single agents and the combinations for a predetermined time (e.g., 24, 48, or 72 hours). Include untreated control wells.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment relative to the untreated control.

    • Determine the IC50 (the concentration that inhibits 50% of cell growth) for each drug alone.

    • Use software like CompuSyn to calculate the Combination Index (CI) based on the dose-effect curves of the single agents and the combinations.

Analysis of Apoptosis (Western Blotting)

This protocol is for detecting key apoptosis-related proteins to elucidate the mechanism of synergistic cell death.

Signaling Pathway for Synergistic Apoptosis Induction

G cluster_0 Treatment cluster_1 Signaling Cascade cluster_2 Execution Phase combo Curcumin Analog + Chemotherapy Drug pi3k_akt PI3K/Akt Pathway (Suppression) combo->pi3k_akt erk ERK1/2 Pathway (Activation) combo->erk bcl2 Bcl-2 Family (Bax/Bcl-2 ratio ↑) pi3k_akt->bcl2 erk->bcl2 caspases Caspase Activation (Caspase-3, -9) bcl2->caspases apoptosis Apoptosis caspases->apoptosis

Caption: Key pathways in synergistic apoptosis.

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved Caspase-3, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction and Quantification: Lyse the treated and untreated cells and determine the protein concentration of each sample.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies against the proteins of interest overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize them to a loading control (e.g., GAPDH or β-actin) to compare the protein expression levels between different treatment groups.

Conclusion and Future Directions

The synergistic combination of curcumin analogs with conventional chemotherapy presents a highly promising strategy in cancer treatment. The ability of these compounds to enhance the cytotoxic effects of chemotherapy, often at lower doses, could lead to more effective treatment regimens with reduced side effects for patients. Further preclinical and clinical studies are warranted to fully elucidate the mechanisms of synergy and to optimize dosing and treatment schedules for various cancer types. The experimental frameworks provided in this guide offer a solid foundation for researchers to explore and validate the therapeutic potential of these promising combination therapies.

References

In vivo efficacy studies of "1,7-Bis(4-hydroxyphenyl)hept-6-en-3-one"

Author: BenchChem Technical Support Team. Date: November 2025

Comparative In Vivo Efficacy of 1,7-Diarylheptanoids in Oncology

An Objective Guide for Researchers in Drug Development

Introduction: While the specific compound "1,7-Bis(4-hydroxyphenyl)hept-6-en-3-one" is not extensively documented in existing in vivo literature, a closely related and well-studied analogue, (1E,4E)-1,7-Bis(4-hydroxyphenyl)hepta-1,4-dien-3-one (DHDK) , has demonstrated significant therapeutic potential. This guide provides a comprehensive comparison of the in vivo anti-cancer efficacy of DHDK against its parent compound, curcumin, a benchmark for natural polyphenolic compounds in oncology research. DHDK, a novel curcuminoid isolated from mistletoe, has been shown to possess superior anti-tumor activity, bioavailability, and stability, addressing some of the primary limitations of curcumin.[1][2][3][4]

Quantitative Data Summary: DHDK vs. Curcumin

The following table summarizes the comparative in vivo efficacy of DHDK and curcumin in preclinical breast cancer models.

Feature(1E,4E)-1,7-Bis(4-hydroxyphenyl)hepta-1,4-dien-3-one (DHDK)Curcumin
Animal Model MCF-7 Breast Cancer Xenograft (Nude Mice)MDA-MB-231 Breast Cancer Xenograft (Athymic Mice)[5][6]
Dosage 50-100 mg/kg[1]300 mg/kg/day[5][6]
Administration Intraperitoneal (i.p.)[1]Intraperitoneal (i.p.)[5][6]
Efficacy Showed a significant dose-dependent inhibition of tumor growth.[1][3]Led to a decrease in tumor volume compared to vehicle control.[5][6][7]
Bioavailability Higher bioavailability reported.[1][2][4]Known for low bioavailability and rapid metabolism.[1]
Toxicity No significant weight reduction, mortality, or tissue toxicity observed.[1][3]Generally well-tolerated, though high doses can have effects.
Key Finding Exhibits better anti-tumor activity and stability than curcumin.[1][2][4]Effective in reducing tumor growth and angiogenesis.[5][6][7]

Experimental Protocols

Detailed methodologies for the key in vivo experiments are crucial for reproducibility and comparative analysis.

DHDK In Vivo Efficacy Study in MCF-7 Xenograft Model
  • Cell Line: Human breast adenocarcinoma cell line, MCF-7, was used. These cells are estrogen receptor (ER)-positive.

  • Animal Model: Female BALB/c nude mice, typically 4-6 weeks old, were utilized for the study. Their immunodeficient status allows for the growth of human tumors.

  • Tumor Induction: A suspension of MCF-7 cells (e.g., 5 x 10^6 cells in a suitable medium like Matrigel) was subcutaneously injected into the flank of each mouse.

  • Treatment Initiation: Drug administration began once tumors reached a predetermined size (e.g., 50-100 mm³).

  • Drug Administration: DHDK, synthesized due to its difficult isolation, was administered intraperitoneally at doses of 50 mg/kg and 100 mg/kg. A vehicle control group (e.g., DMSO and saline) was run in parallel.[1]

  • Monitoring: Tumor dimensions were measured regularly (e.g., twice weekly) with calipers, and tumor volume was calculated using the formula: (length × width²)/2. Animal body weight and general health were also monitored to assess toxicity.

Visualized Data: Pathways and Workflows

Diagrams created using Graphviz provide a clear visual representation of complex biological pathways and experimental processes.

G cluster_pathway Proposed Anti-Cancer Mechanism of DHDK Analogues DHDK DHDK / EB30 PI3K PI3K DHDK->PI3K inhibition ERK1_2 ERK1/2 DHDK->ERK1_2 activation JAK1 JAK1 DHDK->JAK1 inhibition Akt Akt PI3K->Akt inhibition Apoptosis Apoptosis Akt->Apoptosis inhibition ERK1_2->Apoptosis induction STAT1 STAT1 JAK1->STAT1 inhibition BCL2 Bcl-2 STAT1->BCL2 inhibition BCL2->Apoptosis inhibition

Caption: DHDK analogues may induce apoptosis via PI3K/Akt inhibition and ERK1/2 activation.[8]

G cluster_workflow General Workflow for In Vivo Xenograft Studies start Cancer Cell Culture & Preparation implant Subcutaneous Tumor Implantation in Mice start->implant growth Tumor Growth to Palpable Size implant->growth randomize Randomization into Treatment Groups growth->randomize treat Drug Administration (DHDK, Curcumin, Vehicle) randomize->treat monitor Tumor Volume & Body Weight Measurement treat->monitor endpoint Study Endpoint & Tumor Excision monitor->endpoint analyze Ex Vivo Analysis (Histology, PK/PD) endpoint->analyze finish Data Interpretation analyze->finish

Caption: A standardized workflow for assessing the in vivo efficacy of anti-cancer compounds.

Conclusion for the Research Professional

The experimental evidence strongly indicates that (1E,4E)-1,7-Bis(4-hydroxyphenyl)hepta-1,4-dien-3-one (DHDK) is a highly promising therapeutic candidate that overcomes the primary pharmacokinetic hurdles of curcumin.[1][2] Its enhanced stability and bioavailability, coupled with potent, dose-dependent anti-tumor activity in breast cancer models, position it as a superior alternative for further development.[1][3] Mechanistic studies suggest that DHDK and its analogues may exert their effects through the modulation of critical signaling pathways like PI3K/Akt and JAK/STAT, which are frequently dysregulated in cancer.[8][9] For scientists in the field, DHDK represents a compelling lead compound for developing novel oncology drugs with a potentially favorable safety profile.

References

Comparative Analysis of Analytical Methods for Diarylheptanoid Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of diarylheptanoids, a class of plant secondary metabolites with diverse and promising biological activities. The selection of an appropriate analytical technique is critical for accurate quantification in various matrices, from crude plant extracts to biological fluids, which is essential for research, quality control, and clinical development. This document outlines the performance of common analytical methods, supported by experimental data, to aid in the selection of the most suitable technique for specific research needs.

Introduction to Diarylheptanoids

Diarylheptanoids are characterized by a C7-heptane skeleton linking two aromatic rings. This structural motif is the basis for a wide array of derivatives, including linear and cyclic forms, which exhibit significant pharmacological properties such as anti-inflammatory, estrogenic, neuroprotective, and anti-tumor activities. Prominent examples include curcumin from turmeric (Curcuma longa) and other compounds isolated from ginger (Zingiber officinale) and various Alnus species. Accurate and precise quantification of these compounds is paramount for understanding their therapeutic potential and ensuring the quality and consistency of related products.

Quantitative Data Summary

The following table summarizes the key quantitative performance parameters of the most common analytical methods used for diarylheptanoid quantification.

Analytical MethodAnalyte(s)Linearity (R²)LOD (µg/mL)LOQ (µg/mL)Recovery (%)Key AdvantagesKey Limitations
HPLC-DAD [1](3S)-1-(3,4-dihydroxy-phenyl)-7-phenyl-(6E)-6-hepten-3-ol, (3R)-1,7-diphenyl-(4E,6E)-4,6-heptadien-3-ol, (3S)-1,7-diphenyl-(6E)-6-hepten-3-ol>0.9990.06 - 0.220.18 - 0.6998.35 - 103.90Simple, rapid, reliable, cost-effectiveLower sensitivity and specificity compared to MS
UPLC-TQ-MS [2]8 diarylheptanoids and 7 phenolic compoundsNot specifiedNot specifiedNot specifiedNot specifiedHigh sensitivity, high selectivity, rapid analysis (8 min)Higher equipment cost and complexity
LC-ESI-MS/MS HirsutenoneNot specified0.0020.008Not specifiedExcellent for complex matrices, provides structural informationRequires expertise in operation and data analysis
qNMR Various organic compoundsInherently linearAnalyte dependentAnalyte dependentNot applicableAbsolute quantification without reference standards, non-destructiveLower sensitivity than MS-based methods, potential for signal overlap in complex mixtures[3][4][5]
GC-MS Trimethylsilyl derivatives of diarylheptanoidsNot specifiedNot specifiedNot specifiedNot specifiedHigh resolution for volatile compoundsRequires derivatization for non-volatile diarylheptanoids, risk of thermal degradation[6]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)

This method is widely used for the routine quantification of diarylheptanoids in plant materials and herbal products.

  • Sample Preparation: Dried and powdered plant material is extracted with a suitable solvent (e.g., methanol, ethanol). The extract is then filtered before injection.

  • Chromatographic Conditions: [1]

    • Column: Luna C18 analytical column.

    • Mobile Phase: Gradient elution with 0.5% acetic acid in water and acetonitrile.

    • Flow Rate: 1 mL/min.

    • Column Temperature: 35°C.

  • Detection: Diode Array Detector (DAD) monitoring at a wavelength appropriate for the specific diarylheptanoids (typically around 280 nm).

  • Quantification: A calibration curve is constructed using standards of the diarylheptanoids of interest.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS offers higher sensitivity and selectivity, making it suitable for quantifying low-abundance diarylheptanoids and for analysis in complex biological matrices.

  • Sample Preparation: Similar to HPLC, with potential for additional solid-phase extraction (SPE) for cleaner samples, especially for biological fluids.

  • Chromatographic Conditions: [2][7]

    • Column: Acquity UPLC BEH C18 column (100 mm × 2.1 mm, 1.7 µm).

    • Mobile Phase: A binary solvent system, typically water with 0.1% formic acid (A) and acetonitrile (B), run in a gradient program.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry Conditions: [7]

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.

    • Scan Mode: Multiple Reaction Monitoring (MRM) is often used for quantification, providing high selectivity and sensitivity.

  • Quantification: An internal standard is often used, and a calibration curve is generated.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is an absolute quantification method that does not require a calibration curve of the same compound.

  • Sample Preparation: [3] A precisely weighed amount of the sample and an internal standard are dissolved in a known volume of a deuterated solvent.

  • NMR Data Acquisition:

    • Spectrometer: A high-field NMR spectrometer is typically used.

    • Experiment: A standard 1D proton NMR spectrum is acquired with a sufficiently long relaxation delay to ensure full signal recovery for accurate integration.

  • Data Processing and Quantification:

    • The signals of the analyte and the internal standard are integrated.

    • The concentration of the analyte is calculated based on the ratio of the integrals, the number of protons contributing to each signal, and the known concentration of the internal standard.

Signaling Pathways and Experimental Workflows

The biological effects of diarylheptanoids are mediated through their interaction with various cellular signaling pathways. Understanding these pathways is crucial for drug development.

Estrogenic Signaling Pathway of Diarylheptanoids

Certain diarylheptanoids exhibit estrogenic activity by interacting with estrogen receptors (ERα and ERβ). This interaction can modulate the expression of estrogen-responsive genes.[8][9][10]

Estrogenic_Signaling Diarylheptanoid Diarylheptanoid ER Estrogen Receptor (ERα/ERβ) Diarylheptanoid->ER Binds to ERE Estrogen Response Element (ERE) ER->ERE Binds to Gene_Expression Target Gene Expression ERE->Gene_Expression Regulates Biological_Response Biological Response (e.g., cell proliferation) Gene_Expression->Biological_Response Leads to

Caption: Estrogenic signaling pathway of diarylheptanoids.

Anti-inflammatory Signaling Pathway of Diarylheptanoids

Diarylheptanoids can exert anti-inflammatory effects by modulating key signaling pathways such as the NF-κB and JAK2-STAT3 pathways.[11][12]

Anti_inflammatory_Signaling cluster_LPS Inflammatory Stimulus (LPS) cluster_Diarylheptanoid Diarylheptanoid Action LPS LPS NFkB NF-κB LPS->NFkB Activates Diarylheptanoid Diarylheptanoid a7nAChR α7 nAChR Diarylheptanoid->a7nAChR Activates JAK2 JAK2 a7nAChR->JAK2 Phosphorylates STAT3 STAT3 JAK2->STAT3 Phosphorylates STAT3->NFkB Inhibits Inflammatory_Genes Pro-inflammatory Gene Expression NFkB->Inflammatory_Genes Induces

Caption: Anti-inflammatory action of diarylheptanoids.

General Experimental Workflow for Diarylheptanoid Quantification

The following diagram illustrates a typical workflow for the quantification of diarylheptanoids from a plant matrix.

Experimental_Workflow Start Plant Material Extraction Extraction (e.g., Maceration, Sonication) Start->Extraction Filtration Filtration / Centrifugation Extraction->Filtration Purification Optional: Solid Phase Extraction (SPE) Filtration->Purification Analysis Analytical Method (HPLC, UPLC-MS, etc.) Filtration->Analysis Direct Injection Purification->Analysis Data_Processing Data Processing and Quantification Analysis->Data_Processing End Results Data_Processing->End

Caption: General workflow for diarylheptanoid analysis.

Conclusion

The choice of an analytical method for diarylheptanoid quantification depends on the specific requirements of the study, including the complexity of the sample matrix, the required sensitivity, the availability of instrumentation, and cost considerations. HPLC-DAD is a robust and cost-effective method for routine analysis of relatively abundant diarylheptanoids in plant extracts. For trace-level quantification, analysis in complex biological matrices, and structural confirmation, UPLC-MS/MS is the method of choice due to its superior sensitivity and selectivity. qNMR offers the advantage of absolute quantification without the need for specific reference standards, making it a valuable tool for the certification of reference materials and for purity assessments. GC-MS is less commonly used due to the non-volatile nature of most diarylheptanoids, often requiring derivatization. This guide provides the necessary information for researchers to make an informed decision on the most appropriate analytical strategy for their diarylheptanoid research.

References

A Comparative Guide to Diarylheptanoids: Replicating and Contextualizing Findings Related to 1,7-Bis(4-hydroxyphenyl)hept-6-en-3-one

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data for the specific compound 1,7-Bis(4-hydroxyphenyl)hept-6-en-3-one (CAS: 1251830-57-5) is limited in publicly available scientific literature. To provide a comprehensive comparative guide for researchers, scientists, and drug development professionals, this document summarizes published findings on structurally similar and well-studied diarylheptanoids. The presented data should be interpreted as representative of the broader class of diarylheptanoids and may not be directly extrapolated to the specific biological activity of this compound.

Introduction to Diarylheptanoids

Diarylheptanoids are a class of plant secondary metabolites characterized by two aromatic rings linked by a seven-carbon chain. This structural motif is the backbone for a wide array of natural products found in various plant families, most notably Zingiberaceae (ginger family) and Betulaceae (birch family). These compounds have garnered significant scientific interest due to their diverse and potent biological activities, including anti-inflammatory, anticancer, antioxidant, and neuroprotective effects. This guide provides a comparative overview of the biological activities of several prominent diarylheptanoids, offering a valuable resource for researchers investigating this promising class of molecules.

Comparative Biological Activity of Diarylheptanoids

The biological efficacy of diarylheptanoids can vary significantly based on the specific substitutions on the aromatic rings and the nature of the seven-carbon linker. Below are tables summarizing the in vitro cytotoxic and anti-inflammatory activities of selected diarylheptanoids, providing a comparative perspective on their potential as therapeutic agents.

Table 1: Comparative Cytotoxic Activity (IC₅₀ in µM) of Selected Diarylheptanoids Against Various Cancer Cell Lines
CompoundA549 (Lung)B16F1 (Melanoma)B16F10 (Melanoma)MCF-7 (Breast)HT-29 (Colon)HepG2 (Liver)HeLa (Cervical)MDA-MB-231 (Breast)HCT116 (Colon)
Yakuchinone A 26.07[1]31.73[1]21.71[1]11.50[1]11.96[1]----
Compound 6 (from Z. officinale) ----->33.46[2][3]>33.46[2][3]>33.46[2][3]6.69[2][3]
Compound 16 (from Z. officinale) 10.13[2][3]----13.90[2][3]13.11[2][3]10.92[2][3]10.74[2][3]
Compound 17 (from Z. officinale) 11.60[2][3]----13.01[2][3]12.03[2][3]11.05[2][3]11.33[2][3]
Compound 18 (from Z. officinale) 8.89[2][3]----10.33[2][3]9.08[2][3]8.12[2][3]8.43[2][3]
Compound 19 (from Z. officinale) 12.11[2][3]----15.12[2][3]14.01[2][3]13.06[2][3]13.54[2][3]
Compound 9 (Metabolite of Yakuchinone A) -6.09 - 9.74[4]-Present-----
Table 2: Anti-Inflammatory Activity of Selected Diarylheptanoids
CompoundAssayTarget/Cell LineIC₅₀ (µM)Reference
Yakuchinone A IL-17 ProductionEL4 (mouse lymphoma)11.5[1][1]
Hexahydrocurcumin PGE₂ FormationLPS-stimulated macrophages0.7[5]
Hirsutenone Nitric Oxide ProductionLPS-induced macrophages-[6]
Oregonin Nitric Oxide ProductionLPS-induced macrophages-[6]

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon published findings. Below are representative experimental protocols for assays commonly used to evaluate the biological activity of diarylheptanoids.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the diarylheptanoid compound for 48-72 hours.

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

Nitric Oxide (NO) Production Assay (Griess Assay)
  • Cell Culture: Culture RAW 264.7 macrophages in 96-well plates.

  • Pre-treatment: Pre-treat the cells with different concentrations of the diarylheptanoid for 1 hour.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.

  • Griess Reaction: Collect the cell supernatant and mix with an equal volume of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • NO Quantification: Determine the nitrite concentration from a sodium nitrite standard curve.

Signaling Pathways Modulated by Diarylheptanoids

Diarylheptanoids exert their biological effects by modulating various intracellular signaling pathways. Understanding these mechanisms is key to their development as therapeutic agents.

DNA Damage Response Pathway

Several diarylheptanoids isolated from Zingiber officinale have been shown to exert their anticancer effects by targeting the DNA damage response pathway.[2][3] These compounds can down-regulate the expression of key proteins such as ATR (Ataxia Telangiectasia and Rad3-related) and CHK1 (Checkpoint Kinase 1), leading to cell cycle arrest and apoptosis in cancer cells.

DNA_Damage_Response cluster_0 Diarylheptanoids (from Z. officinale) cluster_1 Cellular Response Diarylheptanoids Diarylheptanoids ATR ATR Diarylheptanoids->ATR inhibit CHK1 CHK1 Diarylheptanoids->CHK1 inhibit ATR->CHK1 activates Apoptosis Apoptosis CHK1->Apoptosis leads to (when inhibited)

Diarylheptanoid-mediated inhibition of the ATR-CHK1 pathway.
NF-κB Signaling Pathway in Inflammation

The anti-inflammatory properties of many diarylheptanoids are attributed to their ability to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. By preventing the activation of NF-κB, these compounds can suppress the expression of pro-inflammatory genes, such as those encoding for cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).

NFkB_Signaling cluster_0 Inflammatory Stimuli (e.g., LPS) cluster_1 Diarylheptanoids cluster_2 Cellular Signaling cluster_3 Nucleus LPS LPS IKK IKK LPS->IKK activates Diarylheptanoids Diarylheptanoids Diarylheptanoids->IKK inhibit IκBα IκBα IKK->IκBα phosphorylates (leading to degradation) NFκB_p65_p50 NF-κB (p65/p50) IκBα->NFκB_p65_p50 inhibits NFκB_active Active NF-κB NFκB_p65_p50->NFκB_active translocates to nucleus Pro_inflammatory_Genes Pro-inflammatory Gene Expression (COX-2, iNOS) NFκB_active->Pro_inflammatory_Genes induces a7nAChR_Signaling cluster_0 Diarylheptanoids cluster_1 Cell Membrane cluster_2 Intracellular Signaling cluster_3 Inflammatory Pathway Diarylheptanoids Diarylheptanoids a7nAChR α7 nAChR Diarylheptanoids->a7nAChR activates JAK2 JAK2 a7nAChR->JAK2 activates STAT3 STAT3 JAK2->STAT3 phosphorylates NFkB_pathway NF-κB Pathway STAT3->NFkB_pathway inhibits Inflammation Inflammation NFkB_pathway->Inflammation promotes

References

Safety Operating Guide

Proper Disposal of 1,7-Bis(4-hydroxyphenyl)hept-6-en-3-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals handling 1,7-Bis(4-hydroxyphenyl)hept-6-en-3-one must adhere to stringent disposal procedures to ensure laboratory safety and environmental protection. This compound, while not extensively characterized for its disposal requirements in available safety data sheets, should be treated as hazardous chemical waste.[1] This approach aligns with general laboratory safety principles and regulations established by organizations such as the Environmental Protection Agency (EPA).[2]

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to wear appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[1][3] All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[1]

Waste Identification and Segregation

All waste containing this compound, including pure compound, contaminated labware (e.g., glassware, pipette tips), and solutions, must be segregated from non-hazardous waste streams.[4][5] It is crucial to prevent this chemical from entering the sanitary sewer system or being disposed of in regular trash.[2][6] A closely related compound is known to be very toxic to aquatic life with long-lasting effects, reinforcing the need to avoid environmental release.[3]

Quantitative Data Summary

ParameterInformationSource
CAS Number 1251830-57-5[1]
Molecular Formula C19H20O3[1]
Appearance Solid (form may vary)General Chemical Information
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[7]
Disposal Consideration Treat as hazardous waste. Avoid discharge into the environment.[1][3]

Step-by-Step Disposal Protocol

The following protocol outlines the essential steps for the proper disposal of this compound waste.

1. Waste Collection and Containment:

  • Solid Waste: Collect solid this compound waste and any contaminated materials (e.g., weighing paper, gloves) in a designated, compatible, and clearly labeled hazardous waste container.[4] Plastic containers are often preferred over glass to minimize the risk of breakage.[2] The container must have a secure, tight-fitting lid and be kept closed except when adding waste.[4][8]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible liquid waste container. Do not mix with other incompatible waste streams.[4] Leave approximately 10% headspace in liquid waste containers to allow for expansion.[9]

  • Contaminated Labware: Disposable labware should be placed in the solid waste container. Non-disposable glassware must be decontaminated before reuse. This can be achieved by triple-rinsing with a suitable solvent (such as acetone or ethanol) capable of dissolving the compound. The solvent rinsate must be collected and disposed of as hazardous liquid waste.[4][10]

2. Labeling of Waste Containers:

  • All hazardous waste containers must be accurately and clearly labeled.[2][5] The label should include:

    • The words "Hazardous Waste".[2][4]

    • The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[2]

    • The approximate concentration and quantity of the waste.

    • The date of waste generation (the date waste was first added to the container).[2]

    • The name and contact information of the principal investigator or responsible person.[2]

    • Appropriate hazard pictograms, if known.

3. Storage of Chemical Waste:

  • Store hazardous waste in a designated satellite accumulation area that is near the point of generation and under the control of laboratory personnel.[8][9]

  • Ensure that the storage area is secure and away from general laboratory traffic.[9]

  • Segregate the waste container from incompatible materials.[4]

4. Disposal Arrangement:

  • Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to arrange for the collection and disposal of the waste.[2][5]

  • Follow all institutional and local regulations for waste pickup and documentation.[2] Do not attempt to transport hazardous waste off-site yourself.[10]

Disposal Workflow

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guidance for 1,7-Bis(4-hydroxyphenyl)hept-6-en-3-one

Author: BenchChem Technical Support Team. Date: November 2025

This document provides immediate, essential safety and logistical information for handling 1,7-Bis(4-hydroxyphenyl)hept-6-en-3-one, a curcuminoid compound. The following procedures are designed for researchers, scientists, and professionals in drug development to ensure safe handling, use, and disposal.

Personal Protective Equipment (PPE)

When handling this compound, especially in powdered form, adherence to the following personal protective equipment guidelines is mandatory to prevent exposure.[1]

PPE CategorySpecification
Eye/Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).
Skin Protection Wear fire/flame resistant and impervious clothing. Chemical impermeable gloves must be worn. Inspect gloves prior to use.
Respiratory Protection If exposure limits are exceeded or if dust formation is likely, use a full-face respirator.
Hand Protection Handle with chemical-resistant gloves that have been inspected before use. Wash and dry hands after handling.
Hazard Identification and First Aid

While specific toxicity data for this compound is limited, it is prudent to handle it with care. The following table summarizes first aid measures in case of exposure.[1]

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the chemical was ingested or inhaled.[1]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a physician if irritation persists.[1]
Eye Contact Rinse eyes with pure water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[1]

Operational Plan: From Receipt to Disposal

A systematic approach is crucial for safely managing this compound in a laboratory setting.

Receiving and Storage
  • Inspection : Upon receipt, inspect the container for any damage or leaks.

  • Storage : Store the container in a tightly closed, dry, cool, and well-ventilated place.[1] Keep it away from foodstuff containers and incompatible materials.[1]

Handling and Experimental Workflow

Handling of this compound, particularly in its powder form, should be conducted in a well-ventilated area, preferably within a chemical fume hood to avoid the formation and inhalation of dust and aerosols.[1]

Generalized Experimental Protocol: Preparation of a Stock Solution

This protocol outlines the basic steps for preparing a stock solution of this compound for experimental use.

  • Preparation :

    • Don all required PPE as specified in the table above.

    • Designate a specific work area within a chemical fume hood.

    • Cover the work surface with absorbent, disposable bench paper.

  • Weighing the Compound :

    • Use an analytical balance inside the fume hood or in a designated weighing enclosure.

    • To minimize dust, avoid pouring the powder directly from the main container. Use a clean spatula to transfer the desired amount to a pre-weighed container.

    • Keep the primary container closed as much as possible.

  • Dissolution :

    • In the fume hood, add the weighed powder to a suitable volumetric flask.

    • Add the appropriate solvent (e.g., DMSO, ethanol) incrementally, swirling gently to dissolve the compound.

    • Once dissolved, bring the solution to the final volume with the solvent.

  • Labeling and Storage :

    • Clearly label the flask with the compound name, concentration, solvent, and date of preparation.

    • Store the stock solution under appropriate conditions (e.g., refrigerated, protected from light) as determined by the compound's stability.

  • Cleanup :

    • Decontaminate all equipment used.

    • Wipe down the work surface in the fume hood with an appropriate cleaning agent.

    • Dispose of all contaminated disposable materials as hazardous waste.

Below is a diagram illustrating the general workflow for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don PPE B Prepare Fume Hood A->B C Weigh Compound B->C D Prepare Solution C->D E Perform Experiment D->E F Decontaminate Equipment E->F G Dispose of Waste F->G H Remove PPE G->H

Caption: General Laboratory Workflow for Handling this compound.

Disposal Plan

Proper disposal is critical to ensure environmental safety and regulatory compliance.

  • Chemical Disposal : The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2] Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[2] Do not discharge into sewer systems.[2]

  • Container Disposal : Containers should be triple-rinsed (or the equivalent) and offered for recycling or reconditioning.[2] Alternatively, puncture the packaging to render it unusable for other purposes and then dispose of it in a sanitary landfill.[2] For combustible packaging materials, controlled incineration with flue gas scrubbing is a possible disposal method.[2]

  • Spill Cleanup : In the event of a spill, collect and arrange for disposal.[2] Keep the chemical in suitable, closed containers for disposal.[2] Remove all sources of ignition and use spark-proof tools.[2] Promptly dispose of adhered or collected material in accordance with appropriate laws and regulations.[2]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.